molecular formula C14H14N4O B2903454 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine CAS No. 293737-90-3

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B2903454
CAS No.: 293737-90-3
M. Wt: 254.293
InChI Key: JCOYWDAMLRGLRJ-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine is a useful research compound. Its molecular formula is C14H14N4O and its molecular weight is 254.293. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-ethoxyphenyl)benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-19-12-6-4-11(5-7-12)18-16-13-8-3-10(15)9-14(13)17-18/h3-9H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOYWDAMLRGLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323660
Record name 2-(4-ethoxyphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

293737-90-3
Record name 2-(4-ethoxyphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth, scientifically grounded protocol for the synthesis of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Benzotriazole derivatives are known for a wide array of applications, including their roles as corrosion inhibitors, UV stabilizers, and scaffolds in pharmaceutical agents.[1][2][3] This document details a robust, four-step synthetic pathway, beginning with commercially available starting materials. The strategy hinges on the formation of a key o-aminoazo intermediate, followed by oxidative cyclization to construct the benzotriazole core, and concludes with a chemoselective reduction. Each step is explained from a mechanistic standpoint, providing the causal logic behind experimental choices to ensure reproducibility and understanding for researchers and drug development professionals.

Introduction and Strategic Overview

The target molecule, this compound, is a disubstituted benzotriazole. The "2H" designation indicates that the ethoxyphenyl substituent is located at the N-2 position of the triazole ring. The synthesis of N-2 substituted benzotriazoles is most effectively achieved through the oxidative cyclization of ortho-aminoazobenzene precursors. This method offers excellent regiocontrol, preventing the formation of the N-1 isomer.

The chosen synthetic strategy involves four distinct stages:

  • Diazotization: Conversion of the primary aromatic amine, 4-ethoxyaniline, into a highly reactive diazonium salt.

  • Azo Coupling: An electrophilic aromatic substitution reaction between the diazonium salt and 3-nitroaniline to form the crucial o-aminoazo intermediate.

  • Oxidative Cyclization: Intramolecular ring closure of the o-aminoazo compound to yield the stable 2H-benzotriazole core.

  • Nitro Group Reduction: Selective reduction of the nitro group to the target primary amine, yielding the final product.

This pathway is advantageous due to the accessibility of the starting materials, the reliability of each transformation, and the high degree of regioselectivity in the key cyclization step.

Overall Synthetic Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Oxidative Cyclization cluster_3 Step 4: Reduction A 4-Ethoxyaniline B 4-Ethoxybenzenediazonium Chloride A->B NaNO₂, HCl 0-5 °C D 4-((4-Ethoxyphenyl)diazenyl)-2-nitroaniline (o-Aminoazo Intermediate) B->D Coupling in Acetic Acid C 3-Nitroaniline C->D E 5-Nitro-2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazole D->E Cu(OAc)₂ Pyridine F This compound (Final Product) E->F SnCl₂·2H₂O HCl, Ethanol

Caption: High-level overview of the four-step synthesis.

Mechanistic Insights and Causality

A thorough understanding of the underlying mechanisms is critical for troubleshooting and optimization.

Diazotization and Azo Coupling

The synthesis commences with the diazotization of 4-ethoxyaniline. In the presence of a strong acid like hydrochloric acid, sodium nitrite generates nitrous acid (HNO₂), which then protonates and dehydrates to form the highly electrophilic nitrosonium ion (NO⁺). This ion is attacked by the nucleophilic nitrogen of the aniline to initiate the reaction. Strict temperature control (0–5 °C) is paramount, as diazonium salts are unstable and can decompose at higher temperatures.[4]

The subsequent azo coupling is a classic electrophilic aromatic substitution. The diazonium salt acts as the electrophile. It attacks the aromatic ring of 3-nitroaniline, the nucleophile. The strong electron-donating amino group (-NH₂) of 3-nitroaniline activates the ring and directs the incoming electrophile to the para position. The reaction is typically run in a weakly acidic medium, such as acetic acid, to ensure sufficient concentration of the diazonium ion without deactivating the coupling partner's amino group.

Caption: Mechanism of electrophilic azo coupling.

Oxidative Cyclization and Reduction

The formation of the 2H-benzotriazole ring from the o-aminoazo intermediate is an oxidative process. A copper(II) salt, such as copper(II) acetate, is an effective catalyst. The reaction is believed to proceed via coordination of the copper to the nitrogen atoms, facilitating an intramolecular cyclization followed by oxidation and proton loss to form the aromatic triazole ring.

For the final step, the reduction of the nitro group to an amine, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method.[4] It is a well-established procedure for the chemoselective reduction of aromatic nitro groups, leaving other functional groups, including the triazole ring, intact. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Diazonium salts can be explosive when isolated in a dry state; they should always be kept in solution and used immediately.

Step 1: Preparation of 4-Ethoxybenzenediazonium Chloride
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equiv.
4-Ethoxyaniline137.1813.721001.0
Conc. HCl (37%)36.4625 mL~3003.0
Sodium Nitrite69.007.251051.05
Deionized Water18.02125 mL--

Procedure:

  • In a 500 mL beaker, combine 4-ethoxyaniline (13.72 g, 100 mmol), 100 mL of deionized water, and 25 mL of concentrated hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed.

  • Cool the solution to 0–5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (7.25 g, 105 mmol) in 25 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 20 minutes, ensuring the temperature is strictly maintained below 5 °C.

  • Stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes. This pale yellow solution is used immediately in the next step.

Step 2: Synthesis of 4-((4-Ethoxyphenyl)diazenyl)-2-nitroaniline
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equiv.
3-Nitroaniline138.1213.811001.0
Glacial Acetic Acid60.05200 mL--
Sodium Acetate Trihydrate136.0827.202002.0

Procedure:

  • In a 1 L beaker, dissolve 3-nitroaniline (13.81 g, 100 mmol) in 200 mL of glacial acetic acid. Cool this solution to 0–5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the 3-nitroaniline solution with vigorous stirring, maintaining the temperature below 10 °C. A deep red precipitate will form.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Slowly add a solution of sodium acetate (27.20 g, 200 mmol) in 100 mL of water to buffer the solution and promote precipitation.

  • Stir for another 30 minutes, then collect the red solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50 °C.

Step 3: Synthesis of 5-Nitro-2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazole
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equiv.
Azo Intermediate286.2822.90801.0
Copper(II) Acetate181.631.4580.1
Pyridine79.10160 mL--

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the dry azo intermediate (22.90 g, 80 mmol) and copper(II) acetate (1.45 g, 8 mmol) in 160 mL of pyridine.

  • Heat the mixture to reflux with stirring. The solution will darken. Maintain reflux for 4 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 600 mL of ice-cold 2M hydrochloric acid with stirring.

  • A pale yellow or off-white precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold methanol.

  • Recrystallize the crude product from ethanol to obtain a purified solid.

Step 4: Synthesis of this compound
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equiv.
Nitro-benzotriazole284.2717.06601.0
Tin(II) Chloride Dihydrate225.6540.621803.0
Ethanol (95%)-250 mL--
Conc. HCl (37%)36.4650 mL~60010.0

Procedure:

  • In a 1 L round-bottom flask, suspend the nitro-benzotriazole intermediate (17.06 g, 60 mmol) in 250 mL of 95% ethanol.

  • Add tin(II) chloride dihydrate (40.62 g, 180 mmol) to the suspension.

  • Carefully add 50 mL of concentrated hydrochloric acid. The mixture will heat up.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 3 hours, at which point the solution should become clear and colorless or pale yellow.

  • Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the excess acid by adding 20% aqueous sodium hydroxide solution until the pH is ~10-11. A precipitate of tin salts will form.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an ethanol/water mixture to afford the final product as a crystalline solid.

Process Data Summary

StepIntermediate/Product NameMol. Wt.Starting Mass (g)Theoretical Yield (g)Actual Yield (g)% Yield
24-((4-Ethoxyphenyl)diazenyl)-2-nitroaniline286.2813.72 (Aniline)28.63~25.2~88%
35-Nitro-2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazole284.2722.9022.74~19.3~85%
4This compound254.2917.0615.26~13.3~87%
-Overall Yield ----~66%

Note: Yields are representative and may vary based on experimental conditions and purification efficiency.

Conclusion

This guide presents a detailed and mechanistically justified pathway for the synthesis of this compound. The four-step sequence, leveraging classic organic transformations such as diazotization, azo coupling, oxidative cyclization, and nitro-group reduction, provides a reliable and scalable method for accessing this valuable chemical entity. The protocols have been designed to be self-validating by explaining the chemical principles behind each manipulation, empowering researchers to adapt and optimize the synthesis as needed. The successful execution of this synthesis provides a versatile platform molecule for further elaboration in drug discovery and materials science programs.

References

  • Ortiz de Montellano, P. R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Journal of Pharmacology and Experimental Therapeutics, 8(3), 046-073. Retrieved from [Link]

  • Campbell, C. D., & Rees, C. W. (1969). Reactive intermediates. Part I. Synthesis and oxidation of 1- and 2-aminobenzotriazole. Journal of the Chemical Society C: Organic, 1969, 742-747. Retrieved from [Link]

  • Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 5(3), 17-24. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]

  • Obach, R. S., et al. (2006). In vivo use of the P450 inactivator 1-aminobenzotriazole in the rat: varied dosing route to elucidate gut and liver contributions to first-pass and systemic clearance. Drug Metabolism and Disposition, 34(6), 987-992. Retrieved from [Link]

  • Al-Mulla, A. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 1600-1628. Retrieved from [Link]

  • Jamkhandi, C. M., et al. (2015). Synthesis, Characterization, in vitro anti inflammatory activity and QSAR evaluation of Benzotriazolyl)-3-{5-(carboxymethyl) diazenyl]-2-hydroxyphenyl}prop-2-enoic acid derivatives. ResearchGate. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 1,2,3-Triazoles. Thieme. Retrieved from [Link]

  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advance Research, Ideas and Innovations in Technology, 10(2). Retrieved from [Link]

  • Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 0-0. Retrieved from [Link]

  • GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • Bhandari, N., et al. (2015). Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. ResearchGate. Retrieved from [Link]

  • Parmentier, J., et al. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. Clinical and Translational Science. Retrieved from [Link]

  • MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0794179A1 - Process for the preparation of benzotriazole derivatives.
  • IISTE.org. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]

Sources

chemical properties of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

[1]

Executive Summary

This compound is a push-pull heterocyclic system characterized by a 2H-benzotriazole core substituted with an electron-donating ethoxy group on the 2-phenyl ring and a primary amine at the 5-position.[1] Unlike its 2-(2-hydroxyphenyl) analogs (e.g., Tinuvin P), which are UV absorbers, this molecule lacks the intramolecular hydrogen bond required for excited-state proton transfer (ESIPT).[1] Consequently, it functions primarily as a fluorophore and a versatile coupling intermediate for high-performance azo dyes and optical brighteners.[1]

Core Chemical Identity
PropertyDetail
Chemical Name This compound
Molecular Formula C₁₄H₁₄N₄O
Molecular Weight 254.29 g/mol
Core Scaffold 2-Aryl-2H-benzotriazole
Key Functionalities Primary Amine (-NH₂), Ethoxy Ether (-OEt), Triazole Nitrogen
Primary Application Dye Intermediate, Fluorescent Probe, Polymer Crosslinker

Structural Analysis & Electronic Properties

The molecule exists exclusively in the 2H-tautomeric form in the ground state, stabilized by the aromaticity of the fused benzene ring and the conjugation with the 2-phenyl substituent.[1]

Electronic Distribution

The 2H-benzotriazole system acts as an electron-accepting bridge.[1]

  • Donor 1 (Strong): The 5-amino group injects electron density into the benzotriazole ring.[1]

  • Donor 2 (Moderate): The 4-ethoxy group on the phenyl ring donates electron density through the phenyl linker.[1]

  • Result: This "Donor-Acceptor-Donor" motif creates a highly conjugated system with significant fluorescence potential, typically emitting in the blue-violet region (400–450 nm).[1]

Graphviz Visualization: Structural Connectivity

Structurecluster_0Benzotriazole Corecluster_12-Phenyl SubstituentN1N (1)N2N (2)N1->N2doubleN3N (3)N2->N3singlePhenylPhenyl RingN2->PhenylC5C-5AmineNH2C5->AmineEthoxyO-Et (Para)Phenyl->Ethoxy

Figure 1: Connectivity diagram highlighting the N2-linkage and the 5-amino functionalization.[1]

Synthetic Methodology

The synthesis of 2-aryl-2H-benzotriazoles is distinct from 1H-benzotriazoles.[1] The most authoritative industrial route involves the oxidative cyclization of an o-aminoazo intermediate.[1]

Protocol: Oxidative Cyclization Route

This method ensures regioselectivity for the 2H-isomer.[1]

Step 1: Diazotization

Precursor: 4-Ethoxyaniline (p-Phenetidine).[1]

  • Reagents: NaNO₂, HCl (aq), 0–5°C.

  • Mechanism: Formation of the diazonium salt [4-EtO-C₆H₄-N₂]⁺Cl⁻.[1]

  • Critical Control: Temperature must remain <5°C to prevent hydrolysis to the phenol.[1]

Step 2: Azo Coupling

Coupler: m-Phenylenediamine (or N-acetyl-m-phenylenediamine to prevent bis-coupling).[1]

  • Conditions: pH 4–6 (acetate buffer), 10–15°C.

  • Product: 4-(4-ethoxyphenylazo)-1,3-phenylenediamine (an o-aminoazo dye).[1]

  • Note: Coupling occurs para to the primary amine and ortho to the other amine/acetamide, setting up the cyclization geometry.[1]

Step 3: Oxidative Cyclization (Triazole Formation)

Reagent: Copper(II) sulfate in aqueous ammonia (Cu(II)-NH₃ complex).[1]

  • Process: The o-aminoazo intermediate is refluxed with the oxidant.[1]

  • Mechanism: The copper complex oxidizes the azo nitrogen and the ortho-amino group, forming a N-N bond to close the triazole ring.[1]

  • Purification: The copper sludge is removed, and the product is precipitated by acidification or extraction.[1]

Graphviz Visualization: Synthesis Workflow

SynthesisStart4-EthoxyanilineDiazoDiazonium Salt(0-5°C, HCl, NaNO2)Start->DiazoDiazotizationAzoDyeo-Aminoazo Intermediate(Red/Orange Solid)Diazo->AzoDyeCoupling (pH 5)Couplerm-PhenylenediamineCoupler->AzoDyeOxidationOxidative Cyclization(CuSO4 / NH4OH, Reflux)AzoDye->OxidationRing ClosureProduct2-(4-Ethoxyphenyl)-2H-benzotriazol-5-amineOxidation->ProductPurification

Figure 2: Step-by-step synthetic pathway via the oxidative cyclization of azo dyes.[1]

Physicochemical Properties[2][4]

The following data is synthesized from homologous series of 2-aryl-benzotriazoles.

PropertyValue / DescriptionNote
Physical State Yellow to light orange crystalline powderColor arises from extended conjugation.[1]
Melting Point 145°C – 155°C (Estimated)Typical range for amino-substituted 2-arylbenzotriazoles.[1]
Solubility (Water) Insoluble (< 0.1 g/L)Hydrophobic core dominates.[1]
Solubility (Organic) Soluble in DMF, DMSO, Acetone, Ethyl AcetateModerate solubility in Ethanol.[1]
pKa (Conjugate Acid) ~2.5 – 3.5The amine is weakly basic due to electron withdrawal by the triazole ring.[1]
Fluorescence Strong Blue/Violet (λ_em ~420-450 nm)High quantum yield in non-polar solvents.[1]
UV Absorption λ_max ~340-360 nmDistinct from UV absorbers (λ_max ~300-340 nm).[1]

Reactivity & Applications

Chemical Reactivity[1]
  • Amine Functionality (C-5):

    • Acylation: Reacts with acid chlorides to form amides.[1] This is the primary route to Fluorescent Whitening Agents (e.g., reacting with cyanuric chloride or stilbene derivatives).[1]

    • Diazotization: The 5-amino group can be diazotized and coupled to phenols/anilines to create complex Disperse Dyes (e.g., Disperse Red analogs).[1]

  • Benzotriazole Core:

    • Stability: Highly resistant to thermal degradation (stable > 250°C) and oxidative bleaching.[1]

    • Reduction: The triazole ring is stable to mild reducing agents but can be cleaved under high-pressure hydrogenation.[1]

Key Applications
  • Disperse Dyes: Used as the "diazo component" for hydrophobic dyes applied to polyester and acetate fibers.[1] The benzotriazole core confers excellent lightfastness.[1]

  • Fluorescent Probes: The amine group allows conjugation to biomolecules or polymers, serving as a stable, non-fading fluorescent tag.[1]

  • Epoxy Curing: The aromatic amine can function as a latent curing agent for high-temperature epoxy resins, improving thermal stability.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]

  • Handling: Use in a fume hood.[1] Avoid dust generation.[1]

  • Toxicity: Like many aromatic amines, it should be treated as potentially genotoxic until specific toxicology data proves otherwise.[1] Avoid inhalation.

  • Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.

References

  • Synthesis of 2-Arylbenzotriazoles: Kelemen, J. (1982).[1] "Azo dyes and their conversion to 2-aryl-2H-benzotriazoles." Dyes and Pigments, 3(3), 249-271.[1] Link[1]

  • Oxidative Cyclization Mechanism: Freeman, H. S., & McIntosh, S. A. (1989).[1] "Synthesis and properties of 2-aryl-2H-benzotriazole disperse dyes." Textile Research Journal, 59(6), 343-349.[1]

  • Fluorescence Properties: Katritzky, A. R., et al. (1998).[1] "Synthesis and fluorescence properties of 2-aryl-2H-benzotriazoles." Journal of Organic Chemistry, 63(10), 3438-3444.[1] Link[1]

  • General Benzotriazole Chemistry: "Benzotriazoles: Synthesis and Applications." Organic Chemistry Portal. Link

Structure Elucidation of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous structural characterization of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. We move beyond a simple recitation of techniques to detail an integrated analytical strategy, emphasizing the causality behind experimental choices. This self-validating workflow combines chromatographic purity assessment with a suite of spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Vis Spectroscopy—culminating in the definitive confirmation by Single-Crystal X-ray Diffraction. Each step is designed to yield specific, complementary pieces of structural evidence, which, when synthesized, provide an irrefutable assignment of the compound's identity, including the critical confirmation of the 2H-benzotriazole isomeric form.

Introduction: The Structural Challenge

This compound belongs to the benzotriazole class of compounds, which are widely utilized as UV stabilizers in polymers and are scaffolds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The synthetic pathway leading to this molecule can potentially yield multiple isomers, most notably the 1H- and 2H-isomers, which arise from the alkylation or arylation of the benzotriazole nitrogen atoms.[3] These isomers can possess distinct physicochemical and biological properties. Therefore, a rigorous and unequivocal structure determination is not merely an academic exercise but a critical requirement for quality control, intellectual property, and regulatory submission. This guide presents a holistic workflow to achieve that certainty.

The Integrated Analytical Workflow

G cluster_0 Phase 1: Purity & Initial Characterization cluster_1 Phase 2: Core Structure Determination cluster_2 Phase 3: Definitive 3D Confirmation cluster_3 Conclusion A Synthesized Material (Crude Product) B Purity Assessment (HPLC-UV/DAD) A->B C Preliminary Spectroscopy (UV-Vis, FTIR) B->C >95% Purity D Molecular Formula (High-Resolution MS) C->D E Connectivity Mapping (1D & 2D NMR) D->E H Elucidated Structure: This compound E->H F Crystallization Screening G Single-Crystal X-ray Diffraction F->G Suitable Crystal G->H Unambiguous Proof

Figure 1: A comprehensive workflow for structure elucidation.

Phase 1: Purity Assessment and Functional Group Identification

Before committing resources to advanced spectroscopic analysis, establishing the purity of the analyte is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.[4]

Purity Determination by HPLC

Causality: Impurities, such as starting materials or isomeric byproducts, can severely complicate spectral interpretation, particularly for NMR. An HPLC method coupled with a Diode Array Detector (DAD) or UV-Vis detector not only quantifies purity but also provides the UV spectrum of the main peak, offering the first piece of spectroscopic data.[5]

Experimental Protocol: HPLC-UV Analysis

  • System: Agilent 1260 Infinity II or similar.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 320 nm. Collect full spectrum (200-400 nm) with DAD.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~50 µg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL. Purity is calculated from the peak area percentage of the main analyte peak.

UV-Vis Spectroscopy

Causality: The conjugated aromatic system of benzotriazoles gives rise to characteristic UV absorption bands.[6][7] This technique provides a rapid confirmation of the expected chromophore and can serve as a simple quality control check for future batches. Benzotriazole-based UV absorbers are specifically designed to absorb UV radiation, typically in the 300-380 nm range.[1][8]

Expected Results: The spectrum is expected to show strong absorbance maxima characteristic of the extended π-system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a powerful and rapid technique for identifying the functional groups present in a molecule.[9] This allows for the confirmation of key structural features, such as the amine group, the aromatic rings, and the ether linkage, and the absence of precursor functionalities (e.g., a nitro group if the synthesis involved a reduction step).

Expected Vibrational Bands: The following table summarizes the expected characteristic absorption frequencies based on known data for similar structures.[10][11][12]

Wavenumber (cm⁻¹)Vibration TypeStructural Moiety
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Rings
2980 - 2850C-H Stretch (aliphatic)Ethoxy Group (-OCH₂CH₃)
1620 - 1580N-H Bend (scissoring)Primary Amine (-NH₂)
1600, 1500, 1450C=C StretchAromatic Rings
1250 - 1200C-O-C Stretch (asymmetric aryl-alkyl)Ethoxyphenyl Group
1180 - 1020C-N StretchAromatic Amine & Triazole Ring

Phase 2: Molecular Formula and Connectivity Mapping

This phase forms the core of the structure elucidation process, moving from what functional groups are present to how they are connected.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a critical self-validating step that confirms the molecular identity and rules out alternative structures with the same nominal mass. Electrospray Ionization (ESI) is a suitable soft ionization technique for this type of molecule.[13]

Experimental Protocol: LC-MS (ESI-QTOF)

  • System: Agilent 6545XT AdvanceBio LC/Q-TOF or similar.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: The sample is introduced via flow injection or by LC using the previously described HPLC method.

  • Data Acquisition: Acquire data in high-resolution mode (>10,000 resolution).

  • Analysis: The measured mass of the protonated molecule [M+H]⁺ is compared to the theoretical exact mass for the proposed formula, C₁₄H₁₅N₄O⁺. The mass error should be less than 5 ppm.

Expected Result:

  • Formula: C₁₄H₁₄N₄O

  • Exact Mass: 254.1168

  • Expected [M+H]⁺: 255.1246

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A full suite of 1D and 2D NMR experiments is required to map the complete carbon-hydrogen framework and, crucially, to establish the long-range correlations that define the isomeric form.[14][15]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the purified sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (e.g., -NH₂).

  • Instrumentation: Bruker Avance III 500 MHz spectrometer (or higher field).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Interpreting the Spectra:

The key to confirming the 2H-isomer lies in identifying long-range correlations in the HMBC spectrum between the protons of the ethoxyphenyl ring and the carbons of the benzotriazole ring.

G C1 C7a C2 C3a C3 C7 C4 C6 C5 C5 C6 C4 C7 C2' C8 C3' C9 C4' H1 H7 H2 H6 H3 H4 H4 H2' H5 H3' H6 NH2

Figure 2: Atom numbering for NMR discussion.

  • ¹H NMR: Expect distinct signals for the ethoxy group (a triplet for CH₃ and a quartet for OCH₂). The four aromatic protons on the ethoxyphenyl ring will appear as two doublets (an AA'BB' system). The benzotriazole ring will show three aromatic protons with splitting patterns dependent on their positions. The amine protons (-NH₂) will likely appear as a broad singlet.

  • ¹³C NMR & DEPT-135: Will show all 12 unique carbon signals (assuming no accidental equivalence). The DEPT-135 experiment will confirm the CH₃, CH₂, and CH signals.

  • COSY: Will confirm the proton-proton couplings within the ethoxy group and within each of the two separate aromatic spin systems.

  • HSQC: Will correlate each proton directly to its attached carbon atom.

  • HMBC (The Decisive Experiment): The key correlation will be a ³J coupling from the H2'/H6' protons of the ethoxyphenyl ring to the C3a/C7a carbons of the benzotriazole ring. This proves the phenyl ring is attached to N-2. If it were attached to N-1, correlations to both C7a and C8 (if C8 existed in a 1H isomer) would be expected, presenting a different pattern.

Table of Predicted NMR Data (in DMSO-d₆):

Atom(s)¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations (from H to C)
H4~7.5 (d)-C5, C6, C7a
H6~6.8 (dd)-C4, C5, C7a
H7~7.8 (d)-C5, C6, C7a
H2'/H6'~8.1 (d)~118C4', C3a, C7a (Crucial)
H3'/H5'~7.2 (d)~115C1', C4'
NH₂~5.5 (s, br)-C4, C5, C6
OCH₂~4.2 (q)~64C4', CH₃
CH₃~1.4 (t)~15OCH₂
C1'-~145-
C4'-~160-
C3a/C7a-~144-
C5-~140-

Phase 3: Unambiguous 3D Structural Confirmation

While the combined spectroscopic data provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof.[16][17]

Causality: X-ray crystallography determines the precise spatial arrangement of atoms in a crystal lattice, providing definitive evidence of connectivity, configuration, and conformation. It will unambiguously distinguish between the 1H and 2H isomers and reveal details such as bond lengths, bond angles, and planarity of the ring systems.[18]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The greatest challenge is often growing a high-quality single crystal. Screen various solvents and solvent systems (e.g., slow evaporation from ethanol, methanol, acetonitrile, or ethyl acetate/hexane mixtures).

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker APEX-II CCD).[19] Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined using full-matrix least-squares procedures (e.g., using the SHELXTL software package).[18]

  • Analysis: The final refined structure provides an image of the molecule, confirming the attachment of the ethoxyphenyl group to the N-2 position of the benzotriazole ring and the amine group at the C-5 position.

Conclusion

References

  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • Qu, Z., et al. Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry.
  • Wang, J., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science.
  • Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy.
  • Wikipedia. Benzotriazole.
  • Guided Wave. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy.
  • ResearchGate. UV absorption spectrum of benzotrazole UV absorber.
  • SpectraBase. 2H-Benzotriazole, 2-(2-methoxy-5-methylphenyl)- - Optional[1H NMR] - Spectrum.
  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Waters. (2011). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Singh, P., et al. (2014). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Der Pharma Chemica.
  • ResearchGate. Determination of aromatic amines in real samples.
  • Tintoll. Benzotriazole UV Absorber.
  • Al-Amiery, A. A., et al. (2019). The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. RSC Advances.
  • Daniel, K., et al. (2022). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Pharmacy and Basic & Applied Sciences.
  • Sharma, D., et al. (2015). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. European Journal of Medicinal Chemistry.
  • Sharma, D., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of Molecular Structure.
  • Abdullahi, I., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
  • Partners in Chemicals. (2021). Omnistab Benzotriazole UV absorbers.
  • Schmitt, M., et al. (2005). A Study of 2H- and 2D-Benzotriazole in Their Lowest Electronic States by UV−Laser Double-Resonance Spectroscopy. The Journal of Physical Chemistry A.
  • ResearchGate. FTIR spectrum of benzotriazole.
  • Cardinal, J., et al. (2020). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxics.
  • Hiskey, M. A., et al. (1996). Synthesis of Benzotriazolo 1, 2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials. DTIC.
  • Lawrence, R., et al. (1970). Mass spectra of diaryltriazenes and 1,2,3-benzotriazines. Journal of the Chemical Society C: Organic.
  • ResearchGate. FTIR spectrum of N–H stretching vibrations of benzotriazole in the gas...
  • MassBank. (2016). MSBNK-Athens_Univ-AU405008 - MassBank.
  • ResearchGate. FTIR spectra of N–H stretching vibrations of 1 H - and 2 H...
  • Hashim, H. Y., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide. Sebha University Journal of Pure & Applied Sciences.
  • Racamonde, I., et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A.
  • ChemDiv. N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,2-diphenylpropanamide.
  • Ivanov, V. V., et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Molecules.
  • Rewatkar, J. B., & Kadu, P. S. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
  • Pilkington, R., et al. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry.
  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Molbank.
  • Patel, K. D., et al. (2014). Synthesis, characterization and antimicrobial activity studies of 5-(2-(5- benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-. International Journal of Institutional Pharmacy and Life Sciences.
  • D'Ascenzio, N., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals.
  • Sharma, D. K., et al. (2016). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF 2-(4-(BENZYLOXY) PHENYL)-4, 5- DIPHENYL-1H-IMIDAZOLE. Rasayan Journal of Chemistry.
  • Al-Majd, L. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) ... Molbank.

Sources

spectroscopic analysis of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound, a heterocyclic compound of interest in medicinal and materials chemistry.[1] Aimed at researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical process. We will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to build a cohesive and validated structural profile. The causality behind experimental choices, from solvent selection to ionization techniques, is explained to provide a self-validating analytical workflow. All methodologies are grounded in authoritative spectroscopic principles and supported by comprehensive references.

Introduction and Molecular Overview

The structural characterization of novel organic compounds is the bedrock of modern chemical research and development. This compound belongs to the 2-aryl-2H-benzotriazole class, a scaffold known for its utility as a UV absorber and its potential in pharmacological applications.[2][3] Its structure integrates three key moieties: a 2H-1,2,3-benzotriazole core, a para-substituted ethoxyphenyl ring, and a primary aromatic amine. Accurate and unambiguous confirmation of this structure is paramount and is achieved by synergistically applying multiple spectroscopic techniques. Each method interrogates different aspects of the molecule's physical and electronic properties, and together they provide a complete structural puzzle.

The following diagram illustrates the molecular structure of the target compound, with atoms systematically numbered to facilitate the discussion of NMR spectral assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed connectivity map can be constructed.

Expertise & Rationale

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar amine and the large aromatic system, and because its exchangeable proton signal does not obscure the amine (NH₂) protons, which are expected to appear as a broad singlet.[4] Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

¹H NMR Spectroscopy (500 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • Aromatic Region (δ 6.5-8.5 ppm):

    • Ethoxyphenyl Protons: The protons on the 4-ethoxyphenyl ring will appear as a classic AA'BB' system, often simplifying to two doublets. The protons ortho to the ethoxy group (H-3'/H-5') are shielded and will appear upfield (around δ 7.10 ppm), while the protons ortho to the benzotriazole nitrogen (H-2'/H-6') are deshielded and will appear downfield (around δ 8.15 ppm).

    • Benzotriazole Protons: The three protons on the benzotriazole core will exhibit distinct signals. H-4, adjacent to the triazole ring and ortho to the amine, will likely be the most downfield (around δ 7.85 ppm). H-6, situated between the amine and another proton, will be shielded by the electron-donating amine group (around δ 7.05 ppm). H-7, adjacent to the fused benzene ring, will appear at an intermediate shift (around δ 7.60 ppm).

  • Amine Protons (δ ~5.5 ppm): The two protons of the primary amine (-NH₂) will typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.[5] Its chemical shift is highly dependent on concentration and temperature.

  • Aliphatic Region (δ 1.0-4.5 ppm):

    • Ethoxy Protons: The ethoxy group will give rise to two signals: a quartet for the methylene protons (-OCH₂-) deshielded by the adjacent oxygen atom (around δ 4.15 ppm, J ≈ 7.0 Hz) and a triplet for the terminal methyl protons (-CH₃) (around δ 1.40 ppm, J ≈ 7.0 Hz).[6]

¹³C NMR Spectroscopy (126 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons (δ 110-160 ppm): A total of 12 distinct aromatic carbon signals are expected.

    • C-4' (ipso-ethoxy): The carbon bearing the ethoxy group will be highly deshielded (around δ 159.0 ppm).

    • C-1' (ipso-triazole): The carbon attached to the triazole nitrogen will appear around δ 127.0 ppm.

    • C-5 (ipso-amine): The carbon attached to the amine group will be deshielded due to nitrogen's electronegativity but may be slightly shielded by its donating character (around δ 145.0 ppm).

    • Other carbons will appear in the δ 110-144 ppm range based on their electronic environment.[5][6]

  • Aliphatic Carbons (δ 10-70 ppm):

    • -OCH₂-: The methylene carbon of the ethoxy group will be deshielded by the oxygen (around δ 63.5 ppm).

    • -CH₃: The methyl carbon will be the most upfield signal (around δ 14.5 ppm).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small drop of TMS to the solution.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 500 MHz spectrometer at 298 K.

  • Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Data Summary: Predicted NMR Assignments
Assignment ¹H NMR (δ, ppm) Multiplicity J (Hz) ¹³C NMR (δ, ppm)
-CH₃1.40triplet7.014.5
-OCH₂-4.15quartet7.063.5
-NH₂5.50broad singlet--
H-67.05doublet~8.5112.0
H-3'/H-5'7.10doublet~8.8115.5
H-77.60doublet~8.5118.0
H-47.85singlet-119.5
H-2'/H-6'8.15doublet~8.8125.0
C-1'---127.0
C-8/C-9---133.0 / 134.5
C-5---145.0
C-4'---159.0

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[7]

Expertise & Rationale

The analysis will focus on identifying characteristic absorption bands for the amine, ether, aromatic, and triazole moieties. An Attenuated Total Reflectance (ATR) accessory is the preferred method as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Expected Vibrational Modes
  • N-H Stretching (3500-3300 cm⁻¹): A primary aromatic amine (-NH₂) is expected to show two distinct, medium-intensity sharp peaks in this region, corresponding to asymmetric and symmetric stretching vibrations.[8][9]

  • C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretches will appear as weaker peaks just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethoxy group will appear as stronger peaks just below 3000 cm⁻¹.[10]

  • C=C and C=N Stretching (1650-1450 cm⁻¹): Multiple sharp peaks in this "aromatic region" will correspond to C=C stretching within the benzene rings and C=N/N=N stretching from the benzotriazole core.

  • N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group will appear in this region, sometimes overlapping with aromatic signals.[9]

  • C-O Stretching (1270-1230 cm⁻¹): A strong, characteristic absorption band corresponding to the aryl-alkyl ether C-O asymmetric stretch is expected in this region.

  • C-N Stretching (1335-1250 cm⁻¹): The stretching vibration of the aromatic amine C-N bond will also be present.[9]

Experimental Protocol: FTIR-ATR Analysis
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Summary: Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3480 & 3390Medium, SharpN-H asymmetric & symmetric stretching (primary amine)
3080-3030Medium-WeakAromatic C-H stretching
2980-2870Medium-StrongAliphatic C-H stretching (ethyl group)
1620StrongN-H bending (scissoring)
1595, 1510, 1480Strong-MediumAromatic C=C and Triazole N=N/C=N stretching
1250StrongAsymmetric C-O-C stretching (aryl ether)
1285StrongAromatic C-N stretching

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[2][3]

Expertise & Rationale

The target molecule possesses a large, conjugated π-system extending across both aromatic rings and the benzotriazole core. This extensive conjugation is expected to result in strong absorption in the UV region. Ethanol is a suitable solvent as it is transparent in the relevant UV range and effectively dissolves the analyte.

Expected Electronic Transitions

The spectrum will be dominated by intense π → π* transitions. The presence of auxochromes like the -NH₂ and -OC₂H₅ groups, which are electron-donating, will cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzotriazole.[11] Multiple absorption bands are likely, reflecting the complex electronic structure of the molecule.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute stock solution of the compound in absolute ethanol (e.g., 1 mg/100 mL). Create a final solution with an absorbance between 0.2 and 0.8 AU by further dilution.

  • Baseline Correction: Use a cuvette filled with absolute ethanol to record a baseline spectrum.

  • Data Acquisition: Record the UV-Vis spectrum of the sample solution from approximately 200 to 500 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Summary: Predicted UV-Vis Absorption
Solvent Predicted λ_max (nm) Transition Type
Ethanol~285, ~350π → π*

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[12]

Expertise & Rationale

Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which should readily form a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Molecular Ion and Fragmentation
  • Molecular Ion: The exact mass of C₁₅H₁₆N₄O is 268.1324 g/mol . In positive ion ESI-MS, the primary peak observed will be the protonated molecule [M+H]⁺ at an m/z of 269.1397.

  • Key Fragmentation: A hallmark of benzotriazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da) upon ionization.[13] This is a highly characteristic fragmentation that strongly supports the presence of the triazole ring. Other expected fragmentations include:

    • Loss of an ethyl radical (•C₂H₅, 29 Da) from the ethoxy group.

    • Loss of an ethoxy radical (•OC₂H₅, 45 Da).

    • Cleavage of the N-aryl bond.

fragmentation parent [M+H]⁺ m/z = 269.14 frag1 Loss of N₂ (-28 Da) parent->frag1 frag2 Loss of •C₂H₅ (-29 Da) parent->frag2 ion1 [C₁₅H₁₆N₂O+H]⁺ m/z = 241.13 frag1->ion1 ion2 [C₁₃H₁₁N₄O+H]⁺ m/z = 240.10 frag2->ion2

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the [M+H]⁺ peak and major fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass.

Data Summary: Predicted ESI-MS Fragments
m/z (Positive Mode) Proposed Identity Notes
269.1397[C₁₅H₁₆N₄O + H]⁺Protonated Molecular Ion
241.1335[M+H - N₂]⁺Characteristic loss of nitrogen
240.0982[M+H - C₂H₅]⁺Loss of ethyl radical
224.0931[M+H - OC₂H₅]⁺Loss of ethoxy radical

Integrated Analytical Workflow and Conclusion

No single spectroscopic technique can unequivocally determine a complex structure. The true power of this analysis lies in the integration of all data points. The workflow below illustrates how information from each technique is synthesized to build a complete and validated structural assignment.

Workflow start Target Compound 2-(4-ethoxyphenyl)-2H-1,2,3- benzotriazol-5-amine ms Mass Spectrometry (ESI-MS) start->ms ir FTIR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms_data Molecular Formula & Weight (C₁₅H₁₆N₄O) Key Fragments (e.g., -N₂) ms->ms_data ir_data Functional Groups Identified (-NH₂, C-O-C, Aromatics) ir->ir_data uv_data Confirmation of Extended Conjugation uv->uv_data nmr_data Carbon-Hydrogen Framework Connectivity & Regiochemistry nmr->nmr_data conclusion Final Validated Structure ms_data->conclusion ir_data->conclusion uv_data->conclusion nmr_data->conclusion

Caption: Integrated workflow for spectroscopic structural elucidation.

References

  • Process Insights. (2023, February 6). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Available at: [Link]

  • Process Insights. (2023, June 21). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Available at: [Link]

  • Kamienski, C. W., et al. (2009). Structures and tautomerism of the nitrobenzotriazoles were studied by multinuclear (1)H, (13)C, (15)N, and 2D NMR spectroscopy. PubMed. Available at: [Link]

  • Illinois State University, Department of Chemistry. (2015). The Infrared Spectra of Aromatic Amines (Anilines). Available at: [Link]

  • Verma, B.B., et al. (1994). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry. Available at: [Link]

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available at: [Link]

  • Patel, A., et al. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Elguero, J., et al. (2002). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. ResearchGate. Available at: [Link]

  • ChemEurope. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Ohashi, M., et al. (1970). Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. Organic Mass Spectrometry. Available at: [Link]

  • Povar, I., et al. (2024). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Background subtracted UV‐vis absorption spectra of 1 mM UV327 (−) in.... Available at: [Link]

  • ScienceOpen. (n.d.). Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Available at: [Link]

  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • Murthy, A. S. N., & Rao, C. N. R. (1968). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). 1-benzyl-1H-benzotriazole - Optional[UV-VIS] - Spectrum. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole - UV/Visible spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Lin, D. C. K., & De Jongh, D. C. (1975). Pyrolysis and mass spectrum of 1-(2-benzothiazolyl)benzotriazole. The Journal of Organic Chemistry. Available at: [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Chemistry & Chemical Engineering Research Center of Iran. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available at: [Link]

  • University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Available at: [Link]

  • Pretsch, E., et al. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole - Mass spectrum (electron ionization). NIST Chemistry WebBook. Available at: [Link]

Sources

solubility of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical and materials science. Due to the limited availability of direct quantitative solubility data in public literature, this guide establishes a predictive framework based on the known solubility of structurally related benzotriazole analogs. More critically, it offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in a range of organic solvents. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring robustness and reproducibility. This document is intended to serve as a practical resource for scientists engaged in the synthesis, formulation, and application of this and similar benzotriazole derivatives.

Introduction to this compound

Benzotriazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse applications, including as corrosion inhibitors, UV stabilizers, and as versatile scaffolds in medicinal chemistry.[1][2] The subject of this guide, this compound, is a substituted benzotriazole with potential utility in various research and development endeavors. The strategic placement of an ethoxyphenyl group and an amine moiety on the benzotriazole core suggests a nuanced solubility profile that is critical for its handling, formulation, and biological activity.

Understanding the solubility of a compound in organic solvents is a fundamental prerequisite for its successful application.[3][4] It influences critical parameters such as reaction kinetics in synthesis, the ability to prepare stock solutions for screening, and the formulation of final products. This guide provides the necessary theoretical and practical framework for a thorough investigation of the solubility of this compound.

Predicted Solubility Profile based on Structural Analogs

The core 1,2,3-benzotriazole ring system generally confers moderate solubility in a range of organic solvents. The presence of the ethoxyphenyl group, with its ether linkage and aromatic ring, is expected to increase the compound's affinity for both polar and non-polar aprotic solvents. The amine group (-NH2) can participate in hydrogen bonding, which may enhance solubility in protic solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThe polar nature of these solvents will interact favorably with the benzotriazole and amine moieties. The ethoxyphenyl group will also contribute to solubility.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe amine group can act as a hydrogen bond donor, and the ether oxygen as an acceptor, facilitating interaction with protic solvents.
Non-Polar Aromatic Toluene, BenzeneModerateThe aromatic rings of the compound will have favorable π-π stacking interactions with these solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for this derivative.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThe ether linkage in the ethoxyphenyl group suggests some affinity for ether solvents.
Alkanes Hexane, HeptaneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar alkanes.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following sections detail the recommended methodologies.

Key Methodologies for Solubility Measurement

There are two primary types of solubility that are relevant in a research and development context: thermodynamic and kinetic solubility.[3][5][6]

  • Thermodynamic Solubility (Equilibrium Method): This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous or buffer system.[3][5] While highly relevant for early-stage drug discovery, this guide will focus on thermodynamic solubility in organic solvents.

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Organic Solvents B Equilibrate Solvent and Compound to Temperature A->B C Add Excess Compound to Solvent (Shake-Flask) B->C D Agitate until Equilibrium (e.g., 24-72h) C->D E Separate Solid from Supernatant (Centrifugation/Filtration) D->E F Prepare Serial Dilutions of Supernatant E->F G Quantify Concentration (HPLC or UV-Vis) F->G H Calculate Solubility (e.g., mg/mL or mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method

This protocol provides a robust method for determining the thermodynamic solubility of this compound in a chosen organic solvent.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between later time points).

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the supernatant from the undissolved solid, either:

      • Centrifuge the vials at a moderate speed.

      • Carefully draw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Using HPLC (Recommended):

      • Develop an HPLC method capable of detecting and quantifying this compound. This involves selecting an appropriate column, mobile phase, and detector wavelength.

      • Prepare a calibration curve by making a series of known concentrations of the compound in the same solvent.

      • Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve.

      • Inject the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Using UV-Vis Spectroscopy (Alternative):

      • Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent.

      • Prepare a calibration curve (absorbance vs. concentration) using standards of known concentration.

      • Dilute the filtered supernatant to an appropriate concentration where the absorbance falls within the linear range of the Beer-Lambert law.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner.

Table 2: Example of a Quantitative Solubility Data Summary

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Quantification
Dimethyl sulfoxide25[Experimental Value][Calculated Value]HPLC
Ethanol25[Experimental Value][Calculated Value]HPLC
Dichloromethane25[Experimental Value][Calculated Value]HPLC
Toluene25[Experimental Value][Calculated Value]HPLC
Hexane25[Experimental Value][Calculated Value]HPLC

Conclusion

While direct published solubility data for this compound is scarce, a systematic approach based on the principles of physical and analytical chemistry can yield reliable and reproducible results. This guide provides a foundational understanding of its expected solubility and a detailed, practical framework for its experimental determination. By following the outlined protocols, researchers can obtain the critical solubility data necessary to advance their work in synthesis, formulation, and biological evaluation of this promising benzotriazole derivative.

References

  • ResearchGate. (2025). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • SciSpace. (2012). Compound-specific isotope analysis of benzotriazole and its derivatives. Retrieved from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-methoxybenzamide. Retrieved from [Link]

  • F. (2011). Description and Solubility. Retrieved from [Link]

  • ChemBK. (2024). 2H-1,2,3-BENZOTRIAZOL-5-AMINE, 2-PHENYL-. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, characterization, in vitro biological and computational evaluation of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • DiVA. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from [Link]

  • Prime Scholars. (n.d.). Synthesis, characterization and antimicrobial activity studies of 5-(2-(5- benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-. Retrieved from [Link]

  • Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. (2004). Retrieved from [Link]

  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

Sources

Technical Guide: Molecular Weight & Physicochemical Profiling of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the physicochemical characterization and application of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine . It is structured to provide actionable data for researchers in medicinal chemistry and materials science, focusing on the compound's molecular weight as a critical parameter for solubility, volatility, and ligand-binding efficiency.

Executive Summary

This compound (Formula: C₁₄H₁₄N₄O) is a bicyclic heteroaromatic scaffold.[1][2][3] Belonging to the class of 2-aryl-2H-benzotriazoles , it functions as a "privileged structure" in drug discovery due to its ability to mimic purine bases and participate in


-

stacking interactions.

In the context of drug development, its molecular weight (254.29 g/mol ) places it squarely within the "Fragment-Based Drug Design" (FBDD) sweet spot (MW < 300 Da), allowing it to serve as a high-efficiency starting point for growing potent kinase inhibitors or antimicrobial agents.

Part 1: Molecular Weight & Isotopic Architecture

Precise knowledge of molecular weight is not merely a label; it is the input variable for molarity calculations, mass spectrometry calibration, and pharmacokinetic modeling (Lipinski’s Rule of 5).

Quantitative Data Summary
ParameterValueUnitTechnical Context
Average Molecular Weight 254.29 g/mol Used for stoichiometric calculations and reagent preparation.
Monoisotopic Mass 254.1168 DaRequired for High-Resolution Mass Spectrometry (HRMS) identification.
Exact Mass 254.11676 DaTheoretical mass based on

C,

H,

N,

O.
[M+H]⁺ Ion 255.1246 m/zThe primary species observed in ESI+ Mass Spectrometry.
Heavy Atom Count 19-Relevant for ligand efficiency metrics (LE).
Isotopic Distribution Logic

For high-fidelity validation, researchers must look beyond the single parent peak. The isotopic envelope provides a fingerprint for structural confirmation.

  • M (100%) : 254.12 Da

  • M+1 (~16.5%) : 255.12 Da (Due to

    
    C natural abundance)
    
  • M+2 (~1.5%) : 256.12 Da

Expert Insight: If your Mass Spec data shows an M+2 peak significantly higher than 1.5%, inspect your sample for halogenated impurities (Cl/Br) or sulfur contamination, which are common in benzotriazole synthesis byproducts.

Part 2: Synthesis & Structural Validation Protocol

To ensure the molecular weight cited above correlates to the physical sample in your hand, a rigorous synthesis and validation workflow is required. The following protocol outlines the generation of the scaffold and its subsequent weight confirmation.

Synthetic Pathway (The Oxidative Cyclization Route)

The most robust route to 2-aryl-2H-benzotriazoles involves the oxidative cyclization of o-aminoazo dyes.

  • Diazotization: 4-ethoxyaniline is treated with NaNO₂/HCl at 0–5°C to form the diazonium salt.

  • Azo Coupling: The diazonium species is coupled to m-phenylenediamine.

  • Cyclization: The resulting azo intermediate is oxidatively cyclized (often using Cu(II) salts or sodium hypochlorite) to close the triazole ring, yielding the target 5-amine.

Protocol: HRMS Validation of Molecular Weight

Objective: Confirm the identity of the synthesized scaffold using Time-of-Flight (TOF) Mass Spectrometry.

Reagents & Equipment:

  • LC-MS Grade Methanol (MeOH).

  • Formic Acid (0.1% v/v).

  • Q-TOF Mass Spectrometer (e.g., Agilent 6500 or Waters Xevo).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the solid compound in 1 mL of MeOH. Vortex for 30 seconds. Dilute 10 µL of this stock into 990 µL of MeOH + 0.1% Formic Acid (Final conc: ~10 µg/mL).

  • Direct Infusion: Introduce sample via syringe pump at 5–10 µL/min into the Electrospray Ionization (ESI) source.

  • Source Parameters:

    • Polarity: Positive (+).

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the ethoxy group).

  • Data Acquisition: Acquire spectra in the range of m/z 50–1000.

  • Validation Criteria:

    • Observe base peak at 255.1246 ([M+H]⁺).

    • Verify mass error is < 5 ppm.

    • Self-Validating Check: Apply collision energy (20-30 eV). Look for the characteristic loss of the ethyl group (-28 Da) or the ethoxy radical, confirming the side chain connectivity.

Visualization: Validation Workflow

The following diagram illustrates the logical flow from synthesis to mass spectral confirmation.

G Start Precursor: 4-Ethoxyaniline Step1 Diazotization (NaNO2/HCl) Start->Step1 Step2 Coupling: m-Phenylenediamine Step1->Step2 Intermediate o-Aminoazo Intermediate Step2->Intermediate Step3 Oxidative Cyclization (CuSO4/Pyridine) Intermediate->Step3 - 2H Product Target Scaffold MW: 254.29 Step3->Product Validation HRMS Validation [M+H]+ = 255.1246 Product->Validation QC Check

Figure 1: Synthetic route and quality control checkpoint for this compound.

Part 3: Applications in Drug Discovery[4]

The molecular weight of 254.29 Da is a strategic asset in medicinal chemistry.

Fragment-Based Drug Design (FBDD)

This compound qualifies as an ideal fragment .

  • Ligand Efficiency (LE): Because the MW is low, any binding affinity (IC₅₀) observed in screening translates to a high Ligand Efficiency.

  • Growth Vectors: The 5-amine position is a nucleophilic handle. It allows for the attachment of acyl chlorides, sulfonyl chlorides, or isocyanates to generate libraries of:

    • Amides (e.g., CK2 inhibitors).

    • Ureas (e.g., VEGFR inhibitors).

  • Solubility: The ethoxy group provides a balance of lipophilicity (LogP ~3.5) without making the molecule insoluble, a common issue with bare benzotriazoles.

Biological Relevance

Benzotriazole derivatives often exhibit bioactivity by mimicking the ATP purine ring.

  • Kinase Inhibition: The benzotriazole core can form hydrogen bonds with the hinge region of kinases.

  • Antiviral Activity: Derivatives have shown potency against Coxsackie Virus B5, where the ethoxy-phenyl tail occupies a hydrophobic pocket in the viral capsid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1364452: N-[2-(4-ethoxyphenyl)benzotriazol-5-yl] derivatives. PubChem.[1][4] Retrieved February 15, 2026, from [Link]

  • Tonelli, M., et al. (2015).[5] Antiviral activity of benzotriazole derivatives. Bioorganic & Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Suma, B. V., et al. (2011).[3] Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

Sources

discovery and history of benzotriazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzotriazole (BTA) represents a unique case study in chemical versatility.[1] Originally discovered in the late 19th century, it remained a laboratory curiosity until its potent ability to complex with copper transformed the industrial corrosion landscape in the 1950s. In the modern era, the BTA core—a fusion of a benzene ring and a triazole ring—has been repurposed as a privileged scaffold in medicinal chemistry.[2] Its structural similarity to purines (adenine/guanine) allows it to function as a bioisostere in kinase inhibitors (e.g., TBB for CK2) and receptor antagonists (e.g., Alizapride). This guide analyzes the historical trajectory, chemical architecture, and synthetic protocols of benzotriazole derivatives.

Origins and Chemical Architecture

Discovery and Tautomerism

The benzotriazole system was first synthesized by A. Ladenburg in 1876 .[1] The molecule exists as a planar bicyclic system comprising a benzene ring fused to a 1,2,3-triazole. A defining feature of BTA is its prototropic tautomerism , existing in equilibrium between the 1H- and 2H-forms.[1][3]

  • 1H-form (Benzenoid): Dominant in the solid state and in polar solvents.[1][3]

  • 2H-form (Quinoid): Often favored in the gas phase or non-polar solvents.[1][3]

This equilibrium is critical for regioselectivity during functionalization (alkylation/acylation), where the steric environment and solvent polarity dictate the ratio of N1 vs. N2 products.

BTA_Tautomerism OPD o-Phenylenediamine Diaz Diazotization (NaNO2 / AcOH) OPD->Diaz Cyclization BTA_1H 1H-Benzotriazole (Benzenoid Form) Diaz->BTA_1H Primary Product BTA_2H 2H-Benzotriazole (Quinoid Form) BTA_1H->BTA_2H Tautomeric Equilibrium (Solvent Dependent)

Figure 1: Synthesis of Benzotriazole from o-phenylenediamine and its tautomeric equilibrium.

The Industrial Era: Corrosion Inhibition

Before entering the pharmacopeia, BTA became the gold standard for protecting copper and its alloys.

  • Mechanism: BTA functions as an anodic inhibitor .[1][3] Upon exposure to copper surfaces, the acidic proton on N1 is displaced, forming a polymeric complex, [Cu(I)-BTA]n .

  • Structure: This complex forms a 2D barrier film (<50 Å thick) that chemisorbs onto the metal surface, effectively "sealing" it against aqueous chloride and oxygen attack.

  • Key Reference: The seminal work by J.B. Cotton (1963) established the theory of complex formation that remains valid today.

ParameterValue / Description
Adsorption Type Chemisorption (Langmuir Isotherm)
Active Species Benzotriazolate Anion (BTA⁻)
Target Metals Copper, Brass, Bronze, Silver
Film Stability Stable up to ~200°C; insoluble in water/organic solvents

The Medicinal Renaissance

The shift from rust prevention to receptor binding was driven by the realization that the BTA ring is a bioisostere of the purine nucleus (found in ATP, DNA). This allows BTA derivatives to intercalate into DNA or bind to ATP-binding pockets in enzymes.[1][3]

Case Study: Alizapride (Antiemetic)[1][3]
  • Role: Dopamine D2 receptor antagonist.[1][3]

  • Chemistry: A 6-methoxy-benzotriazole-5-carboxamide derivative.[1][3][4][5][6]

  • Significance: One of the first commercial drugs to utilize the BTA scaffold to improve metabolic stability and binding affinity compared to the procainamide core.

Case Study: Vorozole (Aromatase Inhibitor)[1][3][7]
  • Role: Treatment of breast cancer (Aromatase inhibition prevents estrogen synthesis).[1]

  • Chemistry: Contains a chlorophenyl-triazolyl-methyl moiety attached to N1 of the benzotriazole.[1][3][7]

  • Outcome: While effective, it was eventually superseded by Letrozole/Anastrozole, but it proved the viability of BTA in oncology.

Research Tool: TBB (4,5,6,7-Tetrabromobenzotriazole)[2][9][10][11][12]
  • Target: Casein Kinase 2 (CK2).[1][3][8][9][10]

  • Mechanism: TBB is an ATP-competitive inhibitor.[1][3][10]

  • Selectivity: The four bromine atoms make the molecule hydrophobic and bulky. It fits perfectly into the ATP-binding pocket of CK2, which is uniquely smaller (due to bulky Val66/Ile174 residues) than other kinases. This makes TBB a highly specific "molecular probe."[1][3]

TBB_Mechanism CK2 Casein Kinase 2 (CK2) Constitutively Active Pocket Hydrophobic ATP Pocket (Restricted size: Val66/Ile174) CK2->Pocket Contains Inhibition Competitive Inhibition (Ki ~ 0.4 µM) Pocket->Inhibition Blocks ATP binding TBB TBB (Ligand) (4 Br atoms = Hydrophobic Bulk) TBB->Pocket Fits selectively (Shape Complementarity) Apoptosis Downstream Effect: Apoptosis in Cancer Cells Inhibition->Apoptosis Signal Cascade

Figure 2: Mechanism of Action for TBB, a selective CK2 inhibitor.[1][3]

Experimental Protocols

Protocol A: Synthesis of 1H-Benzotriazole (Classic)
  • Principle: Diazotization of o-phenylenediamine followed by intramolecular cyclization.[1][3]

  • Safety: Reaction is exothermic; diazonium intermediates can be unstable.[1][3]

  • Dissolution: Dissolve 0.1 mol (10.8 g) of o-phenylenediamine in a mixture of glacial acetic acid (12 g) and water (30 mL).

  • Cooling: Chill the solution to 15°C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite (7.5 g in 15 mL water) dropwise.

    • Observation: Temperature will rise rapidly (exothermic).[1][3] Maintain <85°C.

    • Color Change: Solution turns dark green, then orange-red.[1][3]

  • Workup: Cool the mixture to 0°C for 30 mins. The product precipitates as a pale solid.[1]

  • Purification: Filter and recrystallize from benzene or water.[1][3]

    • Yield: ~75-80%.[1][3]

    • Melting Point: 96–98°C.[1][3]

Protocol B: Synthesis of TBB (4,5,6,7-Tetrabromobenzotriazole)
  • Principle: Electrophilic aromatic substitution (Bromination) of the BTA core.

  • Reagents: Dissolve 1H-benzotriazole (10 mmol) in 15 mL of water.

  • Bromination: Add Bromine (Br₂, 4.2 mL, excess) dropwise at 60–70°C.

  • Reflux: Heat the mixture at reflux for 2–4 hours to ensure exhaustive bromination of the benzene ring.

  • Isolation: Cool to room temperature. The tetrabromo derivative is highly insoluble and precipitates.[1]

  • Purification: Wash extensively with water and sodium bisulfite (to remove excess bromine).[1][3] Recrystallize from ethanol/acetic acid.

    • Validation: Mass Spectrometry (M+ peaks showing Br₄ isotope pattern).[1][3]

References

  • Ladenburg, A. (1876).[1] "Ueber das Benzotriazol." Berichte der deutschen chemischen Gesellschaft, 9(1), 219–221. [1][3]

  • Cotton, J. B. (1963).[1] "Control of Surface Reactions on Copper by Means of Organic Reagents." Proceedings of the 2nd International Congress on Metallic Corrosion, New York.

  • Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2." FEBS Letters, 496(1), 44-48.[3] [1][3]

  • Wouters, W., et al. (1990). "Vorozole, a specific non-steroidal aromatase inhibitor." Journal of Steroid Biochemistry, 37(6), 1049-1054.[3]

  • Katritzky, A. R., et al. (1998). "Benzotriazole: A Novel Synthetic Auxiliary."[1][3] Chemical Reviews, 98(2), 409–548. [1][3]

Sources

theoretical studies of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Profiling of 2-(4-Ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine: Electronic Structure, Reactivity, and Spectroscopic Signatures

Executive Summary & Core Directive

Target Molecule: this compound CAS Registry (Analogous): 3325-11-9 (Core 5-aminobenzotriazole), ChemDiv ID: 3205-1091 (Amide derivative). Classification: Push-Pull Organic Chromophore / D-A-D (Donor-Acceptor-Donor) System.

This technical guide establishes the theoretical framework for characterizing This compound (referred to herein as EPBA ). Unlike standard benzotriazole UV absorbers (which rely on ortho-hydroxyphenyl groups for ESIPT), EPBA lacks the proton-transfer mechanism, functioning instead as a high-quantum-yield fluorophore and a nonlinear optical (NLO) candidate.

The Core Thesis: EPBA represents a "frustrated" Lewis system where the electron-deficient benzotriazole ring is flanked by two strong donors (4-ethoxy and 5-amino). This creates a unique Intramolecular Charge Transfer (ICT) pathway that defines its utility in optoelectronics and bio-imaging.

Computational Methodology (The Standard of Truth)

To ensure scientific integrity, all theoretical predictions for EPBA must follow this validated computational workflow. This protocol guarantees that results are comparable to high-impact literature in J. Phys. Chem. A or Spectrochimica Acta.

The "Gold Standard" Protocol
  • Geometry Optimization: DFT/B3LYP with the 6-311++G(d,p) basis set. This triple-zeta basis set with diffuse functions is non-negotiable for systems with lone pairs (N, O) and potential hydrogen bonding.

  • Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas Phase (Reference), DMSO (Biological mimic), Ethanol (Spectroscopic standard).

  • Excited States (TD-DFT): CAM-B3LYP functional.

    • Reasoning: Standard B3LYP underestimates charge-transfer excitation energies. CAM-B3LYP (Coulomb-Attenuating Method) corrects long-range interactions, critical for the D-A-D nature of EPBA.

  • Vibrational Analysis: Frequency calculations at the same level of theory to ensure the structure is a true minimum (zero imaginary frequencies).

Workflow Visualization

DFT_Workflow Start Input Structure (2H-Tautomer) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Check (NImag = 0) Opt->Freq Branch Valid? Freq->Branch Branch->Opt No (Imag Freq) TDDFT TD-DFT (Excited States) CAM-B3LYP/PCM Branch->TDDFT Yes NLO NLO Properties (Hyperpolarizability) Branch->NLO Yes Fukui Reactivity Descriptors (Fukui Functions) Branch->Fukui Yes

Figure 1: Validated computational workflow for the theoretical characterization of EPBA.

Structural Dynamics & Tautomerism

The 2H- vs. 1H-Benzotriazole Stability

Benzotriazoles exhibit annular tautomerism. For 2-aryl derivatives like EPBA, the 2H-tautomer is thermodynamically dominant by >15 kcal/mol compared to the 1H-form.

  • Mechanism: The 2H-form preserves the quinoid-like conjugation of the benzene ring fused to the triazole, maximizing aromatic stabilization energy.

  • Implication: All docking studies and spectral predictions must use the 2H-isomer. Using the 1H-isomer will yield incorrect dipole moments (approx. 4-5 Debye difference).

Conformational Locking
  • Torsion Angle (

    
    ):  The bond connecting the phenyl ring to the triazole nitrogen (N2-C1') allows rotation.
    
  • Prediction: Unlike planar 2-(2-hydroxyphenyl)benzotriazoles (locked by H-bonds), EPBA is twisted .

    • Expected Torsion: 20°–35° twist between the benzotriazole and phenyl planes to minimize steric clash between the triazole nitrogens and phenyl ortho-hydrogens.

    • Effect: This twist partially decouples the donor ethoxy group, slightly blueshifting the absorption compared to a fully planar system.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMOs)

The D-A-D architecture creates a distinct charge separation.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 5-amino group and the 4-ethoxyphenyl moiety (Donors).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient benzotriazole ring (Acceptor).

  • Band Gap (

    
    ): 
    
    • Predicted Range: 3.8 – 4.2 eV (Gas Phase).

    • Significance: A lower gap than unsubstituted benzotriazole indicates enhanced reactivity and visible-light sensitivity.

Molecular Electrostatic Potential (MEP)

The MEP map guides electrophilic and nucleophilic attacks.

  • Red Regions (Negative Potential): The N3 atom of the triazole ring and the Amino Nitrogen . These are the sites for protonation or metal coordination.

  • Blue Regions (Positive Potential): The protons on the amino group and the phenyl ring.

Reactivity Descriptors (Fukui Functions)

To synthesize derivatives (e.g., the ChemDiv amide), one must know the most nucleophilic site.

  • Nucleophilic Attack (

    
    ):  The 5-amino nitrogen  has the highest 
    
    
    
    value, confirming it is the primary handle for acylation or alkylation.
  • Electrophilic Attack (

    
    ):  The C4 and C7  positions of the benzotriazole ring are susceptible to electrophilic substitution.
    

Spectroscopic Signatures (Predicted)

UV-Vis Absorption (TD-DFT)

EPBA is a "push-pull" chromophore.

  • Primary Transition:

    
     (HOMO 
    
    
    
    LUMO).
  • Character:

    
     with significant ICT character.
    
  • Predicted

    
    : 
    
    • 340 – 365 nm (in Ethanol).

    • Comparison: Red-shifted by ~30-40 nm compared to unsubstituted 2-phenylbenzotriazole due to the auxochromic effect of the amino and ethoxy groups.

Fluorescence[1][2][3][4][5]
  • Stokes Shift: Large (~80–100 nm) due to geometric relaxation in the excited state (planarization of the twisted biphenyl bond).

  • Emission: Expected in the Blue-Cyan region (430 – 460 nm) .

IR Spectrum Markers
Vibrational ModeFrequency (Predicted, Scaled)IntensityStructural Origin

3450–3500 cm

MediumFree amine stretch

3350–3400 cm

MediumSymmetric amine stretch

2900–2980 cm

WeakEthoxy ethyl group

1450–1480 cm

StrongTriazole ring breathing

1230–1260 cm

StrongEthoxy ether linkage

Applications: NLO & Biological Docking

Nonlinear Optical (NLO) Properties

The non-centrosymmetric D-A-D structure makes EPBA a candidate for NLO materials.

  • Hyperpolarizability (

    
    ):  Predicted to be 15–20 times higher than urea .
    
  • Mechanism: The charge transfer from the amino group to the triazole ring under an electric field generates a strong induced dipole.

Biological Interaction (Molecular Docking)

Benzotriazoles are privileged scaffolds in medicinal chemistry (e.g., CK2 inhibitors).

  • Target: Casein Kinase 2 (CK2) or EGFR .

  • Binding Mode:

    • The triazole nitrogens act as Hydrogen Bond Acceptors (HBA) to the kinase hinge region.

    • The 4-ethoxyphenyl group fits into the hydrophobic pocket.

    • The 5-amino group can form H-bonds with catalytic residues (e.g., Asp/Glu).

Interaction_Map cluster_Binding Protein Binding Pocket EPBA EPBA Molecule Hinge Hinge Region (H-Bond Donor) EPBA->Hinge N3 (Acceptor) Pocket Hydrophobic Pocket (Van der Waals) EPBA->Pocket Ethoxy-Phenyl Residue Asp/Glu Residue (H-Bond Acceptor) EPBA->Residue 5-NH2 (Donor)

Figure 2: Predicted pharmacophore mapping of EPBA within a kinase active site.

References

  • Sigma-Aldrich. 5-Amino-1H-benzotriazole Product Specification.Link

  • ChemDiv. N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide (Compound ID: 3205-1091).Link

  • Wang, H., et al. "DFT Study on the Second-Order NLO Responses of 2-Phenyl Benzoquinoline Ir(III) Complexes." J. Phys.[1] Chem. A, 2024.[1] Link

  • MDPI. "Novel 5-Aryl-[1,2,4]triazoloquinazoline Fluorophores: Synthesis and Optical Properties." Molecules, 2021.[2][3] Link

  • Thermo Fisher Scientific. 5-Amino-1H-benzotriazole Safety Data Sheet.Link

Sources

Quantum Chemical Protocols for Benzotriazole: From Tautomerism to Targeted Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzotriazole (BTA) and its derivatives occupy a unique niche in chemical physics, serving as both premier corrosion inhibitors for copper alloys and versatile pharmacophores in drug discovery (e.g., antifungal, antineoplastic agents). For the computational chemist, BTA presents a specific set of challenges: a delicate tautomeric equilibrium sensitive to solvent polarity, nitrogen-rich electron density requiring diffuse basis sets, and dual reactivity modes (surface adsorption vs. receptor binding).

This guide provides a rigorous, self-validating framework for performing quantum chemical calculations on benzotriazole compounds. It moves beyond generic DFT instructions to address the specific electronic anomalies of the triazole ring.

Part 1: The Tautomerism Conundrum (Theoretical Foundation)

The accuracy of any BTA calculation rests on selecting the correct starting isomer. BTA exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2][3]

Stability & Solvent Effects
  • Gas Phase: The 1H-tautomer is generally more stable than the 2H-tautomer by approximately 2–4 kcal/mol due to aromaticity preservation in the benzene ring.

  • Solution Phase: The dipole moment of the 1H-form (~4.1 D) is significantly higher than the 2H-form (~0.5 D). Consequently, polar solvents (water, DMSO) stabilize the 1H-form further via dipole-dipole interactions. Non-polar solvents may shift the equilibrium slightly but rarely invert it.

Computational Protocol: Tautomer Optimization

Objective: Determine the ground state geometry and confirm the absence of imaginary frequencies.

  • Functional Selection: B3LYP is the industry standard for BTA geometry optimization. For higher accuracy in barrier heights (proton transfer), wB97X-D (dispersion-corrected) is recommended.

  • Basis Set: The nitrogen lone pairs require diffuse functions. Use 6-311++G(d,p) .[4][5][6] Standard 6-31G(d) is insufficient for describing the anionic character of the triazole ring during deprotonation.

  • Solvation Model: Use the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

Step-by-Step Workflow:

  • Input Generation: Build both 1H-BTA and 2H-BTA structures.

  • Optimization: Run Opt+Freq at B3LYP/6-311++G(d,p) in vacuum.

  • Solvation: Perform single-point energy (SPE) or re-optimization in solvent (e.g., Water,

    
    ) using IEFPCM.
    
  • Validation: Ensure zero imaginary frequencies. Compare

    
    . If 
    
    
    
    , 1H is the dominant species.

Part 2: Corrosion Inhibition (Industrial Application)

In corrosion science, BTA functions by adsorbing onto metal surfaces (Cu, Fe).[7] Computational screening predicts inhibition efficiency (


) by correlating it with global reactivity descriptors.
Key Reactivity Descriptors

The "donor-acceptor" mechanism dictates that BTA donates electrons to the metal (via HOMO) and accepts back-donation (via LUMO).

DescriptorSymbolFormulaPhysical Meaning for BTA
Ionization Potential


Energy required to remove an electron; lower

= better donor.
Electron Affinity


Energy released adding an electron; higher

= better acceptor.
Electronegativity


Tendency to attract electrons.
Global Hardness


Resistance to charge transfer. Soft molecules (low

) adsorb better.
Electron Transfer


Fraction of electrons transferred from inhibitor to metal.[5]

Note: For Copper (Cu), use theoretical values


 eV and 

eV (Pearson's approximation for bulk metals).
Protocol: Calculating Adsorption Potential
  • Extract Orbitals: From the optimized 1H-BTA log file, identify

    
     and 
    
    
    
    (in Hartree, convert to eV:
    
    
    ).
  • Calculate

    
    :  If 
    
    
    
    , electrons flow from BTA to Copper. If
    
    
    , the inhibition efficiency generally increases with
    
    
    .
  • Mapping Reactive Sites: Compute the Fukui Functions (

    
     and 
    
    
    
    ) to visualize exactly which nitrogen atom binds to the surface.
    • 
       (Nucleophilic attack/Donation site).
      
    • Result: Typically, N(3) in the triazole ring is the active donation center.

Part 3: Drug Design & Bioactivity (Pharma Application)

BTA derivatives are often designed as kinase inhibitors or antimicrobial agents. Here, the focus shifts from global hardness to specific molecular recognition.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are critical for predicting non-covalent interactions (hydrogen bonding,


-stacking) in the active site of a protein.
  • Red Regions (Negative Potential): Electron-rich zones (N atoms of triazole). These act as H-bond acceptors.

  • Blue Regions (Positive Potential): Electron-deficient zones (NH proton). These act as H-bond donors.

Protocol: Docking Preparation

Standard force fields often parameterize heterocycles poorly. Quantum-derived charges improve docking accuracy.

  • Geometry Optimization: B3LYP/6-311++G(d,p) (as defined in Part 1).

  • Charge Calculation: Do not use Mulliken charges; they are basis-set dependent. Use RESP (Restrained Electrostatic Potential) or NBO (Natural Bond Orbital) charges derived from the DFT density.

  • Docking: Export the structure as a .mol2 or .pdbqt file with RESP charges. Dock against targets (e.g., Aspergillus fumigatus N-myristoyl transferase) using AutoDock Vina or Gold.

Part 4: Visualization & Workflows

Computational Workflow Diagram

The following diagram outlines the logical flow from initial structure generation to specific application endpoints.

BTA_Workflow Start Structure Generation (1H- & 2H-BTA) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Check (No Imaginary Freqs) Opt->Freq Solvent Solvation Model (IEFPCM / SMD) Freq->Solvent Branch Application Route Solvent->Branch Corr_Desc Global Reactivity (HOMO, LUMO, Hardness) Branch->Corr_Desc Corrosion MEP MEP Mapping (Electrostatic Potential) Branch->MEP Drug Design Fukui Local Reactivity (Fukui Functions) Corr_Desc->Fukui Adsorption Adsorption Prediction (Delta N -> Inhibition %) Fukui->Adsorption Charges Charge Derivation (RESP / NBO) MEP->Charges Docking Molecular Docking (Protein-Ligand Interaction) Charges->Docking

Caption: Integrated computational workflow for Benzotriazole analysis, branching into corrosion inhibition and pharmaceutical docking pathways based on optimized DFT densities.

Tautomeric Equilibrium Logic

Understanding the stability shift is crucial for accurate simulation.

Tautomer_Logic T1H 1H-Benzotriazole (Benzenoid Structure) TS Transition State (Proton Transfer) T1H->TS Barrier T2H 2H-Benzotriazole (Quinoid-like) TS->T2H T2H->T1H Rapid Reversion Gas Gas Phase 1H is ~4 kcal/mol more stable Gas->T1H Polar Polar Solvent High Dipole of 1H stabilizes it further Polar->T1H

Caption: Tautomeric relationship showing the kinetic and thermodynamic dominance of the 1H-form, reinforced by solvent polarity.

References

  • Kokadi, M., et al. (2025).[3] "Quantum Chemical Investigation of the Relationship Between Molecular Structure and Corrosion Inhibition Efficiency of Benzotriazole and its Alkyl-Derivatives on Iron." Academia.edu.

  • Kokalj, A., & Peljhan, S. (2015). "Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces." Faraday Discussions.

  • Alkorta, I., et al. (2002). "An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution." Tetrahedron.

  • Musa, A., et al. (2012). "Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Some Triazoles and Benzimidazole Derivatives." International Journal of Electrochemical Science.

  • Bhardwaj, B., & Bhagat, S. (2024). "Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles." National Institutes of Health (PMC).

  • Guo, L., et al. (2017).[7] "Understanding the adsorption of a benzotriazole derivative on Cu (111) surface: A DFT and MD investigation." AIP Conference Proceedings.

Sources

Methodological & Application

Application Note: Evaluating the Antibacterial Efficacy of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine in antibacterial assays.

This document offers detailed, step-by-step protocols for determining the antibacterial efficacy of this novel compound, focusing on the gold-standard broth microdilution method for Minimum Inhibitory Concentration (MIC) determination. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4]

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is paramount for accurate and reliable assay results.

Solubility Analysis:

Based on the general solubility of benzotriazole derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[5] Benzotriazoles are generally soluble in polar organic solvents like ethanol, benzene, chloroform, and DMF.[6] However, it is crucial to experimentally verify the solubility to prepare a clear, precipitate-free stock solution.

Safety and Handling Precautions:

As with any novel chemical entity, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[1][7]

  • Ventilation: Handle the solid compound and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][8]

  • Spill Management: Have appropriate spill kits readily available. In case of a spill, follow established laboratory procedures for hazardous material cleanup.

  • Waste Disposal: Dispose of all contaminated materials and solutions in accordance with institutional and local regulations for chemical waste.[9]

Core Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is adapted from the CLSI M07 guidelines.[3]

Experimental Workflow Overview

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solution D Perform Serial Dilutions in 96-Well Plate A->D B Prepare Bacterial Inoculum E Inoculate Wells with Bacterial Suspension B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E F Incubate Plates E->F G Visually Read MIC Endpoints F->G H Record and Analyze Results G->H

Caption: Workflow for MIC determination.

Step 1: Preparation of Reagents and Bacterial Inoculum

1.1. Compound Stock Solution Preparation:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL. Note: If the compound does not fully dissolve, gentle warming or sonication may be applied. If solubility issues persist, a lower stock concentration may be necessary.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C.

1.2. Bacterial Inoculum Preparation:

  • Select well-isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Transfer 3-5 colonies into a tube containing sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm (absorbance of 0.08-0.10).

  • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

Step 2: Assay Plate Preparation and Inoculation
  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the 10 mg/mL compound stock solution to the first well of each row to be tested, resulting in an initial concentration of 5 mg/mL.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last well.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with media only) on each plate.

  • Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL). The final volume in each well will be 100 µL.

Step 3: Incubation and MIC Determination
  • Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Data Presentation and Interpretation

The results of the MIC assay should be recorded in a clear and organized manner.

Bacterial StrainGram TypeMIC (µg/mL) of this compound
Staphylococcus aureus ATCC 25923Gram-positive[Insert experimental value]
Escherichia coli ATCC 25922Gram-negative[Insert experimental value]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert experimental value]
Enterococcus faecalis ATCC 29212Gram-positive[Insert experimental value]

Extended Protocol: Minimum Bactericidal Concentration (MBC) Determination

To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay can be performed following the MIC determination.

MBC Workflow

MBC_Workflow cluster_prep Post-MIC Assay cluster_assay Sub-culturing cluster_analysis Data Analysis A Select Wells from MIC Plate with No Visible Growth B Plate Aliquots onto Agar Plates A->B C Incubate Agar Plates B->C D Count Colonies C->D E Determine MBC D->E

Caption: Workflow for MBC determination.

Protocol:
  • From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a non-selective agar medium (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion and Future Directions

This application note provides a robust framework for the initial antibacterial evaluation of this compound. The provided protocols, grounded in established standards, will enable researchers to generate reliable and reproducible data on the compound's in vitro efficacy. Further investigations could explore the compound's mechanism of action, spectrum of activity against a broader panel of clinical isolates, and potential for synergistic effects with existing antibiotics.

References

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Available at: [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. Available at: [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. Microrao. Available at: [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Available at: [Link]

  • MIC Determination. EUCAST. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m. RePub, Erasmus University Repository. Available at: [Link]

  • atcc® multidrug-resistant & antimicrobial testing reference strains. HiMedia Laboratories. Available at: [Link]

  • Broth microdilution reference methodology. CGSpace. Available at: [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. https: //site.unibo. Available at: [Link]

  • Chemical Handling and Storage. Environmental Health and Safety - Iowa State University. Available at: [Link]

  • Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. PMC. Available at: [Link]

  • Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352. Microbe Investigations. Available at: [Link]

  • FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. Available at: [Link]

  • ATCC bacterial strains selected for antimicrobial susceptibility tests. ResearchGate. Available at: [Link]

  • Benzotriazole. Solubility of Things. Available at: [Link]

  • Benzotriazole. Wikipedia. Available at: [Link]

  • 1H-Benzotriazole | C6H5N3 | CID 7220. PubChem. Available at: [Link]

  • The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. Available at: [Link]

  • (PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. ResearchGate. Available at: [Link]

Sources

antifungal activity of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antifungal Evaluation of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Executive Summary

This technical guide details the evaluation of This compound (CAS: 5752-36-3), a functionalized 2-aryl-2H-benzotriazole derivative. While benzotriazoles are historically known as UV absorbers (e.g., Tinuvin P), recent medicinal chemistry campaigns have validated the 5-amino-2-aryl-benzotriazole core as a privileged scaffold for antifungal discovery.

This molecule acts as a critical lead compound due to its structural duality: the 4-ethoxyphenyl moiety provides necessary lipophilicity for fungal membrane penetration, while the 5-amine position serves as both a hydrogen-bond donor and a versatile handle for derivatization into high-potency amides or ureas. This guide outlines the mechanism of action, preparation protocols, and standardized susceptibility testing (CLSI M27-A3) required to validate its efficacy against Candida and Aspergillus species.

Chemical Profile & Mechanism of Action

Physicochemical Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₄N₄O

  • Molecular Weight: 254.29 g/mol

  • Solubility: Low in water; Soluble in DMSO (>10 mg/mL), Methanol, and Ethanol.

  • Key Structural Features:

    • Benzotriazole Core: Bioisostere for purines/azoles; potential for π-π stacking.

    • Ethoxy Group: Increases logP, facilitating transport through the fungal cell wall.

    • Primary Amine (C5): Critical for target engagement (H-bonding) or further SAR optimization.

Mechanism of Action: CYP51 Inhibition

Based on Structure-Activity Relationship (SAR) studies of 5-substituted benzotriazoles [1][2], this molecule is hypothesized to target Lanosterol 14-α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.

  • Mode of Binding: The triazole nitrogens (N2/N3) likely coordinate with the heme iron in the CYP51 active site, preventing the oxidation of lanosterol.

  • Consequence: Depletion of ergosterol leads to the accumulation of toxic 14α-methylsterols, disrupting membrane fluidity and arresting fungal growth (Fungistatic/Fungicidal).

Figure 1: Mechanism of Action Pathway

G cluster_0 Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol (Precursor) Squalene->Lanosterol Biosynthesis CYP51 CYP51 Enzyme (Lanosterol 14-α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Catalysis ToxicSterols Toxic 14α-methylsterols (Membrane Stress) CYP51->ToxicSterols Accumulation upon Inhibition CellDeath Fungal Cell Death (Fungistatic/Fungicidal) ToxicSterols->CellDeath Membrane Rupture Drug This compound Drug->CYP51 INHIBITION (Heme Coordination)

Caption: Disruption of the Ergosterol Biosynthesis pathway by benzotriazole derivatives targeting CYP51.

Experimental Protocols

Compound Preparation & Storage
  • Stock Solution (10 mg/mL): Weigh 10 mg of powder and dissolve in 1.0 mL of 100% DMSO (molecular biology grade). Vortex for 30 seconds to ensure complete solubilization.

  • Storage: Aliquot into amber tubes to prevent photodegradation (benzotriazoles are UV-active). Store at -20°C. Stable for 6 months.

  • Working Solution: Dilute stock 1:100 in RPMI-1640 medium immediately prior to assay to achieve a starting concentration of 100 µg/mL (1% DMSO final).

In Vitro Susceptibility Testing (Broth Microdilution)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

Materials:

  • RPMI-1640 medium (w/ L-glutamine, w/o bicarbonate), buffered to pH 7.0 with MOPS (0.165 M).

  • 96-well microtiter plates (U-bottom).

  • Strains: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404).

Protocol:

  • Inoculum Prep: Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline to 0.5 McFarland standard (~1-5 × 10⁶ CFU/mL).

  • Dilution: Dilute suspension 1:1000 in RPMI-1640 to obtain final inoculum of ~1-5 × 10³ CFU/mL.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 to columns 2-12.

    • Add 200 µL of Compound Working Solution (100 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard final 100 µL.

    • Controls: Column 11 = Growth Control (Medium + Inoculum + DMSO). Column 12 = Sterility Control (Medium only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11.

  • Incubation:

    • Candida: 35°C for 24-48 hours.

    • Aspergillus:[1][2] 35°C for 48-72 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration showing 100% inhibition (optically clear) compared to growth control.

Ergosterol Quantitation Assay (Mechanism Confirmation)

To verify the CYP51 blockade, measure the reduction in total cellular ergosterol.

  • Culture: Grow C. albicans in 50 mL Sabouraud broth with sub-MIC concentration of the compound (e.g., MIC/2) for 16h.

  • Lysis: Harvest cells (centrifuge 3000g, 5 min). Wash with water. Resuspend in 3 mL of 25% alcoholic KOH.

  • Saponification: Vortex for 1 min. Incubate at 85°C water bath for 1 hour.

  • Extraction: Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 min.

  • Spectroscopy: Recover the heptane layer (top). Scan UV absorbance between 230–300 nm.

  • Analysis:

    • Ergosterol signature: Four-peak curve (262, 271, 281, 293 nm).

    • 24(28)-dehydroergosterol (Precursor): Intense peak at 230 nm indicates CYP51 blockage.

    • Calculation: % Ergosterol = [(A281 / pellet weight) / (Control A281 / control weight)] × 100.

Expected Results & Data Interpretation

Based on class-specific data for 5-substituted benzotriazoles [1][3], the following performance is expected:

ParameterMetricExpected RangeInterpretation
Potency MIC (C. albicans)16 – 64 µg/mL Moderate activity. The free amine is often less potent than amide derivatives.
Potency MIC (A. niger)32 – 64 µg/mL Moderate activity.
Selectivity CC50 (Mammalian)>100 µg/mLGenerally low cytotoxicity for benzotriazoles.
Mechanism Sterol Profile↓ Ergosterol / ↑ LanosterolConfirms CYP51 inhibition.

Optimization Note: If MIC > 64 µg/mL, the free amine should be derivatized. Acylation of the 5-amine with lipophilic acid chlorides (e.g., 4-chlorobenzoyl chloride) has been shown to improve MICs to the 0.5 – 4 µg/mL range [1].

Workflow Visualization

Figure 2: High-Throughput Screening Workflow

Workflow Stock Stock Prep 10mg/mL in DMSO Dilution Serial Dilution (96-well plate) 100 µg/mL -> 0.19 µg/mL Stock->Dilution Inoculation Inoculation + C. albicans (10^3 CFU/mL) Dilution->Inoculation Incubation Incubation 35°C, 24h Inoculation->Incubation Readout Readout (MIC) Visual/OD600 Incubation->Readout Validation Ergosterol Assay (Mechanism Check) Readout->Validation If MIC < 64µg/mL

Caption: Step-by-step workflow for determining the antifungal MIC of the benzotriazole derivative.

References

  • Shah, J. J., Khedkar, V., Coutinho, E. C., & Mohanraj, K. (2015). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3730-3737. Link

  • Tajudeen Jimoh, et al. (2022). Molecular docking study on certain benzotriazole and benzimidazole derivatives used as antifungal agents against candida species. Journal of Biomolecular Structure and Dynamics. Link

  • Sadeghi, N., et al. (2011). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives.[3][4] Research in Pharmaceutical Sciences, 6(1). Link

  • ChemBridge Corporation. (n.d.). SC-5764790 Product Page. Hit2Lead Screening Libraries. Link

Sources

Protocol for Determining the Antiviral Efficacy of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The benzotriazole (BTZ) scaffold is a nitrogen-containing heterocyclic structure that has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including antiviral properties.[1] Numerous derivatives have demonstrated efficacy against a spectrum of viruses, particularly RNA viruses, by targeting various stages of the viral life cycle.[2][3] This document provides a comprehensive, multi-stage protocol for the systematic evaluation of a novel benzotriazole derivative, 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. The proposed workflow is designed to first establish the compound's cytotoxicity profile, then quantify its antiviral activity through robust cell-based assays, and finally, to elucidate its potential mechanism of action. These protocols are intended for researchers in virology and drug development, providing a self-validating framework to ensure data integrity and reproducibility.

Introduction: The Rationale for a Structured Antiviral Assessment

The discovery of effective antiviral agents is a cornerstone of global health security. The process begins with the rigorous in vitro evaluation of candidate molecules. A successful screening cascade must not only identify active compounds but also characterize their therapeutic window and mode of action. Benzotriazole derivatives have previously shown activity against enteroviruses, such as Coxsackievirus B5 (CVB5), and other RNA viruses by inhibiting early stages of infection, including viral attachment.[1][2] This guide, therefore, presents a logical progression of experiments designed to thoroughly characterize the antiviral potential of this compound.

The workflow begins with the foundational cytotoxicity assessment to determine the compound's effect on host cell viability, a critical step to differentiate true antiviral activity from non-specific toxicity.[4][5][6] This is followed by primary efficacy screening using gold-standard virological methods like the Plaque Reduction Assay (PRA) or the 50% Tissue Culture Infectious Dose (TCID50) assay.[7][8][9] Upon confirmation of antiviral activity, a series of Mechanism of Action (MoA) studies are outlined to pinpoint the specific stage of the viral life cycle inhibited by the compound.[10][11]

dot

Viral_Lifecycle Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release (Budding/Lysis) Assembly->Release

Caption: Simplified stages of a typical viral life cycle.

Protocol 4.1: Time-of-Addition Assay

Scientific Rationale: This assay differentiates between early-stage and late-stage inhibitors by adding the compound at different time points relative to viral infection. [5][12]

  • Experimental Setup: Seed cells in a multi-well plate to form a confluent monolayer. Synchronize infection by pre-chilling the plates and virus at 4°C for 1 hour. Infect all wells (except cell controls) with the virus at a high multiplicity of infection (MOI) for 1 hour at 4°C.

  • Compound Addition: Add the test compound (at a concentration of 5-10x its EC50) at various time points:

    • Pre-treatment (-2h): Add compound 2 hours before infection, then wash away before adding the virus. (Tests for effects on the cell).

    • Co-treatment (0h): Add compound at the same time as the virus. (Tests for entry inhibition).

    • Post-treatment (+2h, +4h, +6h): Add compound at 2, 4, and 6 hours post-infection. (Tests for post-entry, replication inhibition).

  • Incubation & Readout: After the initial infection and treatment steps, incubate the plates for a single replication cycle (e.g., 8-12 hours). Quantify the viral yield using a suitable method, such as a TCID50 assay or qPCR for viral genomes.

  • Interpretation:

    • Inhibition only at -2h and 0h: Suggests the compound blocks viral entry.

    • Inhibition at all time points: Suggests the compound targets a late-stage event like replication or assembly.

    • No inhibition: The compound may have been ineffective under these specific assay conditions or targets a different pathway.

dot

Caption: Schematic of a Time-of-Addition experiment.

Protocol 4.2: Viral Entry Inhibition Assay

Scientific Rationale: If the Time-of-Addition assay suggests an early-stage block, this experiment can help confirm if the compound prevents the virus from attaching to or entering the cell. [13][14]

  • Cell Preparation: Grow host cells to confluency in a 24-well plate. Pre-chill the plate at 4°C for 1 hour.

  • Treatment and Infection:

    • Prepare a mixture of the virus (at a concentration to yield countable plaques) and the test compound (at 5-10x EC50).

    • In a separate set of wells, pre-treat cells with the compound for 1 hour at 4°C, then wash and add the virus.

    • Add the virus/compound mixture to the pre-chilled cells and incubate for 2-3 hours at 4°C. This allows attachment but prevents membrane fusion and entry.

  • Wash and Shift Temperature: Gently wash the cells three times with ice-cold PBS to remove unbound virus and compound.

  • Incubation and Readout: Add fresh, compound-free overlay medium and shift the plates to 37°C to allow the entry of attached viruses. Incubate for 2-3 days and perform a plaque assay as described in Protocol 3.1.

  • Interpretation: A significant reduction in plaque numbers compared to the virus control indicates that the compound interferes with viral attachment or a step immediately following, preventing successful infection.

Protocol 4.3: Target-Based Enzymatic Assays

Scientific Rationale: If the MoA is determined to be post-entry, the compound may be inhibiting a key viral enzyme, such as a protease or polymerase/reverse transcriptase. [15]Commercially available kits can be used to screen for inhibitors of these enzymes.

  • Viral Protease Inhibitor Screening: Many viruses rely on proteases to cleave viral polyproteins into functional units. Assays for this often use a fluorogenic peptide substrate that mimics the natural cleavage site. [16][17][18]In the presence of an inhibitor, cleavage is blocked, and no fluorescent signal is generated.

  • Viral Reverse Transcriptase (RT) Inhibitor Screening: For retroviruses or other viruses utilizing reverse transcription (like Hepatitis B virus), RT is a prime target. These assays measure the synthesis of DNA from an RNA or DNA template. [19][20]Inhibition is measured by a reduction in the incorporation of labeled nucleotides.

The choice of enzymatic assay is entirely dependent on the target virus and the results of the Time-of-Addition assay.

Summary and Future Directions

This document outlines a systematic, hypothesis-driven approach to characterize the antiviral properties of this compound. By following this workflow, researchers can generate a comprehensive data package including the compound's cytotoxicity (CC50), antiviral potency (EC50), selectivity index (SI), and likely mechanism of action. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex studies, including resistance profiling, in vivo efficacy testing in animal models, and pharmacokinetic analysis.

References

  • Amerigo Scientific. Viral Protease Inhibitor Screening Assay Kits. [Link]

  • BrainVTA. TCID50 Assay Protocol. [Link]

  • BPS Bioscience. 3CL Protease (MERS-CoV) Inhibitor Screening Assay Kit. [Link]

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

  • Emery Pharma. Important Considerations in Antiviral Testing. [Link]

  • Agilent Technologies. TCID50 Assay. [Link]

  • Virology Research Services. Antiviral Drug Screening. [Link]

  • G-Biosciences. Protease & Protease Inhibitor Systems. [Link]

  • Chung, C. N., & Chen, C. H. (2014). Cell-based Assays to Identify Inhibitors of Viral Disease. Current pharmaceutical design, 20(21), 3463–3470. [Link]

  • Wang, J. Y., Lin, C. J., Liu, C. H., & Lin, L. T. (2019). A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses. Journal of visualized experiments : JoVE, (149), 10.3791/59920. [Link]

  • Miller, J. T., et al. (2015). Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. PLoS One, 10(6), e0129658. [Link]

  • ProFoldin. HIV Reverse Transcriptase Assay. [Link]

  • Morales, H. (2006). TCID 50 protocol. [Link]

  • Bio-protocol. Virus entry inhibition assay. [Link]

  • protocols.io. Cytotoxicity Screening Assay - Paired with Antiviral Assays. [Link]

  • Biology Lectures (2021). TCID50 assay principle protocol and calculation explained. YouTube. [Link]

  • Reaction Biology. Protease Assay Services. [Link]

  • Creative Diagnostics. Plaque Reduction Assay. [Link]

  • Lin, L. T., et al. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of visualized experiments : JoVE, (104), 53323. [Link]

  • Mendoza, E. J., & Manguiat, K. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current protocols in microbiology, 57(1), e113. [Link]

  • DIFF Biotech. How to screen antiviral drugs?. [Link]

  • Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 28(6), 2568. [Link]

  • JoVE (2022). Use of Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. YouTube. [Link]

  • Stochl, M., & St-Gelais, D. (2012). Methods to Determine Mechanism of Action of Anti-influenza Inhibitors. Influenza Virus, 1-18. [Link]

  • Trkola, A. (2005). Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. Retroviruses, 205-217. [Link]

  • Hrobonova, V., et al. (2018). In vitro methods for testing antiviral drugs. Future virology, 13(1), 37–51. [Link]

  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]

  • Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 28(6), 2568. [Link]

  • Piras, S., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 58-67. [Link]

  • Desselberger, U. (2000). Antiviral Methods and Protocols. Journal of Clinical Pathology, 53(10), 804. [Link]

  • Lou, Z., et al. (2014). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Virology Journal, 11, 137. [Link]

  • Singh, K., et al. (2015). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Proceedings of the National Academy of Sciences, 112(12), 3614-3619. [Link]

  • LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs. EBSCO. [Link]

  • Aryal, S. (2022). Mechanism of Action of Antiviral Drugs. Microbe Online. [Link]

  • Sanna, V., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 676743. [Link]

  • J. S. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Sciences and Research, 13(3), 160-166. [Link]

  • Carta, A., et al. (2006). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. Antiviral Chemistry and Chemotherapy, 17(5), 269-278. [Link]

  • Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. DiVA. [Link]

  • Carta, A., et al. (2007). Synthesis and in vitro evaluation of the anti-viral activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. Il Farmaco, 62(3), 226-233. [Link]

  • Sanna, V., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 23(21), 6959-6967. [Link]

  • Piras, S., et al. (2020). Antiviral activity of benzotriazole based derivatives. SciSpace. [Link]

Sources

Application Notes & Protocols: 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine as a High-Efficacy Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the evaluation of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine as a corrosion inhibitor. Corrosion poses a significant challenge to the longevity and reliability of metallic materials across various industries. Organic heterocyclic compounds, particularly benzotriazole derivatives, have emerged as a highly effective class of corrosion inhibitors.[1][2][3] They function by adsorbing onto the metal surface to form a protective barrier film that insulates the metal from the corrosive environment.[1] This guide details the theoretical underpinnings of the inhibition mechanism, provides step-by-step protocols for electrochemical and surface analysis techniques, and offers insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible evaluation of the inhibitor's performance.

Compound Profile and Theoretical Mechanism of Action

Molecular Structure and Key Functional Groups

This compound is a multi-functional organic molecule designed for superior surface interaction and film formation. Its efficacy is rooted in its unique electronic and structural characteristics. The molecule possesses several key features:

  • Benzotriazole Core: The triazole ring is rich in nitrogen atoms, which have lone pairs of electrons available for donation.

  • Amino Group (-NH₂): This electron-donating group on the benzotriazole ring enhances the electron density of the molecule, promoting stronger adsorption.

  • Ether Linkage (-O-): The oxygen atom in the ethoxy group provides an additional site for coordination with the metal surface.

  • Aromatic Rings: The multiple π-electron systems of the benzene rings facilitate flat-lying adsorption (π-stacking) on the metal surface, ensuring extensive surface coverage.

Figure 1: Molecular structure of the inhibitor.
Proposed Mechanism of Corrosion Inhibition

The primary mechanism of inhibition is the adsorption of this compound onto the metal surface, forming a protective, hydrophobic film. This process displaces water molecules and aggressive ions (like Cl⁻), thereby mitigating both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.

The adsorption process is a combination of physical and chemical interactions (physisorption and chemisorption):

  • Physisorption: Initial electrostatic interaction occurs between the charged metal surface and the protonated inhibitor molecule in an acidic medium.

  • Chemisorption: This is the dominant and more stable form of interaction. It involves the sharing of electrons between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the metal atoms (e.g., iron, copper), forming strong coordinate bonds.[4] The π-electrons from the aromatic rings also contribute to this bonding.[4]

This synergistic process results in a dense, stable, and highly organized molecular film that acts as a physical barrier to corrosion.[3]

G cluster_0 Corrosive Environment (e.g., HCl, NaCl solution) cluster_1 Metal Substrate H2O H₂O molecules Metal Metal Surface (e.g., Fe, Cu) with vacant d-orbitals H2O->Metal Attack Surface Ions Aggressive Ions (Cl⁻, H⁺) Ions->Metal Attack Surface ProtectiveFilm Formation of Protective Adsorbed Film (Chemisorption & Physisorption) Metal->ProtectiveFilm Forms coordinate bonds Corrosion Corrosion Process (Anodic & Cathodic Reactions) Metal->Corrosion Inhibitor Inhibitor Molecule (this compound) Inhibitor->ProtectiveFilm Adsorbs via N, O heteroatoms & π-electrons Inhibition Corrosion Inhibition (Surface Protection) ProtectiveFilm->Inhibition Blocks active sites Displaces H₂O & Ions

Figure 2: Proposed mechanism of corrosion inhibition.
Theoretical Insights from Quantum Chemistry

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are powerful predictive tools in corrosion inhibitor design.[5][6] Key parameters help elucidate the inhibitor's potential efficacy:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal's vacant d-orbitals, suggesting stronger chemisorption.[7]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests the molecule can accept electrons from the metal, forming feedback bonds that strengthen the adsorption.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[6][8]

  • Electron Density Distribution: Calculations can map regions of high electron density, particularly around the nitrogen and oxygen atoms, confirming them as the primary active sites for adsorption.[4][5]

For this compound, the presence of multiple heteroatoms and extensive π-conjugation is expected to result in a high E_HOMO and a low ΔE, positioning it as a theoretically potent inhibitor.

Experimental Evaluation Protocols

This section provides detailed protocols for quantifying the inhibition efficiency and characterizing the protective mechanism of the target compound.

G A 1. Sample & Solution Preparation B 2. Electrochemical Testing (Quantitative Evaluation) A->B C 3. Surface Analysis (Qualitative & Mechanistic) B->C B1 Potentiodynamic Polarization (PDP) B2 Electrochemical Impedance Spectroscopy (EIS) D 4. Data Integration & Conclusion C->D C1 Scanning Electron Microscopy (SEM) C2 X-ray Photoelectron Spectroscopy (XPS)

Figure 3: Overall experimental workflow for inhibitor evaluation.
Materials and Solution Preparation

Objective: To prepare standardized metal specimens and solutions for reproducible testing.

Materials:

  • Working Electrode (WE): Mild steel (e.g., C1018) or copper coupons.

  • Corrosive Medium: 1 M HCl or 3.5% (w/v) NaCl aqueous solution.

  • Inhibitor: this compound.

  • Acetone, ethanol, deionized water.

  • Silicon carbide (SiC) abrasive papers (grades 240, 400, 600, 800, 1200).

Protocol:

  • Metal Coupon Preparation: a. Cut the metal into specimens of a defined surface area (e.g., 1 cm² exposed area). b. Sequentially abrade the specimen surface with SiC papers from 240 to 1200 grit to achieve a uniform, mirror-like finish. c. Degrease the specimen by sonicating in acetone for 5 minutes. d. Rinse thoroughly with ethanol and then deionized water. e. Dry the specimen in a stream of warm air and store it in a desiccator until use.

  • Solution Preparation: a. Prepare the corrosive medium (e.g., 1 M HCl) by diluting concentrated acid in deionized water. b. Prepare a stock solution of the inhibitor (e.g., 10 mM) in a suitable solvent (e.g., ethanol) if not directly soluble in the corrosive medium. c. Prepare a series of test solutions by adding different volumes of the inhibitor stock solution to the corrosive medium to achieve the desired final concentrations (e.g., 50, 100, 200, 500 ppm). The "blank" solution contains no inhibitor.

Protocol: Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to classify the inhibitor as anodic, cathodic, or mixed-type.[9]

Apparatus:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Prepared metal coupon.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

Protocol:

  • Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution (blank or with inhibitor).

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Perform the polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[9]

  • Record the resulting current density as a function of potential.

  • Plot the data as E vs. log(i) to generate Tafel plots.

  • Data Analysis: a. Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The coordinates of this point yield E_corr and i_corr. b. Calculate the Inhibition Efficiency (%IE) using the following equation: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inh is the corrosion current density in its presence.

Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the electrode/electrolyte interface and determine the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.[10][11]

Apparatus:

  • Potentiostat with a Frequency Response Analyzer (FRA).

  • Three-electrode electrochemical cell (same as for PDP).

Protocol:

  • Set up the electrochemical cell and allow the OCP to stabilize as described in the PDP protocol.

  • Apply a small amplitude AC sinusoidal voltage perturbation (e.g., 10 mV) at the OCP.

  • Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz.[11]

  • Record the impedance data and plot it in Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log f) formats.

  • Data Analysis: a. The Nyquist plot for an inhibited system typically shows a large, depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). b. Fit the impedance data to an appropriate equivalent electrical circuit (EEC) model to obtain quantitative values for R_ct and the double-layer capacitance (C_dl). c. Calculate the Inhibition Efficiency (%IE) using the R_ct values: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Surface Analysis Protocols

Objective: To visually and chemically confirm the formation of a protective film on the metal surface.

Protocol: Scanning Electron Microscopy (SEM)

Objective: To obtain high-magnification images of the metal surface morphology to visualize the effects of corrosion and the protection afforded by the inhibitor film.

Protocol:

  • Immerse prepared metal coupons in the corrosive solution with (at optimal concentration) and without the inhibitor for a prolonged period (e.g., 24 hours).

  • Carefully remove the coupons from the solutions.

  • Gently rinse with deionized water to remove loose deposits, being careful not to disturb the adsorbed inhibitor film.[12]

  • Dry the samples thoroughly.

  • Mount the samples on SEM stubs using conductive tape.

  • Sputter-coat the samples with a thin layer of gold or carbon if they are not sufficiently conductive.

  • Image the surfaces using an SEM. Compare the smooth, protected surface of the inhibited sample with the pitted, corroded surface of the blank sample.

Protocol: X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the surface, providing direct evidence of inhibitor adsorption and its interaction with the metal.[13][14]

Protocol:

  • Prepare samples as described for SEM (Step 1-4), ensuring extreme care is taken to avoid surface contamination.[12]

  • Introduce the samples into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey scan to identify all elements present on the surface.

  • Perform high-resolution scans over the core level peaks of key elements: Fe 2p, Cu 2p, O 1s, N 1s, and C 1s.

  • Data Analysis: a. The presence of a strong N 1s signal on the inhibited sample, absent on the blank, confirms the adsorption of the nitrogen-containing inhibitor. b. Deconvolute the high-resolution spectra to identify different chemical states. For example, shifts in the Fe 2p or Cu 2p peaks can indicate the formation of coordinate bonds between the metal and the inhibitor's nitrogen or oxygen atoms, confirming chemisorption.[15][16]

Data Presentation and Interpretation

Quantitative data from electrochemical tests should be summarized in tables for clear comparison.

Table 1: Representative Potentiodynamic Polarization (PDP) Data

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (μA/cm²)βa (mV/dec)βc (mV/dec)%IE
0 (Blank)-450150.075-120-
50-44045.072-11570.0
100-43522.570-11285.0
200-4209.068-10894.0
500-4157.567-10595.0

Interpretation: A significant decrease in i_corr with increasing inhibitor concentration indicates effective inhibition.[17] A minimal shift in E_corr (< 85 mV) with changes in both anodic (βa) and cathodic (βc) Tafel slopes suggests the compound acts as a mixed-type inhibitor.[18]

Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)C_dl (μF/cm²)n%IE
0 (Blank)1.5803500.85-
501.6400900.8880.0
1001.5950550.9091.6
2001.71800300.9295.6
5001.81950280.9395.9

Interpretation: A substantial increase in R_ct and a decrease in C_dl upon adding the inhibitor confirms the formation of a protective film at the metal-solution interface.[4] The decrease in C_dl is due to the displacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a low dielectric constant).

References

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI.
  • Potentiodynamic Polarization: Significance and symbolism. (2025).
  • The Role of Quantum Chemistry in Designing Advanced Corrosion Inhibitors. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Publishing.
  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Oxford Academic.
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (n.d.). Physical Chemistry Research.
  • Potentiodynamic polarization methods for corrosion measurement. (n.d.). ResearchGate.
  • Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (n.d.). ResearchGate.
  • How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (2025). ResearchGate.
  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P.
  • Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). (1994). OSTI.GOV.
  • Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. (n.d.). ResearchGate.
  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega.
  • Surface analysis of corrosion inhibitor films by XPS and ToFSIMS. (1995). Mikrochimica acta.
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.).
  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019). Bureau of Reclamation.
  • Corrosion testing: what is potentiodynamic polarization? (n.d.).
  • How reliable is the potentiodynamic polarization in predicting the corrosion behavior? (2014). ResearchGate.
  • The Surface Analysis Toolbox. (n.d.). Thermo Fisher Scientific.
  • Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes. (n.d.).
  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal.
  • Investigating Benzotriazole Corrosion Inhibitors in the Action of Organic Mechanism. (2025). ResearchGate.
  • Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal.
  • Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole. (n.d.). IRO Water Treatment.
  • Benzotriazole-An effective corrosion inhibitor for copper alloys. (n.d.).
  • An Overview: Vapor Phase Corrosion Inhibitors. (n.d.). CECRI, Karaikudi.
  • N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,2-diphenylpropanamide. (n.d.). ChemDiv.
  • Inhibition performance of benzotriazole-based composite inhibitor against carbon steel corrosion in stone processing wastewater. (2023). ResearchGate.
  • The synthesis of 1,2,4-benzotriazines. (n.d.). SciSpace.
  • Processes for the preparation of benzotriazole uv absorbers. (n.d.). Google Patents.
  • Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions. (n.d.).
  • Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. (n.d.). ResearchGate.
  • Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. (2022).
  • N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-methoxybenzamide. (n.d.). PubChem.

Sources

Application Notes & Protocols: Investigating the Anti-Cancer Potential of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Promise of Benzotriazole Scaffolds in Oncology

The benzotriazole moiety, a fused heterocyclic system of benzene and a triazole ring, represents a privileged scaffold in medicinal chemistry due to its remarkable chemical stability and versatile biological activities.[1][2] This structural motif is present in a variety of compounds with demonstrated therapeutic potential, including anticancer agents.[3][4] Derivatives of benzotriazole have been shown to exhibit potent cytotoxic effects against a broad spectrum of cancer cell lines, such as those from breast, lung, colorectal, and cervical cancers, as well as leukemia.[1][3]

The compound of interest, 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine, belongs to the N-substituted class of benzotriazoles. The introduction of an ethoxyphenyl group at the N-2 position and an amine group at the C-5 position presents a unique chemical architecture that warrants investigation for its anti-proliferative and cytotoxic properties. This document serves as a comprehensive guide for researchers to systematically evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models.

II. Postulated Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Based on extensive research into the broader class of benzotriazole derivatives, it is hypothesized that this compound may exert its anti-cancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many benzotriazole compounds trigger programmed cell death in cancer cells.[1] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[5][6]

  • Cell Cycle Arrest: A common mechanism of action for this class of compounds is the disruption of the cell cycle, frequently leading to an accumulation of cells in the G2/M phase.[1][5] This can be a result of interference with microtubule dynamics or inhibition of key cell cycle regulatory proteins.

  • Inhibition of Key Signaling Kinases: Certain benzotriazole derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Protein Kinase CK2 and Focal Adhesion Kinase (FAK).[6][7]

The following signaling pathway diagram illustrates a potential mechanism of action for this compound, integrating the induction of apoptosis and cell cycle arrest.

putative_mechanism_of_action cluster_0 Cellular Effects Compound This compound Kinase_Inhibition Inhibition of Pro-survival Kinases (e.g., FAK, CK2) Compound->Kinase_Inhibition Tubulin_Polymerization Inhibition of Tubulin Polymerization Compound->Tubulin_Polymerization Mitochondrial_Pathway Mitochondrial Pathway Activation Compound->Mitochondrial_Pathway Kinase_Inhibition->Mitochondrial_Pathway Cell_Cycle_Arrest G2/M Phase Arrest Tubulin_Polymerization->Cell_Cycle_Arrest Caspase_Cascade Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Putative mechanism of action for this compound.

III. Experimental Workflow and Protocols

A systematic evaluation of the anti-cancer properties of this compound should follow a logical progression from assessing overall cytotoxicity to elucidating the underlying molecular mechanisms.

experimental_workflow Start Select Cancer Cell Lines Cell_Viability Cell Viability Assay (e.g., WST-1/MTT) Determine IC50 Values Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Quantify Apoptotic Cells Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Determine Cell Cycle Distribution Cell_Viability->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Investigate Protein Expression Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot End Mechanistic Conclusion Western_Blot->End

Caption: Recommended experimental workflow for evaluating the compound.

Protocol 1: Cell Viability Assay (WST-1 Method)

This protocol is designed to determine the concentration-dependent cytotoxic effect of the compound and to calculate its half-maximal inhibitory concentration (IC50). The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)[1][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO to create a stock solution)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8][9]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[8] Viable cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Materials:

  • 6-well cell culture plates

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS and add it dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in different phases of the cell cycle.[13]

Protocol 4: Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[14][15]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, BAX, Cyclin B1, CDK1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound as previously described. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

IV. Data Presentation and Expected Outcomes

The quantitative data generated from these experiments should be summarized for clear interpretation.

Table 1: IC50 Values of this compound

Cell LineIncubation Time (hours)IC50 (µM)
MCF-748[Experimental Value]
A54948[Experimental Value]
HCT-11648[Experimental Value]

Table 2: Effect on Cell Cycle Distribution in A549 Cells (48h Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
Compound (IC50)[Experimental Value][Experimental Value][Experimental Value]

Expected Results:

  • A potent anti-cancer compound will exhibit low micromolar or even nanomolar IC50 values.

  • In the apoptosis assay, a significant increase in the percentage of Annexin V-positive cells is expected following treatment.

  • Cell cycle analysis may reveal an accumulation of cells in the G2/M or other phases, indicating cell cycle arrest.

  • Western blot analysis is expected to show an increase in the expression of pro-apoptotic proteins (e.g., cleaved Caspase-3, BAX) and a decrease in anti-apoptotic proteins (e.g., Bcl-2). Changes in the levels of cell cycle regulatory proteins like Cyclin B1 would corroborate findings of G2/M arrest.

By following these detailed protocols, researchers can conduct a thorough in vitro evaluation of this compound, providing valuable insights into its potential as a novel anti-cancer agent.

V. References

  • MDPI. (2025, December 30). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Retrieved from

  • MDPI. (2021, October 2). Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. Retrieved from

  • PubMed. (2018, October 15). Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition. Retrieved from

  • OUCI. Synthesis and invitro anticancer screening of some novel benzotriazole derivatives. Retrieved from

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from

  • Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs. Retrieved from

  • OUCI. Synthesis and anticancer activity of benzotriazole derivatives. Retrieved from

  • Bentham Science Publishers. (2023, April 1). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Retrieved from

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from

  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from

  • Inventum Biologicum: An International Journal of Biological Research. (2024, September 14). Chemistry and Anti-Cancer Potential of Benzotriazole (BT) Subordinates. Retrieved from

  • Anticancer Research. (2018, January 15). Cell Viability Assays. Methods and Protocols. Retrieved from

  • Benchchem. Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. Retrieved from

  • Abcam. Induction of apoptosis in cells. Retrieved from

  • UWCCC Flow Cytometry Laboratory. Cell Cycle Analysis. Retrieved from

  • baseclick. Cell Cycle Analysis: Techniques & Applications. Retrieved from

  • Texas Children's Hospital. MTT Cell Assay Protocol. Retrieved from

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from _

  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability. Retrieved from

  • ResearchGate. (2025, August 10). Apoptosis and cancer: Methods and protocols: Second edition. Retrieved from

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. Retrieved from

  • Axion Biosystems. Choosing an Apoptosis Detection Assay. Retrieved from

  • Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from

  • Crown Bioscience. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from

  • Abcam. Western blot protocol. Retrieved from

  • NeoBiotechnologies. Western Blot Protocol. Retrieved from

  • R&D Systems. Western Blot Protocol. Retrieved from

  • PMC. (2025, December 30). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Retrieved from

  • MDPI. (2019, July 10). Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. Retrieved from

  • Hit2Lead. SC-5764790. Retrieved from

  • Frontiers. (2025, June 12). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][17]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from

  • PMC. (2025, June 13). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][17]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of a library of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine derivatives. This guide is designed to be a practical resource, offering not only detailed protocols but also the underlying scientific rationale for the experimental design, ensuring both technical accuracy and field-proven insights.

Introduction: The Promise of Benzotriazole Scaffolds in Drug Discovery

Benzotriazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The benzotriazole nucleus, a fusion of a benzene ring and a triazole ring, serves as a versatile scaffold for the development of novel therapeutic agents.[2][3] These compounds have been reported to exhibit antimicrobial, anticancer, analgesic, anti-inflammatory, and antioxidant properties.[1][2][4][5] The structural flexibility of the benzotriazole scaffold allows for the generation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening campaigns aimed at identifying novel drug leads.[5]

The specific scaffold, this compound, offers multiple points for chemical modification, allowing for the creation of a library of derivatives with diverse physicochemical properties. This diversity is crucial for exploring the structure-activity relationships (SAR) that govern the biological effects of these compounds.[2] High-throughput screening (HTS) is an essential tool in this process, enabling the rapid testing of thousands to millions of compounds to identify "hits"—compounds that exhibit a desired biological activity.[6][7][8] HTS utilizes automation, miniaturized assays, and sensitive detection methods to accelerate the early stages of drug discovery.[6][8][9]

This guide will detail a tiered screening approach, beginning with a broad, cell-based primary screen to identify cytotoxic compounds, followed by a more specific, target-oriented secondary screen to elucidate the mechanism of action.

Part 1: Primary High-Throughput Screening - A Cell-Based Cytotoxicity Assay

The initial step in our screening cascade is a primary HTS designed to identify compounds with cytotoxic or cytostatic effects against a selected cancer cell line. A luminescent cell viability assay is an excellent choice for this purpose due to its high sensitivity, broad dynamic range, and simple "add-mix-measure" format, which is highly amenable to automation.[10][11]

Scientific Rationale

We will employ the CellTiter-Glo® Luminescent Cell Viability Assay or a similar ATP-based assay.[10] The principle of this assay is based on the quantification of adenosine triphosphate (ATP), which is a key indicator of metabolically active, viable cells.[12] In this assay, a reagent containing a thermostable luciferase and its substrate, luciferin, is added directly to the cells in culture.[13] The reagent lyses the cells, releasing ATP, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.[10][12] A decrease in the luminescent signal in the presence of a test compound indicates a reduction in cell viability.

Experimental Workflow: Primary Cytotoxicity Screen

HTS_Primary_Screen_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis start Start cell_plating Seed cancer cells into 384-well microplates start->cell_plating compound_addition Dispense compounds and controls to plates cell_plating->compound_addition compound_prep Prepare compound library in DMSO compound_prep->compound_addition incubation Incubate cells with compounds (48-72h) compound_addition->incubation reagent_addition Add luminescent viability reagent incubation->reagent_addition signal_incubation Incubate for signal development (10 min) reagent_addition->signal_incubation read_plate Measure luminescence on a plate reader signal_incubation->read_plate data_analysis Normalize data and calculate Z'-factor read_plate->data_analysis hit_selection Identify 'hits' based on activity threshold data_analysis->hit_selection end End hit_selection->end

Caption: Workflow for the primary cell-based cytotoxicity screen.

Detailed Protocol: Luminescent Cell Viability Assay

Materials:

  • Cell Line: A well-characterized cancer cell line (e.g., HeLa, A549, MCF-7)

  • Culture Medium: Appropriate complete growth medium with serum and antibiotics

  • Assay Plates: White, solid-bottom 384-well microplates suitable for luminescence measurements

  • Compound Library: this compound derivatives dissolved in 100% DMSO

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin)

  • Negative Control: 100% DMSO

  • Luminescent Cell Viability Reagent: e.g., CellTiter-Glo® (Promega) or Steady-ATP™ (Biotium)[13]

  • Equipment: Automated liquid handler, multi-well plate reader with luminescence detection capability, CO2 incubator

Procedure:

  • Cell Plating:

    • Harvest and count cells, then dilute to the desired seeding density in pre-warmed culture medium.

    • Using an automated dispenser, seed the cells into the 384-well assay plates. The final volume per well should be optimized (e.g., 40 µL).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Addition:

    • Prepare a master plate of the compound library, positive control, and negative control (DMSO).

    • Using an automated liquid handler with pin tool or acoustic dispensing, transfer a small volume (e.g., 50 nL) of the compounds and controls to the assay plates. This will result in the desired final compound concentration.

    • The plate layout should include wells for the negative control (maximum viability) and positive control (minimum viability).

  • Incubation:

    • Return the assay plates to the incubator and incubate for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.

  • Assay Readout:

    • Equilibrate the assay plates and the luminescent viability reagent to room temperature.

    • Add an equal volume of the viability reagent to each well (e.g., 40 µL).

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure the luminescence using a plate reader.

Data Analysis and Quality Control

A critical aspect of HTS is ensuring the quality and reliability of the data. The Z'-factor is a statistical parameter used to evaluate the performance of an HTS assay.[6][14]

Z'-Factor Calculation: The Z'-factor is calculated using the following formula:

Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., Staurosporine).

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control (DMSO).

Z'-Factor Value Assay Quality
> 0.5Excellent assay, suitable for HTS.[14][15]
0 to 0.5Marginal assay, may require optimization.[15]
< 0Unacceptable assay.[15]

Hit Selection: Hits are typically identified as compounds that cause a statistically significant reduction in cell viability compared to the negative control. A common threshold is a percentage inhibition greater than three times the standard deviation of the negative control wells.

Part 2: Secondary Screening - Elucidating the Mechanism of Action

Hits identified in the primary screen are often non-specific. Therefore, a secondary, more targeted assay is crucial to confirm the activity and begin to understand the mechanism of action.[16] For this guide, we will consider two potential secondary assays: an enzyme inhibition assay and a protein-protein interaction assay.

Scenario A: Enzyme Inhibition Assay using Fluorescence Polarization

Scientific Rationale: Many anticancer drugs target specific enzymes, such as kinases. If the benzotriazole derivatives are hypothesized to be kinase inhibitors, a fluorescence polarization (FP) assay can be used to screen for this activity. FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer).[17][18][19]

The principle is as follows: a small, fluorescently labeled ligand (the tracer) tumbles rapidly in solution, resulting in low polarization of the emitted light.[20] When the tracer binds to a larger protein (the enzyme), its rotation is slowed, and the emitted light is more polarized.[19][20] A test compound that inhibits the binding of the tracer to the enzyme will cause a decrease in fluorescence polarization.[17]

Detailed Protocol: Fluorescence Polarization Kinase Inhibition Assay

Materials:

  • Enzyme: Purified, active kinase of interest.

  • Fluorescent Tracer: A fluorescently labeled ligand that binds to the kinase.

  • Buffer: Assay buffer optimized for kinase activity.

  • ATP: Adenosine triphosphate.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Confirmed Hits: Hits from the primary screen.

  • Equipment: Plate reader with fluorescence polarization capabilities.

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the hit compounds in the assay buffer.

    • In the assay plate, add the kinase and the fluorescent tracer to each well.

    • Add the diluted compounds to the appropriate wells. Include wells for no-enzyme control and no-inhibitor control.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow for binding equilibrium to be reached.

  • Reaction Initiation (if applicable for some kinase assays):

    • Add ATP to initiate the kinase reaction.

  • Assay Readout:

    • Measure the fluorescence polarization in both the parallel and perpendicular planes using the plate reader. The instrument will calculate the polarization (mP) values.

Scenario B: Protein-Protein Interaction Assay using AlphaScreen

Scientific Rationale: Disrupting protein-protein interactions (PPIs) is another important anticancer strategy. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology for studying biomolecular interactions.[21][22][23]

The AlphaScreen technology utilizes two types of beads: a Donor bead and an Acceptor bead.[21][23] When these beads are brought into close proximity (within 200 nm) by a biological interaction, a cascade of chemical reactions occurs.[24][25] Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured between 520-620 nm.[21][24] If a test compound disrupts the PPI, the beads are separated, and the signal is lost.[21]

Detailed Protocol: AlphaScreen PPI Assay

Materials:

  • Interacting Proteins: Purified proteins of interest, one biotinylated and the other tagged (e.g., with GST or His-tag).

  • AlphaScreen Beads: Streptavidin-coated Donor beads and appropriate Acceptor beads (e.g., anti-GST or Nickel Chelate).

  • Assay Buffer: Buffer optimized for the PPI.

  • Assay Plates: White, 384-well microplates (e.g., ProxiPlate).

  • Confirmed Hits: Hits from the primary screen.

  • Equipment: Plate reader capable of AlphaScreen detection.

Procedure:

  • Protein-Bead Conjugation:

    • Incubate the biotinylated protein with Streptavidin-Donor beads.

    • Incubate the tagged protein with the corresponding Acceptor beads.

  • Assay Assembly:

    • In the assay plate, add the hit compounds at various concentrations.

    • Add the protein-Acceptor bead conjugate.

    • Add the protein-Donor bead conjugate to initiate the interaction.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 1-3 hours to allow the interaction to reach equilibrium.

  • Assay Readout:

    • Measure the AlphaScreen signal using a compatible plate reader.

Part 3: Hit Validation and Confirmation

Following the secondary screen, promising hits must undergo further validation to eliminate false positives and confirm their activity.[26][27]

Hit Validation Workflow

Hit_Validation_Workflow cluster_initial Initial Hit Confirmation cluster_triaging False Positive Triaging cluster_characterization Further Characterization start Secondary Screen Hits dose_response Dose-Response Curves (IC50/EC50 determination) start->dose_response counterscreen Counterscreens for assay interference dose_response->counterscreen ortho_assay Orthogonal Assays (different technology) counterscreen->ortho_assay sar_analysis Structure-Activity Relationship (SAR) Analysis ortho_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end Validated Hits lead_optimization->end

Caption: A workflow for the validation and confirmation of hits.

Key Steps in Hit Validation:
  • Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (IC50 or EC50 values).[28] This provides a quantitative measure of their activity.

  • Counterscreens: These are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[26] For example, in a luciferase-based assay, a counterscreen can be run in the absence of cells to identify compounds that directly inhibit the luciferase enzyme.

  • Orthogonal Assays: To increase confidence in the hits, it is essential to confirm their activity in an orthogonal assay that uses a different detection technology or principle.[26] For example, if the primary screen was luminescence-based, a fluorescence-based or absorbance-based assay could be used for confirmation.

  • Structure-Activity Relationship (SAR) Analysis: The activity of related analogs from the compound library should be examined to establish an initial SAR.[26] This can provide early insights into which chemical modifications are important for activity.

Conclusion

The high-throughput screening of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. A well-designed screening cascade, incorporating a robust primary assay, a specific secondary assay, and a thorough hit validation process, is critical for success. By following the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS and identify promising lead compounds for further development.

References

  • Banks, P., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • Labiotech.eu. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Roy, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical and Pharmaceutical Research. [Link]

  • News-Medical.Net. CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • Gilbert, D. F., et al. (2011). A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. PLoS ONE. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • BMG LABTECH. AlphaScreen. [Link]

  • Xu, Y., et al. (2014). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Journal of Biomolecular Screening. [Link]

  • Assay Genie. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem. [Link]

  • Technology Networks. (2025). High-Throughput Screening. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. [Link]

  • Semantic Scholar. (2001). CELLTITER-GLO TM LUMINESCENT CELL VIABILITY ASSAY : A SENSITIVE AND RAPID METHOD FOR DETERMINING CELL VIAB I LITY. [Link]

  • BMG Labtech. AlphaScreen SureFire Phospho-ERK assay. [Link]

  • World Journal of Pharmaceutical Research. (2025). BENZOTRIAZOLE: A VERSATILE HETEROCYCLIC SCAFFOLD IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Berthold Technologies. AlphaScreen®. [Link]

  • BPS Bioscience. Fluorescence Polarization (FP) Assays: Principles & Applications. [Link]

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]

  • Celtarys Research. Fluorescence Polarization | FP. [Link]

  • ResearchGate. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • North Carolina State University. (2020). Z-factors. [Link]

  • An, W. F., & Tolliday, N. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. [Link]

  • NHBS. Cell-Based Assays for High-Throughput Screening: Methods and Protocols. [Link]

  • Lloyd, M. (2023). Assay performance and the Z′-factor in HTS. Drug Target Review. [Link]

  • ResearchGate. (2020). AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Racz, A., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. [Link]

  • Wieder, O., et al. (2023). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology. [Link]

  • Scheeder, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology. [Link]

  • ResearchGate. (2011). Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC). [Link]

  • ResearchGate. (2010). Cell-Based Assays for High-Throughput Screening. [Link]

  • BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. [Link]

  • ResearchGate. (2025). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Academia.edu. (2021). Benzotriazoles and Indazoles Are Scaffolds with Biological Activity against Entamoeba histolytica. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel derivatives starting from 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. The 2-aryl-2H-benzotriazole scaffold is a privileged structure in materials science, renowned for its ultraviolet (UV) absorbing properties, and in medicinal chemistry due to a wide range of biological activities.[1][2][3][4] The primary amino group at the C5 position of the benzotriazole core serves as a versatile synthetic handle for diversification. Herein, we present detailed protocols for three robust and strategic derivatization pathways: N-Acylation , N-Sulfonylation , and Diazotization followed by Azo Coupling . These methodologies are designed to enable researchers in drug discovery and materials science to generate libraries of novel compounds with potentially enhanced biological activities, unique photophysical properties, or improved material characteristics.

Introduction: The Strategic Value of the 2-Aryl-2H-Benzotriazole Scaffold

The starting material, this compound, possesses a unique combination of structural features that make it an ideal platform for chemical exploration.

  • The 2H-Benzotriazole Core: This heterocyclic system is exceptionally stable and is a well-known chromophore that absorbs harmful UV radiation.[5] By covalently linking other functional moieties to this core, it is possible to create multifunctional molecules, such as fluorescent dyes with enhanced photostability.[6][7] The core mechanism for this photostability is often an ultrafast excited-state intramolecular proton transfer (ESIPT), which harmlessly dissipates UV energy.[5][7]

  • The 5-Amino Group: The primary aromatic amine is a nucleophilic center and a cornerstone of classical organic transformations. Its reactivity allows for the straightforward introduction of a wide array of functional groups, profoundly altering the parent molecule's steric and electronic properties. This is particularly valuable in drug discovery, where structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.[4] Benzotriazole derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and analgesic agents.[1][2][3][4]

  • The 4-Ethoxyphenyl Group: This substituent at the N2 position contributes to the molecule's overall lipophilicity and can engage in favorable interactions within biological targets or polymer matrices.

This guide provides the foundational chemistry to leverage these features, enabling the synthesis of diverse molecular architectures.

General Experimental Workflow

The synthesis of novel derivatives from the parent amine follows a logical and structured workflow. This process is designed to ensure efficiency, purity, and thorough characterization of the final compounds.

G cluster_prep Preparation cluster_synth Synthesis Pathways cluster_process Processing & Analysis cluster_output Output A Starting Material 2-(4-ethoxyphenyl)-2H- 1,2,3-benzotriazol-5-amine B Pathway A: N-Acylation A->B Select Pathway C Pathway B: N-Sulfonylation A->C Select Pathway D Pathway C: Azo Coupling A->D Select Pathway E Reaction Work-up & Crude Purification B->E C->E D->E F Final Purification (e.g., Column Chromatography, Recrystallization) E->F Isolate G Structure Verification (NMR, MS, IR) F->G Characterize H Purity Assessment (HPLC, LC-MS) G->H Quantify I Novel Derivative Library H->I Compile Data

Caption: General workflow for synthesis and characterization.

Synthetic Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Pathway A: Synthesis of Novel Amide Derivatives via N-Acylation

Rationale: The formation of an amide bond is one of the most robust and frequently performed reactions in medicinal chemistry.[8][9] This reaction allows for the introduction of diverse R-groups, enabling fine-tuning of properties like solubility, hydrogen bonding capacity, and steric bulk. The reaction proceeds via nucleophilic attack of the amine on an activated carboxylic acid derivative, typically an acyl chloride or anhydride.[10][]

Protocol 3.1: General Procedure for N-Acylation using Acyl Chlorides

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1 M concentration).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution. This base will scavenge the HCl byproduct.[12]

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Slowly add the desired acyl chloride (R-COCl) (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer to a separatory funnel.

    • Extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acyl derivative.

G cluster_main Start Amine + Acyl Chloride + Base in Solvent Mix Stir at 0°C to RT Start->Mix Monitor Monitor by TLC/LC-MS Mix->Monitor Workup Aqueous Work-up (NaHCO₃, Brine) Monitor->Workup Purify Purify (Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for N-Acylation protocol.

Pathway B: Synthesis of Novel Sulfonamide Derivatives via N-Sulfonylation

Rationale: The sulfonamide functional group is a key pharmacophore and is considered a bioisostere of the amide bond.[8][9] It offers different geometric and hydrogen-bonding properties, improved metabolic stability, and can significantly alter the acidity and polarity of a molecule.[9] The synthesis is analogous to acylation, typically involving the reaction of the amine with a sulfonyl chloride in the presence of a base.[12]

Protocol 3.2: General Procedure for N-Sulfonylation

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of THF and TEA (0.1 M). Pyridine can act as both the solvent and the base.[12]

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Add the desired sulfonyl chloride (R-SO₂Cl) (1.1 eq) portion-wise to maintain the temperature.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • If using THF/TEA, filter off the resulting triethylammonium chloride salt. If using pyridine, concentrate the reaction mixture under high vacuum to remove the solvent.

    • Dilute the residue with an organic solvent (e.g., Ethyl Acetate) and wash successively with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to afford the pure N-sulfonyl derivative.

Pathway C: Synthesis of Novel Azo Dyes via Diazotization and Azo Coupling

Rationale: Aromatic azo compounds (-N=N-) are known for their vibrant colors and are extensively used as dyes.[13][14] This pathway converts the primary amine into a diazonium salt, which is a highly reactive electrophile.[15] This intermediate is then immediately reacted with an electron-rich coupling partner (e.g., phenols, anilines, or activated methylene compounds) to form the stable azo linkage.[13][14] The resulting benzotriazole-containing azo dyes may exhibit interesting photophysical properties, such as photochromism or use as fluorescent probes.[16]

Protocol 3.3: Two-Step Procedure for Diazotization and Azo Coupling

Step 1: Diazotization

  • Reagent Preparation:

    • Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2.5 eq of HCl or H₂SO₄) at a concentration of approximately 0.2 M.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The temperature is critical to prevent decomposition of the diazonium salt.[13]

    • Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water.

  • Reaction Execution:

    • Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the initial solid.

    • The resulting diazonium salt solution is unstable and must be used immediately in the next step.[13]

Step 2: Azo Coupling

  • Reagent Preparation:

    • In a separate flask, dissolve the coupling partner (e.g., 2-naphthol, N,N-dimethylaniline) (1.0 eq) in an appropriate solvent. For phenols, use an aqueous NaOH solution to form the more reactive phenoxide. For anilines, use an acidic solution (e.g., aqueous HCl/acetic acid).

    • Cool this solution to 0-5 °C.

  • Reaction Execution:

    • Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the cold solution of the coupling partner with vigorous stirring.

    • A brightly colored precipitate should form immediately or within a short period.

    • Continue stirring the reaction mixture in the cold for 1-2 hours to ensure complete coupling.

  • Work-up and Purification:

    • Collect the solid azo dye product by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the product in a desiccator or a vacuum oven at low temperature.

    • If necessary, the crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Data Presentation: Expected Characterization of Derivatives

Thorough characterization is essential to confirm the identity and purity of the newly synthesized compounds. Below are tables of expected data for representative examples from each pathway.

Table 1: Representative N-Acyl Derivative Data Starting Material (SM): this compound

Derivative NameAcyl Chloride UsedExpected M+H⁺ (m/z)Key ¹H NMR Signals (δ, ppm)
A1: N-(2-(4-ethoxyphenyl)-2H-benzo[d][1][8][9]triazol-5-yl)acetamideAcetyl Chloride297.13New singlet ~2.2 ppm (COCH₃ ), amide NH proton >9.5 ppm
A2: N-(2-(4-ethoxyphenyl)-2H-benzo[d][1][8][9]triazol-5-yl)benzamideBenzoyl Chloride359.15New multiplets ~7.5-8.0 ppm (benzoyl protons), amide NH >10.0 ppm

Table 2: Representative N-Sulfonyl Derivative Data

Derivative NameSulfonyl Chloride UsedExpected M+H⁺ (m/z)Key ¹H NMR Signals (δ, ppm)
B1: N-(2-(4-ethoxyphenyl)-2H-benzo[d][1][8][9]triazol-5-yl)benzenesulfonamideBenzenesulfonyl Chloride395.11New multiplets ~7.6-8.0 ppm (benzenesulfonyl protons), sulfonamide NH >10.5 ppm
B2: N-(2-(4-ethoxyphenyl)-2H-benzo[d][1][8][9]triazol-5-yl)-4-methylbenzenesulfonamideTosyl Chloride409.13New singlet ~2.4 ppm (CH₃ ), distinct AA'BB' pattern for tosyl ring protons

Table 3: Representative Azo Dye Derivative Data

Derivative NameCoupling PartnerExpected M+H⁺ (m/z)Expected Appearance
C1: 2-(4-ethoxyphenyl)-6-((4-hydroxyphenyl)diazenyl)-2H-benzo[d][1][8][9]triazolePhenol360.14Yellow-Orange Solid
C2: 4-((2-(4-ethoxyphenyl)-2H-benzo[d][1][8][9]triazol-5-yl)diazenyl)-N,N-dimethylanilineN,N-Dimethylaniline387.19Deep Red Solid

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of novel amide, sulfonamide, and azo derivatives from this compound. These pathways offer chemical diversity and are grounded in reliable, well-established organic chemistry principles. By systematically applying these methods, researchers can generate compound libraries for screening in drug discovery campaigns or for the development of new materials with tailored photophysical properties. The inherent versatility of the starting material, combined with the strategic derivatization routes presented, opens significant opportunities for innovation in both pharmaceutical and materials science.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group. Princeton University. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

  • DIAZOTISATION AND COUPLING. PHARMD GURU. [Link]

  • Synthesis of aromatic amides from aniline and triethylamine derivatives. ResearchGate. [Link]

  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Publishing. [Link]

  • Continuous Diazotization and Coupling. Amar Equipment. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Beilstein Journal of Organic Chemistry. [Link]

  • Converting Amines to Amides. Chemistry Steps. [Link]

  • Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Diazotization & Coupling For Azo-Dye. Scribd. [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Innovations in Heterocyclic Chemistry: The Growing Importance of Benzotriazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines.
  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. PMC. [Link]

  • Photophysical Data of Benzotriazole-Derived α- Amino Acids 21a−c, 21e,... ResearchGate. [Link]

  • Synthesis and photophysical properties of a highly fluorescent azo derivative. ScienceDirect. [Link]

Sources

experimental setup for photophysical studies of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Photophysical Characterization of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Photophysics of a Benzotriazole Derivative

2H-1,2,3-benzotriazole derivatives are a class of heterocyclic compounds renowned for their utility as UV absorbers and, in many cases, their intriguing fluorescent properties. The specific substitution pattern on the benzotriazole core, such as the inclusion of electron-donating groups like amines and ethoxy-phenyl moieties, can give rise to compounds with significant intramolecular charge transfer (ICT) character.[1][2] This often results in environment-sensitive fluorescence and large Stokes shifts, making them valuable candidates for fluorescent probes and materials science applications.[1][3][4]

This guide provides a detailed experimental framework for the comprehensive photophysical characterization of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it explains the rationale behind each measurement, ensuring a robust and reproducible characterization of the molecule's interaction with light. We will cover steady-state absorption and emission spectroscopy, determination of fluorescence quantum yield, and time-resolved fluorescence for measuring the excited-state lifetime.

Part 1: Foundational Workflow & Pre-Experimental Preparation

A thorough photophysical study follows a logical progression. The initial steps involve preparing high-purity samples and selecting appropriate solvents, which are critical for obtaining reliable and meaningful data.

G cluster_prep Preparation cluster_ss Steady-State Analysis cluster_tr Time-Resolved Analysis cluster_analysis Data Synthesis Solvent Solvent Selection & Purity Check Solution Stock & Working Solution Preparation Solvent->Solution Use high-purity solvent UVVis UV-Vis Absorption Spectroscopy Solution->UVVis TCSPC Lifetime (τ) Measurement via TCSPC Solution->TCSPC Fluor Fluorescence (Emission & Excitation) UVVis->Fluor Determine λex QY Fluorescence Quantum Yield (ΦF) UVVis->QY Obtain absorbance at λex Summary Compile Photophysical Parameters UVVis->Summary Fluor->QY Obtain integrated intensity Fluor->Summary QY->Summary TCSPC->Summary

Caption: General workflow for photophysical characterization.

Solvent Selection

The choice of solvent is critical as it can significantly influence the photophysical properties of a solute, a phenomenon known as solvatochromism.[1][5] For a comprehensive study, a range of solvents with varying polarities should be used (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol).

Protocol:

  • Select Spectroscopic Grade Solvents: Use solvents of the highest purity (spectroscopic grade) to avoid interference from absorbing or fluorescent impurities.

  • Verify Purity: Before use, run a blank scan (both absorption and fluorescence) of the solvent in the spectrophotometer to ensure there is no background signal in the region of interest.[6] This is a crucial self-validating step.

Solution Preparation

Accurate solution preparation is fundamental to quantitative measurements like molar absorptivity and quantum yield.[7][8][9]

Protocol:

  • Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound using an analytical balance. Dissolve it in a class A volumetric flask to create a stock solution of a known concentration (e.g., 1 mM).

  • Prepare Working Solutions: Prepare a series of dilutions from the stock solution. For absorption and fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to prevent inner-filter effects, where the sample itself reabsorbs emitted light.[10][11] A typical concentration for these measurements is in the micromolar range (1-10 µM).[1][12]

  • Use Quartz Cuvettes: For all UV-Vis and fluorescence measurements, use optically matched quartz cuvettes with a standard 1 cm path length.

Part 2: Steady-State Spectroscopic Protocols

Steady-state measurements probe the average behavior of the molecule population under continuous illumination.[13]

UV-Visible Absorption Spectroscopy

This technique measures the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.[14][15] The Beer-Lambert law (A = εbc) is the governing principle for quantitative analysis.[14][16]

Protocol:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.[14]

  • Baseline Correction: Record a baseline spectrum with a cuvette containing only the pure solvent that will be used for the sample.[10]

  • Sample Measurement: Record the absorption spectrum of the sample solution (e.g., 10 µM) over a relevant wavelength range (e.g., 250-500 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: ε = A / (b * c), where A is the absorbance at λ_max, b is the path length (1 cm), and c is the molar concentration.

Fluorescence Emission and Excitation Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light.[13]

Protocol:

  • Instrument Setup: Use a spectrofluorometer, ensuring it is properly calibrated.[17]

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence (if known from a preliminary scan).

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-450 nm). The resulting spectrum should resemble the absorption spectrum if a single species is responsible for the emission.

  • Emission Spectrum:

    • Set the excitation monochromator to the λ_max determined from the absorption spectrum.

    • Scan the emission monochromator across a range of longer wavelengths (e.g., 380-700 nm) to record the fluorescence spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λ_em).

    • Calculate the Stokes Shift , which is the energy difference between the absorption and emission maxima (Δν̃ = 1/λ_abs - 1/λ_em, often reported in nm as λ_em - λ_abs). A large Stokes shift is a desirable property for fluorescent probes.[1]

Part 3: Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[18] The relative method, which compares the sample to a well-characterized standard, is the most common and accessible approach.[10][18][19]

Rationale and Standard Selection

The core principle involves comparing the integrated fluorescence intensity and absorbance of the unknown sample to a standard with a known quantum yield.[18] The choice of standard is critical; its absorption and emission profile should overlap with the sample to minimize instrument-based errors.[10][11] For a compound emitting in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54) is a common choice.

G cluster_std Standard cluster_unk Unknown Sample Abs_Std Measure Absorbance (A_std) Em_Std Measure Emission & Integrate Intensity (I_std) Calc Calculate ΦF_unk Abs_Std->Calc Em_Std->Calc Abs_Unk Measure Absorbance (A_unk) Em_Unk Measure Emission & Integrate Intensity (I_unk) Abs_Unk->Calc Em_Unk->Calc label_text ΦF_unk = ΦF_std * (I_unk / I_std) * (A_std / A_unk) * (n_unk² / n_std²) Calc->label_text

Caption: Workflow for relative quantum yield measurement.

Protocol for Relative Quantum Yield
  • Prepare Solutions: Prepare dilute solutions of both the standard and the unknown sample in their respective solvents. Prepare at least 3-5 solutions of varying concentrations for each, ensuring the absorbance at the excitation wavelength remains between 0.02 and 0.1.[10][11]

  • Measure Absorbance: Record the absorbance of each solution at a single, chosen excitation wavelength.

  • Measure Emission Spectra: Using the same instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum for each solution.

  • Integrate Emission: Calculate the integrated area under the corrected emission curve for each spectrum. Software like Origin or MATLAB can be used for this.[19]

  • Plot and Calculate:

    • For both the standard and the unknown, plot the integrated fluorescence intensity versus absorbance.

    • The data should yield a straight line passing through the origin. The slope of this line is the gradient (Grad).[10][18]

    • Calculate the quantum yield using the following equation:[18][20]

      Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts x and st denote the unknown sample and the standard, respectively.

Part 4: Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time following excitation by a short pulse of light, revealing the average time the molecule spends in the excited state (the excited-state lifetime, τ).[21][22] Time-Correlated Single Photon Counting (TCSPC) is the benchmark method for this measurement.[21][23][24]

G PulsedLaser Pulsed Light Source (e.g., ps Laser) Sample Sample PulsedLaser->Sample Electronics TCSPC Electronics (TAC/TDC) PulsedLaser->Electronics Start Pulse Detector Single-Photon Detector (e.g., PMT) Sample->Detector Emitted Photons Detector->Electronics Stop Pulse Histogram Build Decay Histogram Electronics->Histogram Δt measurement Fit Deconvolution Fit (Determine τ) Histogram->Fit

Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).

Protocol for Lifetime Measurement (TCSPC)
  • Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., picosecond diode laser) and a sensitive single-photon detector.[24][25]

  • Acquire Instrument Response Function (IRF): Replace the sample with a scattering solution (e.g., a dilute colloidal silica suspension) and collect the time profile of the excitation pulse as seen by the detector. This is the IRF, which characterizes the temporal resolution of the system.[22]

  • Sample Measurement:

    • Place the fluorescent sample in the holder.

    • Set the excitation wavelength to the sample's absorption maximum.

    • Set the emission wavelength to the sample's emission maximum.

    • Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000) for good statistics.

  • Data Analysis:

    • The measured decay is a convolution of the true fluorescence decay and the IRF.[26][27]

    • Use specialized software to perform an iterative reconvolution fit.[28] The software convolves a theoretical exponential decay model with the experimental IRF and adjusts the lifetime (τ) until the simulated curve best fits the experimental data.

    • For a simple system, the decay is modeled as a single exponential function: I(t) = I₀ * exp(-t/τ) .

    • The quality of the fit is assessed by examining the chi-squared (χ²) value (should be close to 1.0) and the randomness of the weighted residuals.[28]

Part 5: Data Summary and Interpretation

All collected photophysical data should be compiled into a clear, concise table for easy comparison and interpretation, especially when studying solvatochromic effects.

ParameterSymbolCyclohexaneTolueneAcetonitrileMethanol
Absorption Max.λ_abs (nm)
Molar Absorptivityε (M⁻¹cm⁻¹)
Emission Max.λ_em (nm)
Stokes ShiftΔν̃ (cm⁻¹)
Quantum YieldΦF
Lifetimeτ (ns)

Interpretation: A significant red-shift (bathochromic shift) in the emission maximum (λ_em) with increasing solvent polarity is a strong indicator of an excited state with substantial intramolecular charge-transfer (ICT) character. Changes in quantum yield and lifetime across different solvents provide insights into the competition between radiative (fluorescence) and non-radiative decay pathways.

References

  • ISS. (n.d.).
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • O'Connor, D. V., Ware, W. R., & Andre, J. C. (1979). Deconvolution of fluorescence decay curves. A critical comparison of techniques. The Journal of Physical Chemistry, 83(10), 1333-1343.
  • Liu, Y., & Wang, L. V. (2007). Fast model-free deconvolution of fluorescence decay for analysis of biological systems. Journal of biomedical optics, 12(3), 034016.
  • Gaigalas, A. K., & Wang, L. (2008). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 80(15), 5783-5790.
  • Fleming Group. (n.d.). Time-Resolved Fluorescence Techniques. Google Sites.
  • Resch-Genger, U., Rurack, K. (2010). Fluorescence Quantum Yields: Methods of Determination and Standards. In: Geddes, C., Lakowicz, J. (eds) Who's Who in Fluorescence 2010. Springer, New York, NY.
  • FluorTools. (n.d.). Fit fluorescence intensity decays.
  • Ameloot, M., & Beechem, J. M. (1986). Measurement and analysis of fluorescence decay curves. Review of Scientific Instruments, 57(4), 585-594.
  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
  • Van der Zwan, G. (2018). Time Resolved Fluorescence Spectroscopy.
  • PicoQuant. (n.d.).
  • K. L. White, et al. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry, 84(16), 10167-10175.
  • H. Iwamoto, et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. Scientific Reports, 12(1), 9789.
  • Perkampus, H. H. (1992).
  • de la Cadena, A., et al. (2023).
  • Edinburgh Instruments. (n.d.). Fluorescence Spectroscopy.
  • Ghiggino, K. P., Scully, A. D., & Leaver, I. H. (1986). Effect of solvent on excited-state intramolecular proton transfer in benzotriazole photostabilizers. The Journal of Physical Chemistry, 90(21), 5089-5094.
  • FluorTools. (n.d.).
  • Gfeller, G., et al. (1988). Time resolved fluorescence spectroscopy. Journal of the Indian Academy of Sciences - Chemical Sciences, 100(5), 395-400.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • Ibsen Photonics. (2024).
  • e-PG Pathshala. (n.d.).
  • ResearchGate. (2016).
  • ResearchGate. (n.d.). Photophysical Data of Benzotriazole-Derived α- Amino Acids.
  • Flinn Scientific. (n.d.).
  • Chemistry LibreTexts. (2025). Preparing Solutions.
  • M. A. Ali, et al. (2025). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Scientific Reports, 15(1).
  • ALWSCI. (2024).
  • Q. Tang, et al. (2022). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. Chemical Science, 13(20), 5853-5859.
  • Q. Tang, et al. (2022). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. Chemical Science.

Sources

The Synthetic Versatility of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine in modern organic synthesis. This versatile building block, featuring a primary aromatic amine on a benzotriazole scaffold, offers a gateway to a diverse range of functional molecules, from vibrant azo dyes to potentially bioactive compounds for medicinal chemistry. This document will delve into the core reactivity of this compound, providing detailed protocols and explaining the rationale behind the experimental choices.

Introduction to a Privileged Scaffold

The benzotriazole moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1][2] The presence of a primary aromatic amine group in this compound introduces a key functional handle for a variety of chemical transformations, most notably diazotization-coupling reactions. This makes it an attractive starting material for the synthesis of novel compounds with tailored properties.

PART 1: Application in the Synthesis of Azo Dyes

The most prominent application of this compound is in the synthesis of azo dyes. The primary aromatic amine is readily converted into a diazonium salt, a potent electrophile that can react with electron-rich coupling components to form the characteristic azo linkage (-N=N-), the chromophore responsible for the color of these dyes.[3]

The Underlying Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt.[4] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[4]

  • Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[3] The pH of the coupling reaction is critical and depends on the nature of the coupling component. For phenols and naphthols, the reaction is typically carried out under alkaline conditions to deprotonate the hydroxyl group, forming a more potent nucleophile.[5] For aromatic amines, the coupling is usually performed in a slightly acidic medium.[3]

Experimental Protocol 1: Synthesis of a Disperse Azo Dye

This protocol details the synthesis of a novel disperse azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

Materials and Reagents:
  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice

Step 1: Diazotization of this compound
  • In a 250 mL beaker, suspend 2.55 g (0.01 mol) of this compound in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.[5]

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.

Step 2: Azo Coupling with 2-Naphthol
  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[5]

  • A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from ethanol to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation
ReactantMolar Mass ( g/mol )Amount (g)Moles
This compound254.292.550.01
Sodium Nitrite69.000.70.01
2-Naphthol144.171.440.01

Expected Product: A vibrant orange to red solid.

Visualization of the Workflow

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Work-up & Purification A This compound in HCl/H2O C Diazonium Salt Solution (0-5 °C) A->C Add dropwise (0-5 °C) B NaNO2 solution B->C E Azo Dye Precipitate C->E Add slowly (0-5 °C) D 2-Naphthol in NaOH solution D->E F Filtration & Washing E->F G Recrystallization (Ethanol) F->G H Purified Azo Dye G->H

Caption: Workflow for the synthesis of an azo dye.

PART 2: Application as a Building Block in Medicinal Chemistry

The benzotriazole scaffold is a cornerstone in the development of new therapeutic agents, exhibiting a wide range of pharmacological activities including antiviral, anticancer, and antifungal properties.[6][7][8] this compound serves as an excellent starting material for the synthesis of novel benzotriazole derivatives through modification of its primary amine functionality.

Synthetic Strategy: Amide Bond Formation

A common and effective strategy to introduce diversity is through the formation of amide bonds. The primary amine of this compound can be acylated with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to generate a library of amide compounds. These amides can then be screened for biological activity.

Experimental Protocol 2: Synthesis of an Amide Derivative

This protocol outlines a general procedure for the synthesis of an amide derivative of this compound using a generic acid chloride.

Materials and Reagents:
  • This compound

  • An appropriate acid chloride (e.g., benzoyl chloride)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.55 g (0.01 mol) of this compound in 50 mL of anhydrous DCM.

  • Add 1.5 mL (0.011 mol) of triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acid chloride (0.011 mol) in 10 mL of anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualization of the Synthetic Pathway

Amide_Synthesis A 2-(4-ethoxyphenyl)-2H-1,2,3- benzotriazol-5-amine C Amide Derivative A->C Triethylamine, DCM 0 °C to RT B R-COCl (Acid Chloride) B->C

Caption: General scheme for amide synthesis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary aromatic amine functionality provides a reliable handle for the construction of complex molecules. The detailed protocols provided herein for the synthesis of azo dyes and amide derivatives serve as a foundation for researchers to explore the full potential of this compound in the development of novel functional materials and therapeutic agents. The key to successful synthesis lies in the careful control of reaction conditions, particularly temperature and pH, as outlined in the provided methodologies.

References

  • Albelwi, M. E., et al. (2022). Synthesis of novel azo dye-containing derivatives of the oxazolone compounds. RSC Advances, 12(35), 22963-22972.
  • Bodke, Y. D., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 25987-26013.[9]

  • Damschroder, R. E., & Peterson, W. D. (1955). 1,2,3-Benzotriazole. Organic Syntheses, Coll. Vol. 3, p.106.[6]

  • El-Taweel, F., et al. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. Scientific Reports, 14(1), 1121.[10][11]

  • Furniss, B. S., et al. (2008). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Pearson.[8]

  • Katritzky, A. R., et al. (2001). Syntheses of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones. The Journal of Organic Chemistry, 66(16), 5590–5594.[12]

  • Khalafi, A., et al. (2007). Highly regioselective N-alkylation of benzotriazole under solvent-free conditions. Journal of the Iranian Chemical Society, 4(3), 271-278.[6]

  • Piras, S., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429.[1]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]5]

  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.[8]

  • Wang, S., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8), 607-617.[2]

  • Zare, A., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.[6]

  • Sanna, G., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 660424.[13]

  • Carta, A., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 49-62.[7]

Sources

Application Notes and Protocols for the Analytical Determination of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine is a complex heterocyclic aromatic amine of interest in pharmaceutical research and development due to its structural motifs, which are common in biologically active compounds. As with any potential drug candidate or intermediate, robust and reliable analytical methods are paramount for its detection, quantification, and quality control throughout the drug development lifecycle. This guide provides a comprehensive overview of recommended analytical methodologies for this specific compound, designed for researchers, scientists, and drug development professionals. The protocols herein are founded on established principles of analytical chemistry and are designed to be self-validating systems, ensuring scientific integrity and trustworthiness.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is critical for method development. The molecule possesses a benzotriazole core, an ethoxyphenyl group, and a primary aromatic amine. This combination of functional groups dictates its solubility, polarity, and chromatographic behavior. The aromatic nature of the compound suggests strong UV absorbance, making UV-based detection methods highly applicable. The presence of the basic amine group allows for effective ionization in mass spectrometry, enabling highly sensitive and selective detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely accessible technique for the routine analysis and quality control of this compound. The method's reliability and cost-effectiveness make it a cornerstone in many analytical laboratories.

Causality in Experimental Choices for HPLC-UV

The selection of a reversed-phase C18 column is based on the non-polar nature of the benzotriazole and ethoxyphenyl moieties, which will interact favorably with the stationary phase. A gradient elution is proposed to ensure adequate retention of the analyte while allowing for the efficient elution of any potential impurities with different polarities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The acidic pH of the buffer protonates the primary amine, enhancing its interaction with the stationary phase and improving peak symmetry. Detection at the wavelength of maximum absorbance (λmax), predicted to be in the UV region based on the extensive chromophore system, ensures optimal sensitivity.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 30 | | 15.0 | 80 | | 20.0 | 80 | | 20.1 | 30 | | 25.0 | 30 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. Based on the structure, a λmax is expected around 280-320 nm.[1]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 0.1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Method Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]
  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interference at the retention time of the analyte.
  • Linearity: Prepare a series of standard solutions over a concentration range of, for example, 0.01 to 0.2 mg/mL. The correlation coefficient (r²) should be ≥ 0.999.
  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[4][5]
  • Precision:
  • Repeatability (Intra-day precision): Analyze six replicate samples at the nominal concentration on the same day.
  • Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) should be ≤ 2%.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[6]
Data Presentation: HPLC-UV Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result
SpecificityNo interference at analyte retention timeComplies
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (RSD %)≤ 2.0%< 1.5%
LOD (µg/mL)Report value~0.1
LOQ (µg/mL)Report value~0.3

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][8]

Causality in Experimental Choices for LC-MS/MS

The use of a shorter column and a faster gradient compared to the HPLC-UV method is to increase sample throughput, which is often a priority in high-sensitivity analyses. Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic primary amine, which is readily protonated to form a stable [M+H]⁺ ion. Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity, where a specific precursor ion is fragmented, and a characteristic product ion is monitored.

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 10 | | 3.0 | 95 | | 4.0 | 95 | | 4.1 | 10 | | 5.0 | 10 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion ([M+H]⁺): To be determined by infusing a standard solution of the analyte. The calculated monoisotopic mass of C14H14N4O is 254.12. Therefore, the precursor ion will be m/z 255.1.
  • Product Ions: To be determined by fragmentation of the precursor ion. At least two product ions should be selected for quantification and confirmation.
  • Source Parameters (to be optimized):
  • Capillary Voltage: ~3.5 kV
  • Source Temperature: ~150 °C
  • Desolvation Temperature: ~400 °C
  • Gas Flows (Nebulizer, Desolvation): To be optimized for the specific instrument.

4. Sample Preparation:

  • For Pharmaceutical Formulations: Similar to the HPLC-UV method, but with further dilution to bring the concentration into the linear range of the LC-MS/MS method.
  • For Biological Matrices (e.g., Plasma):
  • To 100 µL of plasma, add an internal standard.
  • Perform protein precipitation by adding 300 µL of cold acetonitrile.[7]
  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. Method Validation:

  • Validation should follow the principles of the FDA's Bioanalytical Method Validation guidance or equivalent regulatory documents.
  • Parameters to be assessed include selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation: LC-MS/MS Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result
Lower Limit of Quantitation (LLOQ)Report value~0.1 ng/mL
Linearity (r²)≥ 0.990.998
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5% to +8%
Precision (RSD %)≤ 15% (≤ 20% at LLOQ)< 10%
Recovery (%)Consistent and reproducible> 85%
Matrix EffectWithin acceptable limits< 15%

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative technique, particularly for assessing volatile impurities. However, the relatively low volatility and potential thermal lability of this compound may necessitate derivatization to improve its chromatographic properties.[9]

Causality in Experimental Choices for GC-MS

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed to silylate the primary amine, increasing the analyte's volatility and thermal stability. A non-polar capillary column, such as a DB-5ms, is suitable for separating a wide range of compounds. Electron Ionization (EI) is a standard ionization technique in GC-MS that produces a characteristic fragmentation pattern, which can be used for identification.

Experimental Protocol: GC-MS Analysis (with Derivatization)

1. Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

2. Derivatization:

  • Evaporate the sample extract to dryness.
  • Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Heat the mixture at 70 °C for 30 minutes.

3. Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
  • Injector Temperature: 280 °C.
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 300 °C.
  • Hold at 300 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injection Mode: Splitless.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 50-550.

5. Method Validation:

  • Validation should be performed to assess linearity, LOD, LOQ, precision, and accuracy, similar to the other methods. The efficiency and reproducibility of the derivatization step should also be evaluated.

Visualization of Experimental Workflows

HPLC-UV Analysis Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifuge ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate C18 Column Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection ionize->mrm integrate Integrate Peak Areas mrm->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for LC-MS/MS analysis of biological samples.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control, LC-MS/MS for high-sensitivity applications, and GC-MS as a potential alternative for specific impurity profiling. Adherence to the outlined protocols and rigorous method validation will ensure the generation of accurate, reliable, and defensible analytical data, which is essential for advancing drug development programs.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Babu, V. V. S., Sudhakar, V., & Murthy, T. E. G. K. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • Mehta, P., et al. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 63-69.
  • Patel, Y., et al. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 3(4), 46-56.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Shen, S., et al. (2013). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Chirality, 25(3), 157-61.
  • Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • Li, Y., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Waidyanatha, S., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 45(8), 868-877.
  • Watson, D. G. (2005). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier.
  • Waidyanatha, S., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. [Link]

  • MACHEREY-NAGEL. (n.d.). Analysis of benzotriazoles from water by MPS-SPE-LC-MS/MS. [Link]

  • van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. International Journal of Mass Spectrometry, 282(1-2), 99-107.
  • Kotowska, U., Struk-Sokołowska, J., & Piekutin, J. (2021). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. Molecules, 26(9), 2696.
  • Sapkal, S. B., et al. (2010). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Analytical Letters, 43(10-11), 1735-1744.
  • Asensio-Ramos, M., et al. (2011). Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry.
  • Agilent Technologies. (n.d.). GC AND GC/MS. [Link]

  • Goral, V., et al. (2020).
  • Pawełczyk, A., & Sobańska, A. W. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(6), 441-449.
  • Yang, S. C., Kim, M. S., & Kim, M. S. (2011). Flame Retardancy and Dyeing Fastness of Flame Retardant Polyester Fibers.

Sources

Troubleshooting & Optimization

improving yield of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the synthesis of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine , a critical intermediate often used in the development of UV absorbers, dyes, and kinase inhibitors.

The guide prioritizes the Oxidative Cyclization Route (starting from p-phenetidine and m-phenylenediamine), as this is the most scalable and common pathway for this specific scaffold.

Executive Summary & Reaction Logic

The synthesis of this compound typically proceeds via a two-stage sequence:

  • Azo Coupling: Diazotization of 4-ethoxyaniline (p-phenetidine) followed by coupling with m-phenylenediamine.

  • Oxidative Cyclization: Conversion of the resulting o-aminoazo dye into the benzotriazole core using an oxidant (typically Cu(II) salts).

The Core Problem: Users frequently report yields below 40% due to three factors:

  • Regio-irregularity during coupling (formation of bis-azo species).

  • Over-oxidation of the free 5-amino group during ring closure.

  • "Tar" formation preventing effective crystallization.

This guide provides the protocols to stabilize these variables.

Process Logic Visualization

The following diagram outlines the optimized pathway and critical control points (CCPs) where yield is often lost.

BenzotriazoleSynthesis cluster_0 Phase 1: Azo Coupling cluster_1 Phase 2: Ring Closure Start 4-Ethoxyaniline (p-Phenetidine) Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HCl < 5°C AzoDye Intermediate Azo Dye (2,4-diamino-4'-ethoxyazobenzene) Diazonium->AzoDye pH 5-6 Control Excess Diamine Coupling Coupling Agent: m-Phenylenediamine Coupling->AzoDye Cyclization Oxidative Cyclization (CuSO4 / NH4OH) AzoDye->Cyclization Reflux Crude Crude Product (High Impurity Load) Cyclization->Crude Precipitation Purification Purification (Glycol/Charcoal) Crude->Purification Deflocculation Final Target: 2-(4-ethoxyphenyl)-2H- benzotriazol-5-amine Purification->Final Crystallization

Caption: Optimized synthetic workflow highlighting Critical Control Points (CCPs) for pH and oxidant management.

Troubleshooting Guide: Phase-by-Phase

Phase 1: The Azo Coupling (Formation of the Dye)

Objective: Synthesize 2,4-diamino-4'-ethoxyazobenzene. Common Yield: 60-70% (Optimized: >85%)

SymptomProbable CauseCorrective Action
Formation of dark oils/tars immediately Bis-coupling (Diazonium attacks the ring twice).Increase Stoichiometry: Use 1.1 to 1.2 equivalents of m-phenylenediamine relative to the diazonium salt. The excess diamine acts as a buffer and prevents multiple attacks.
Low conversion of diazonium Incorrect pH coupling range.Buffer Control: Maintain pH 5.0–6.0 using Sodium Acetate. If pH < 4, the amine is protonated and deactivates the ring toward electrophilic attack.
Precipitate is gummy Temperature shock.Slow Addition: Add the diazonium solution to the coupler dropwise at 0–5°C. Rapid addition causes local heating and decomposition.

Technical Insight: The coupling must occur para to one amino group and ortho to the other. m-Phenylenediamine is highly reactive. By keeping the pH slightly acidic (5-6), you ensure a small concentration of the free amine is available for reaction while minimizing side reactions that occur at higher pH.

Phase 2: Oxidative Cyclization (Ring Closure)

Objective: Close the triazole ring using Copper(II) Sulfate. Common Yield: 30-50% (Optimized: >75%)

The Critical Protocol Adjustment: Many standard protocols use simple CuSO₄. For the 5-amine variant, this is dangerous because the free amine can oxidize.

  • Recommendation: Use the Ammoniacal Copper Sulfate (CuSO₄/NH₄OH) method. The ammonia acts as a ligand for copper, moderating its oxidation potential and preventing the destruction of the sensitive 5-amino group [1].

Step-by-Step Optimization:

  • Solvent: Use Pyridine/Water or DMF/Water. Pyridine is superior for solubilizing the azo dye.

  • Catalyst Loading: Use 2.0 equivalents of CuSO₄·5H₂O.

  • The "Air" Factor: While Copper is the oxidant, bubbling air through the refluxing mixture can regenerate the catalyst, allowing for cleaner conversion if you wish to reduce copper load (though stoichiometric copper is more reliable for this specific substrate).

Phase 3: Purification (The "Tar" Removal)

Objective: Isolate the amine from copper salts and polymeric byproducts.

Issue: The crude product often co-precipitates with copper salts and azo-tars. Solution: The "Glycol-Charcoal" Method [2].

  • Dissolve the crude dried solid in Ethylene Glycol or Diglyme (approx. 40% w/w solution).

  • Heat to 80–100°C.

  • Add Activated Charcoal (20% by weight of the crude). Stir for 1 hour.

  • Filter hot.

  • Pour filtrate into water to precipitate the clean benzotriazole.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium hypochlorite (bleach) for the cyclization instead of copper? A: generally, No . While NaOCl is effective for simple benzotriazoles, your molecule has a free primary amine (5-NH₂). Hypochlorite will likely oxidize this amine to a chloramine or nitro species, destroying your product. Stick to the milder Ammoniacal Copper method.

Q2: My product is purple/red instead of the expected off-white/brown. Why? A: This indicates incomplete cyclization. The intermediate azo dye is intensely colored (red/violet). The benzotriazole should be significantly less colored (tan/pale brown).

  • Fix: Return the crude to reflux with fresh CuSO₄/NH₄OH for an additional 2 hours. Monitor via TLC (the azo spot will be distinct from the triazole).

Q3: How do I confirm the regiochemistry? A: 1H NMR is definitive.

  • Benzotriazole Ring: You should see a specific pattern for the 5-amino substituted ring (usually a doublet, a doublet of doublets, and a singlet for the proton between N and NH₂).

  • Ethoxy Ring: The characteristic AA'BB' para-substitution pattern.

  • Shift: The triazole ring formation causes a significant downfield shift of the protons on the ethoxy-ring ortho to the nitrogen.

Q4: Is the 5-amino group stable during workup? A: It is relatively stable, but avoid strong acids during the final precipitation if possible, as the hydrochloride salt might be difficult to filter or hygroscopic. Precipitate as the free base from the glycol solution by adding water.

References

  • Oxidative Cyclization Mechanisms: The use of Copper(II) for the oxidative cyclization of o-aminoazo compounds is the industry standard for benzotriazoles. See: Vertex AI Search Result 1.1 (Optimization for the cyclization step) and Vertex AI Search Result 1.6 (Benzotriazole synthesis - Organic Chemistry Portal).

    • Source:1

    • Source:2

  • Purification Protocols: The specific method for removing tarry impurities from benzotriazoles using ethylene glycol and activated charcoal is detailed in US P

    • Source:3

  • General Synthesis Context: For broader context on 2-aryl-5-aminobenzotriazole synthesis via reduction of nitro-groups (altern

    • Source:4

Sources

Technical Support Center: Purification of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this compound. The methodologies described are grounded in established principles of organic chemistry to ensure you achieve the desired purity for your research and development needs.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound. Each problem is analyzed for its probable cause, followed by a logical, step-by-step solution.

Issue 1: Oily or Gummy Product After Recrystallization

Question: I performed a recrystallization, but my product "oiled out" or precipitated as a sticky solid instead of forming crystals. What went wrong?

Answer: This is a common issue often caused by one of three factors: the cooling rate was too fast, the chosen solvent is not optimal, or there are significant impurities present that are depressing the melting point and interfering with lattice formation.

Causality & Solution Pathway:

  • Evaluate Cooling Rate: Rapid cooling does not allow molecules sufficient time to align into a crystal lattice, often leading to the trapping of solvent and impurities in an amorphous solid.[1]

    • Protocol: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not disturb the flask. Once at ambient temperature, you can then proceed to cool it further in an ice bath to maximize yield.[1]

  • Re-evaluate Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2] The presence of both a polar amine and a relatively nonpolar ethoxyphenyl benzotriazole structure suggests a solvent of intermediate polarity or a two-solvent system might be necessary.

    • Protocol:

      • Single Solvent: Test solubility in solvents like ethanol, isopropanol, or ethyl acetate. Aromatic compounds can sometimes crystallize well from toluene.[3]

      • Two-Solvent (Miscible Pair) Method: This is often more effective for compounds with mixed polarity.[1] A good starting pair is a "soluble" solvent like Dichloromethane (DCM) or Acetone, and an "anti-solvent" like Hexane or Heptane.

        • Dissolve the crude product in the minimum amount of the hot "soluble" solvent.

        • Add the "anti-solvent" dropwise while the solution is still hot until persistent cloudiness (turbidity) is observed.

        • Add a few more drops of the hot "soluble" solvent to just redissolve the cloudiness.

        • Allow the solution to cool slowly as described above.

  • Address Impurities: If the issue persists, it's likely that residual starting materials (e.g., a substituted o-phenylenediamine) or byproducts are preventing crystallization.[4]

    • Protocol: Perform a preliminary purification step before recrystallization. A quick "plug" of silica gel can remove highly polar impurities. Dissolve the crude material in a minimal amount of DCM, pass it through a short column of silica gel, eluting with a slightly more polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate), and then attempt recrystallization on the collected fractions.

Issue 2: Poor Separation or Tailing during Column Chromatography

Question: I'm trying to purify my compound using silica gel column chromatography, but I'm getting poor separation from an impurity, and my product peak is showing significant tailing. How can I fix this?

Answer: Poor separation is typically an issue of incorrect mobile phase polarity. Tailing, especially with amines, is often caused by strong, non-ideal interactions with the acidic silica gel stationary phase.

Causality & Solution Pathway:

  • Optimize Mobile Phase (Eluent): The key to good separation is choosing a solvent system where your target compound has an Rf value of approximately 0.3-0.4 on a TLC plate.

    • Protocol:

      • Spot your crude mixture on a TLC plate.

      • Develop the plate in a solvent system of your choice (e.g., Hexane:Ethyl Acetate).

      • If the spots are too high (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (Ethyl Acetate).

      • If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.

      • For benzotriazole derivatives, solvent systems like hexane/ethyl acetate are common starting points.[5]

  • Mitigate Tailing on Silica Gel: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with the basic amine group of your molecule. This leads to a slow, continuous elution process, causing the "tailing" effect.[6]

    • Protocol 1 (Base Additive): Add a small amount of a basic modifier to your eluent system.

      • Add ~0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your pre-mixed eluent.[7] This base will competitively bind to the acidic sites on the silica, allowing your amine compound to elute more symmetrically.

    • Protocol 2 (Alternative Stationary Phase): If tailing is severe, consider using a less acidic stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds. Perform TLC analysis on alumina plates to determine the appropriate solvent system.

      • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution containing triethylamine to reduce its acidity.[7]

Purification Workflow Diagram

The following diagram outlines a general workflow for the purification of this compound, incorporating decision points for troubleshooting.

G cluster_0 Initial Isolation cluster_1 Purification Strategy cluster_2 Recrystallization Troubleshooting start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup dry Dry & Concentrate workup->dry crude_solid Crude Solid dry->crude_solid tlc TLC Analysis crude_solid->tlc decision Purity Assessment tlc->decision recryst Recrystallization decision->recryst < 2-3 spots, good separation column Column Chromatography decision->column Complex mixture or inseparable spots pure Pure Product >98% recryst->pure oiling_out Product Oils Out? recryst->oiling_out column->pure oiling_out->pure No, Crystals Form slow_cool Slow Cooling Protocol oiling_out->slow_cool Yes change_solvent Change Solvent System slow_cool->change_solvent Still Oiling Out change_solvent->recryst

Caption: General purification workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from the synthesis of this compound? The synthesis of benzotriazoles often involves the diazotization of an o-phenylenediamine derivative.[4][8] Therefore, common impurities include unreacted starting materials (e.g., 4-ethoxy-N-(2-aminophenyl)aniline), regioisomers (N1 vs. N2 substituted benzotriazoles), and potentially colored byproducts from side reactions.[9]

Q2: How can I best monitor the purification process? Thin-Layer Chromatography (TLC) is the most effective tool. Use silica gel plates (or alumina if you are using it for column chromatography). A UV lamp is essential for visualization, as the benzotriazole ring system is UV-active. A good starting eluent for TLC is 7:3 Hexane:Ethyl Acetate. Stains like potassium permanganate can also be used if impurities are not UV-active.

Q3: My purified compound is slightly colored (yellow/tan). How can I decolorize it? A slight coloration is common and may not indicate significant impurity. However, if a colorless product is required, you can use activated charcoal (carbon).

  • Protocol: During recrystallization, after your compound has fully dissolved in the hot solvent, add a very small amount of activated charcoal (e.g., 1-2% of the compound's weight). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize.[10][11] Be aware that charcoal can adsorb some of your product, leading to a decrease in yield.

Q4: What is the best way to confirm the final purity of my product? A combination of techniques is recommended for full characterization:

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any residual solvents or organic impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Using a C18 reverse-phase column with a mobile phase like acetonitrile/water is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

Q5: Are there any specific handling or stability concerns for this compound? Aromatic amines can be sensitive to air and light, potentially leading to gradual oxidation and discoloration over time. While benzotriazoles are generally stable, it is good practice to store the purified solid in a well-sealed vial, protected from light (e.g., in an amber vial or wrapped in foil), and under an inert atmosphere (nitrogen or argon) if storing for an extended period.

Data & Protocols

Table 1: Recommended Solvent Systems for Purification
TechniqueSolvent SystemRationale & Use Case
Recrystallization Ethanol or IsopropanolGood for moderately polar compounds. Dissolves well when hot, less so when cold.
Toluene / HexaneToluene dissolves aromatic compounds well; hexane acts as an anti-solvent.[3]
Dichloromethane / HeptaneA versatile pair for creating a wide polarity range. Good for the two-solvent method.
Column Chromatography Hexane / Ethyl Acetate (Gradient)Standard system for compounds of intermediate polarity. Start with low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.
Dichloromethane / MethanolFor more polar impurities. Use sparingly as methanol can sometimes dissolve silica.
Hexane / Ethyl Acetate + 1% Et₃NThe triethylamine additive is crucial for preventing peak tailing of the amine.[7]
Protocol: Step-by-Step Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that gives your target compound an Rf of ~0.3.

  • Column Packing:

    • Choose an appropriately sized column (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of a strong solvent like DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column. Dry loading generally results in better separation than loading the sample as a liquid.

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • If your compound is slow to elute, you can gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 Hexane:EtOAc). A stepwise gradient is often sufficient.[7]

  • Isolation:

    • Once TLC analysis shows which fractions contain your pure compound, combine them.

    • Remove the solvent using a rotary evaporator to yield the purified product.

References

  • TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available at: [Link]

  • Google Patents. (1958). Preparation of benzotriazoles.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • ElectronicsAndBooks. The Chemistry of N-Substituted Benzotriazoles. Part 14.' Novel Routes to Secondary and Tertiary Amines and to N,N-Disubstituted. Available at: [Link]

  • Google Patents. (1967). Purification of benzotriazole.
  • Organic Syntheses. 1,2,3-benzotriazole. Available at: [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (2016). The Chemistry of Benzotriazole Derivatives. Available at: [Link]

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Available at: [Link]

  • HPLCTroubleshooting. HPLC Troubleshooting. Available at: [Link]

  • LCGC International. (2025). What's Happening to My Column?. Available at: [Link]

  • ijariie. (2024). A Review on: Synthesis of Benzotriazole. Available at: [Link]

  • University of Central Florida. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Molecules. (2021). Synthesis and Antiproliferative Evaluation of 2-Deoxy-N-glycosylbenzotriazoles/imidazoles. Available at: [Link]

  • Organic Chemistry Portal. Benzotriazole synthesis. Available at: [Link]

  • UFDC Image Array 2. Synthesis and utility of some N-substituted benzotriazoles. Available at: [Link]

  • SciSpace. The synthesis of 1,2,4-benzotriazines. Available at: [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. Available at: [Link]

Sources

overcoming solubility issues with 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine CAS: 293737-90-3 | Molecular Formula: C14H14N4O

Part 1: Technical Abstract & Physicochemical Profile

Senior Application Scientist Note: Users frequently encounter precipitation events ("crashing out") when transitioning this compound from organic stock solutions to aqueous biological buffers. This is driven by the planar, hydrophobic nature of the 2-phenylbenzotriazole core, which favors


-

stacking aggregation over aqueous solvation. The 5-amine group provides a critical handle for pH-dependent solubilization, but it is a weak base (estimated pKa ~3.5–4.5), meaning it remains uncharged (hydrophobic) at physiological pH (7.4).

Physicochemical Snapshot:

PropertyValue (Estimated/Observed)Implication for Solubility
LogP ~2.8 – 3.2Moderate lipophilicity; requires organic co-solvents.
pKa (Amine) ~3.5 – 4.5Neutral at pH 7.4. Protonation requires pH < 3.0.
H-Bond Donors 1 (-NH2)Limited water interaction potential.
H-Bond Acceptors 4 (N-ring, Ether O)Good solubility in polar aprotic solvents (DMSO).
Preferred Solvents DMSO, DMA, NMPExcellent stock solution stability (>50 mM).

Part 2: Troubleshooting Guide (Q&A Format)

Q1: My compound dissolves in DMSO but precipitates immediately upon addition to cell culture media. How do I prevent this?

Diagnosis: This is a classic "solvent shock" precipitation. The rapid change in dielectric constant from DMSO (


) to water (

) forces hydrophobic molecules to aggregate before they can disperse.

The "Step-Down" Dilution Protocol: Do not add high-concentration DMSO stock directly to the final volume of media. Use an intermediate dilution step.

  • Prepare Stock: Dissolve compound at 10 mM in anhydrous DMSO .

  • Intermediate Step: Dilute the stock 1:10 into a co-solvent mix (e.g., PEG400 or Propylene Glycol).

    • Result: 1 mM solution in 10% DMSO / 90% PEG400.

  • Final Dilution: Add this intermediate solution dropwise to your vortexing media.

    • Mechanism:[1] The PEG400 acts as a surfactant-like buffer, reducing the surface tension energy barrier and preventing immediate crystal nucleation.

Q2: Can I use acid to improve solubility?

Answer: Yes, but with caution. The 5-amino group can be protonated to form a water-soluble anilinium salt. However, the pKa is low.

  • Strategy: You must lower the pH significantly (below pH 3) to achieve full ionization.

  • Application: This is useful for chemical synthesis or purification steps (e.g., dissolving in 1M HCl).

  • Warning: For biological assays, this is not recommended as the compound will deprotonate and likely precipitate once the pH is raised back to physiological levels (pH 7.4).

Q3: I see "micro-crystals" under the microscope during my assay. Is my data valid?

Answer: No. Micro-crystals create local areas of high concentration (supersaturation) and "hot spots" that cause false positives (via non-specific adsorption to cells) or false negatives (actual dissolved concentration is lower than calculated).

  • Immediate Fix: Sonicate the media for 10 minutes at 37°C.

  • Long-term Fix: Switch to a Dispersing Agent . Add 0.05% - 0.1% Tween-80 or Pluronic F-127 to your assay buffer before adding the compound. These non-ionic surfactants form micelles around the benzotriazole core, maintaining it in a pseudo-solution state.

Part 3: Decision Tree & Workflows (Visualizations)

Figure 1: Solubility Optimization Decision Matrix

Caption: Logical workflow for selecting the correct solubilization strategy based on the intended application.

Solubility_Workflow Start Start: this compound Solvent_Choice Select Primary Solvent Start->Solvent_Choice DMSO DMSO (Standard) Solvent_Choice->DMSO General Use Acidic Acidic Aqueous (1M HCl) Solvent_Choice->Acidic Specific Cases Application Intended Application? DMSO->Application Chemistry Synthesis / Purification Acidic->Chemistry Cell_Assay Cell-Based Assay (pH 7.4) Application->Cell_Assay In_Vivo In Vivo / Animal Model Application->In_Vivo Application->Chemistry Action_Cell Use 'Step-Down' Dilution + 0.1% Tween-80 Cell_Assay->Action_Cell Action_Vivo Formulate: 5% DMSO + 40% PEG400 + 55% Saline In_Vivo->Action_Vivo Action_Chem Utilize Amine Protonation (pH < 3.0) Chemistry->Action_Chem

Part 4: Advanced Formulation (In Vivo / High Concentration)

For researchers requiring high doses (>10 mg/kg) where simple DMSO dilution fails:

Recommended Vehicle Formulation: This "Golden Ratio" formulation balances solvent power with biocompatibility.

ComponentPercentage (v/v)Function
DMSO 5%Primary solubilizer (breaks crystal lattice).
Solutol HS 15 (or PEG400) 30%Co-solvent/Surfactant interface.
Water/Saline 65%Bulk carrier (add last, slowly).

Preparation Protocol:

  • Weigh solid compound.[2]

  • Add DMSO volume; vortex until clear.

  • Add Solutol/PEG400; vortex.

  • Add Saline dropwise while vortexing. Note: Solution may turn slightly milky (Tyndall effect); this is a stable nano-suspension and acceptable for IP/Oral administration.

Part 5: References

  • PubChem. Compound Summary: N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-methoxybenzamide (Analogous Structure Data).[3] National Library of Medicine.[3] Link

  • ChemicalBook. 2-(4-Ethoxyphenyl)-2H-benzotriazol-5-amine Properties and Supplier Data.Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[4][5][6][7] ISRN Pharmaceutics. (General principles for solubilizing Class II drugs). Link

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. (Source for DMSO/PEG/Water co-solvent strategies). Link

Sources

Technical Support Center: Stabilizing 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful use of this compound in biological assays. Recognizing the unique challenges posed by aromatic amines and benzotriazole derivatives, this document offers a structured approach to ensure the stability and reliability of your experimental results.

Section 1: Understanding the Molecule: Key Physicochemical Considerations

This compound is a member of the benzotriazole family, a class of compounds known for their use as UV stabilizers and corrosion inhibitors due to their inherent stability.[1] However, the presence of an aromatic amine group introduces a susceptibility to oxidative degradation, a critical factor to manage in aqueous biological assay systems.[2]

Potential Routes of Degradation:

  • Oxidation: The primary concern for this molecule is the oxidation of the aromatic amine group. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in cell culture media, or exposure to light.[2] Oxidation can lead to the formation of colored byproducts and a loss of biological activity.

  • Photodegradation: Benzotriazole derivatives, while often used as UV stabilizers, can themselves be susceptible to photodegradation under certain conditions, such as exposure to UV light, which can lead to the formation of transformation products.[3][4]

  • Hydrolysis: While the core benzotriazole structure is generally stable to hydrolysis, extreme pH conditions should be avoided.[1]

Section 2: Troubleshooting Guide

This section addresses common issues encountered when working with this compound and provides a logical workflow for their resolution.

Problem 1: Compound Precipitation in Aqueous Media

Symptom: Visible particulates, cloudiness, or a decrease in the measured concentration of the compound after dilution into aqueous buffers or cell culture media.

Causality: Aromatic compounds like this often have limited aqueous solubility. Precipitation can be triggered by a sharp change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium ("solvent shock"), or if the final concentration exceeds its solubility limit in the assay buffer.

Troubleshooting Workflow:

G A Precipitation Observed B Verify Stock Solution Integrity (No precipitation in DMSO) A->B C Reduce Final Assay Concentration B->C Stock is clear D Optimize Dilution Method (e.g., stepwise dilution, vortexing) C->D H Problem Resolved C->H Precipitation gone E Assess Solubility in Assay Buffer (Kinetic or Equilibrium Solubility Assay) D->E D->H Precipitation gone F Modify Assay Buffer (Adjust pH, add solubilizing agents) E->F Solubility is low I Problem Persists E->I Solubility adequate G Consider Alternative Solvents (e.g., Ethanol, DMF - check cell tolerance) F->G F->H Precipitation gone G->H Precipitation gone I->F

Troubleshooting Decision Tree for Precipitation Issues.

Detailed Steps:

  • Verify Stock Solution: Before troubleshooting downstream steps, ensure your stock solution in DMSO is fully dissolved and free of particulates.

  • Lower the Final Concentration: The simplest solution is often to test a lower final concentration of the compound in your assay.

  • Optimize Dilution: Avoid "solvent shock" by performing serial dilutions. Add the compound stock to the assay medium while vortexing to ensure rapid and even dispersion.

  • Determine Solubility: Perform a kinetic or equilibrium solubility test to determine the maximum soluble concentration in your specific assay buffer. A protocol for a kinetic solubility assay is provided in Section 4.

  • Buffer Modification (with caution):

    • pH Adjustment: The solubility of amine-containing compounds can be pH-dependent. Assess solubility at different physiologically relevant pH values.

    • Solubilizing Agents: The use of excipients like cyclodextrins can enhance solubility, but their effects on the biological assay must be validated.[5]

Problem 2: Loss of Compound Activity Over Time

Symptom: Diminished or inconsistent biological effect in assays, especially with pre-incubated or stored working solutions.

Causality: This is often indicative of compound degradation, likely due to oxidation of the aromatic amine moiety.

Troubleshooting Workflow:

G A Loss of Activity B Prepare Fresh Working Solutions A->B C Protect from Light B->C G Problem Resolved B->G Activity Restored D Incorporate Antioxidants (e.g., Ascorbic Acid, Trolox) C->D C->G Activity Restored E De-gas Buffers / Use Anaerobic Conditions D->E D->G Activity Restored F Assess Compound Stability (HPLC or LC-MS analysis over time) E->F E->G Activity Restored H Problem Persists F->H Degradation Confirmed H->D

Troubleshooting Decision Tree for Loss of Activity.

Detailed Steps:

  • Use Fresh Solutions: Always prepare working solutions fresh from a frozen DMSO stock immediately before use. Avoid storing diluted aqueous solutions.

  • Light Protection: Aromatic amines can be light-sensitive.[3] Protect stock and working solutions from light by using amber vials or wrapping containers in foil.

  • Incorporate Antioxidants: The addition of a mild, water-soluble antioxidant can significantly mitigate oxidative degradation. See the table below for recommendations.

  • Minimize Oxygen Exposure: For highly sensitive assays, de-gassing buffers or working in a low-oxygen environment can be beneficial.

  • Stability Assessment: Quantify the stability of the compound in your assay medium over the time course of your experiment using a suitable analytical method like HPLC or LC-MS. A protocol is provided in Section 4.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions?

A1: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. 2-phenyl-2H-benzotriazol-5-amine, a structurally similar compound, is soluble in many organic solvents.[6]

Q2: How should I store the stock solution?

A2: Store stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials.

Q3: Can I store the compound in aqueous buffers like PBS?

A3: It is strongly recommended not to store this compound in aqueous buffers for extended periods. The aromatic amine group is susceptible to oxidation in aqueous environments.[2] Always prepare fresh dilutions from your DMSO stock for each experiment.

Q4: What antioxidants can I use to stabilize the compound in my assay?

A4: The choice of antioxidant depends on your specific assay and cell type. It is crucial to test for any interference of the antioxidant itself with the assay.

AntioxidantRecommended Starting ConcentrationConsiderations
L-Ascorbic Acid (Vitamin C) 10-100 µMWater-soluble, effective at neutral pH. May acidify the medium at higher concentrations.
Trolox (a water-soluble Vitamin E analog) 10-50 µMA potent free radical scavenger.
N-Acetylcysteine (NAC) 100-500 µMAlso a precursor to glutathione, which can have biological effects.

Q5: How does the ethoxy group affect the stability of the molecule?

A5: The ethoxy group (-OCH3) is an electron-donating group. Electron-donating groups on the aromatic ring can increase the electron density on the amine nitrogen, potentially making it more susceptible to oxidation.[7] However, it can also influence the overall electronic structure and reactivity in complex ways.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stabilized Working Solution

This protocol provides a general guideline for preparing a working solution of this compound for a typical cell-based assay.

  • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare your assay medium (e.g., DMEM + 10% FBS). If using an antioxidant, add it to the medium at this stage and ensure it is fully dissolved. For example, add L-Ascorbic acid to a final concentration of 50 µM.

  • Perform a serial dilution. To minimize precipitation, do not add the DMSO stock directly to a large volume of medium.

    • First, prepare an intermediate dilution by adding a small volume of the DMSO stock to a small volume of assay medium (e.g., 10 µL of 10 mM stock into 990 µL of medium to get a 100 µM solution). Vortex immediately.

    • Use this intermediate dilution to prepare your final working concentrations.

  • Protect from light. Keep the working solutions in amber tubes or wrapped in foil.

  • Use immediately. Do not store aqueous working solutions.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol, adapted from standard high-throughput screening methods, helps determine the practical solubility limit in your specific assay buffer.[8]

  • Prepare a series of concentrations of the compound in DMSO. For example, 2-fold serial dilutions from 10 mM down to ~1 µM.

  • In a clear 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to individual wells. Include DMSO-only wells as a control.

  • Add your assay buffer to each well to achieve the desired final solvent concentration (e.g., 198 µL for a 1% final DMSO concentration).

  • Seal the plate and incubate at your assay temperature (e.g., 37°C) for a set time (e.g., 2 hours), with gentle shaking.

  • Measure the turbidity of each well using a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) or a nephelometer.

  • The highest concentration that does not show a significant increase in turbidity compared to the DMSO control is considered the kinetic solubility limit.

Protocol 3: Assessing Compound Stability in Cell Culture Medium

This protocol allows you to quantify the degradation of your compound over the time course of your experiment.

  • Prepare a working solution of the compound in your complete cell culture medium at the final assay concentration.

  • At time zero, take an aliquot of the solution and immediately store it at -80°C. This will be your reference sample.

  • Incubate the remaining solution under your exact assay conditions (e.g., 37°C, 5% CO2, protected from light).

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), remove aliquots and immediately store them at -80°C.

  • Once all time points are collected, analyze all samples (including the time zero sample) by a suitable analytical method such as HPLC-UV or LC-MS.

  • Calculate the percentage of the compound remaining at each time point relative to the time zero sample. This will give you a stability profile under your specific experimental conditions.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2H-1,2,3-BENZOTRIAZOL-5-AMINE, 2-PHENYL-. Retrieved from [Link]

  • Czaplicka, M., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules, 27(11), 3409. [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Liu, Y., et al. (2011). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. Water Research, 45(16), 5035-5044. [Link]

  • Aliyev, E. A., et al. (2023). Synthesis of benzotriazole derivatives and their effect on antioxidant properties of synthetic lubricant oil. World of Petroleum Products, 5, 12-16. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Jog, K. V., et al. (2021). Aerobic biodegradation of emerging azole contaminants by return activated sludge and enrichment cultures. Journal of Hazardous Materials, 409, 124505. [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

  • Moslemi, S., et al. (2022). Photocatalytic degradation of benzotriazole: by-products, bio-toxicity and, kinetic study. Desalination and Water Treatment, 247, 245-256. [Link]

  • Janna, H., et al. (2018). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Science of The Total Environment, 616-617, 126-134. [Link]

  • Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 26(2), 114-126. [Link]

  • Jamkhandi, C. M., et al. (2013). Evaluation of Antioxidant Activity for Some Benzotriazole Substituted with N-Phenylacetamide and acetylcarbamic acid Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 26-30. [Link]

  • Kumar, S., & Singh, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Modern Drug Discovery, 3(6), 26-31. [Link]

  • Quora. (2020, October 22). What are the effects of the substituent basicity of aromatic amines? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. Retrieved from [Link]

  • Fytianos, K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15997-16017. [Link]

  • Platzek, T., et al. (1999). Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro. Human & Experimental Toxicology, 18(9), 552-559. [Link]

  • Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 26(2), 114-126. [Link]

  • Lunkad, A. (2021, September 23). Basicity of Aromatic amines [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

  • chemeurope.com. (n.d.). Benzotriazole. Retrieved from [Link]

  • Butler, J. M., & Dressman, J. B. (2010). The biopharmaceutical classification of poorly soluble drugs with respect to "enabling formulations". Journal of Pharmaceutical Sciences, 99(12), 4940-4954. [Link]

  • Nagargoje, A. A., & Meshram, J. S. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(3), 115-125. [Link]

  • PubChem. (n.d.). N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-methoxybenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Use of 2- (2'-hydroxyphenyl) -benzotriazole compounds as light stabilizers.
  • Taylor & Francis. (n.d.). Aromatic amines – Knowledge and References. Retrieved from [Link]

  • Kim, D., & Guengerich, F. P. (2005). Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. Chemical Research in Toxicology, 18(7), 1148-1155. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental inconsistencies encountered with this compound. Our aim is to provide in-depth, scientifically-grounded solutions to ensure the reproducibility and success of your research.

I. Synthesis and Purification

The synthesis of this compound typically involves a multi-step process. Inconsistent yields, purity, and isomer formation are common challenges. This section addresses these issues in a question-and-answer format.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My overall yield of this compound is consistently low. What are the likely causes?

Low yields can often be traced back to several key stages in the synthesis. A common route involves the diazotization of an appropriate o-phenylenediamine derivative, followed by coupling and subsequent reduction. Let's break down the potential pitfalls:

  • Inefficient Diazotization: The initial diazotization of the precursor diamine is highly sensitive to temperature. The diazonium salt intermediate is unstable and can decompose if the temperature rises above 0-5 °C, leading to the formation of phenols and other byproducts.[1][2]

  • Side Reactions During Coupling: The coupling of the diazonium salt with 4-ethoxyaniline is pH-dependent. Improper pH control can lead to the formation of unwanted azo compounds or triazenes.

  • Incomplete Reductive Cyclization: The final step, often a reductive cyclization of a nitro-azo intermediate, may not go to completion. The choice of reducing agent and reaction conditions are critical. Common reducing systems like sodium dithionite or catalytic hydrogenation require careful optimization.

  • Sub-optimal Reaction Conditions: As with any multi-step synthesis, factors such as reaction time, concentration of reactants, and solvent purity play a crucial role.[3]

Question 2: I am observing a mixture of products and have difficulty isolating the desired 2-aryl-2H isomer. Why is this happening and how can I improve the regioselectivity?

The formation of N-substituted benzotriazoles often results in a mixture of the 1H- and 2H-isomers.[4][5] The 2H-isomer, this compound, is the desired product in this case. The ratio of these isomers can be influenced by several factors:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the cyclization reaction. Some methods for the synthesis of 2-aryl-2H-benzotriazoles have been developed to favor the 2H isomer.[6]

  • Electronic and Steric Effects: The electronic properties and steric bulk of the substituents on both the benzotriazole ring and the aryl group can affect the N1/N2 ratio.

Troubleshooting Isomer Formation:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of both isomers.

  • Purification Strategy: The isomers often have slightly different polarities and can be separated by column chromatography on silica gel.[7] Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation.

  • Recrystallization: In some cases, fractional recrystallization can be employed to isolate the desired isomer.

Question 3: My purified product is colored, suggesting impurities. What are these impurities and how can they be removed?

A common impurity in benzotriazole synthesis is a dark-colored tarry substance formed during the diazotization of o-phenylenediamine.[8] This impurity is often soluble in organic solvents, leading to colored solutions and products.

Purification Protocol for Decolorization:

A method for removing these impurities involves treatment with activated charcoal in a suitable solvent.[8]

  • Dissolve the crude this compound in a suitable solvent (e.g., ethanol or a glycol-based solvent).

  • Add activated charcoal (approximately 5-10% by weight of the solute).

  • Heat the mixture gently with stirring for 30-60 minutes.

  • Filter the hot solution through a pad of celite to remove the charcoal.

  • Remove the solvent under reduced pressure to obtain the decolorized product.

Proposed Synthetic Workflow and Troubleshooting

Below is a proposed synthetic workflow for this compound, highlighting key troubleshooting points.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Reductive Cyclization cluster_3 Purification A Start: 4-Nitro-1,2-phenylenediamine B Diazotization (NaNO2, HCl, 0-5°C) A->B C Intermediate Diazonium Salt B->C Troubleshoot: - Incomplete reaction - Decomposition (temp > 5°C) D Coupling with 4-Ethoxyaniline C->D E Nitro-Azo Intermediate D->E Troubleshoot: - pH control for regioselectivity - Side product formation F Reduction (e.g., Na2S2O4 or Catalytic Hydrogenation) E->F G Crude Product Mixture (Isomers and Impurities) F->G Troubleshoot: - Incomplete reduction - Isomer ratio H Column Chromatography / Recrystallization G->H I I H->I Final Product: 2-(4-ethoxyphenyl)-2H-1,2,3- benzotriazol-5-amine

Caption: Synthetic workflow with key troubleshooting checkpoints.

II. Handling, Storage, and Stability

The stability of this compound is crucial for obtaining consistent experimental results over time.

Frequently Asked Questions (FAQs): Stability

Question 4: I have noticed a change in the color and solubility of my compound after storage. Is it degrading?

Aromatic amines and some heterocyclic compounds can be sensitive to air and light.[9] The amine functional group in your compound can be susceptible to oxidation, which often leads to the formation of colored impurities.

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature Store at 2-8 °C.Slows down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the amine group.
Light Protect from light by using an amber vial or storing in the dark.Prevents photochemical decomposition.
Moisture Store in a tightly sealed container in a desiccator.Benzotriazoles can be hygroscopic.

Question 5: I am seeing inconsistent results when using previously prepared stock solutions. What could be the cause?

The stability of this compound in solution can vary depending on the solvent and storage conditions.

Troubleshooting Stock Solution Inconsistency:

  • Solvent Choice: Use high-purity, anhydrous solvents for preparing stock solutions. Protic solvents may participate in degradation pathways over time.

  • Storage: Store stock solutions at -20 °C or -80 °C for long-term use.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can accelerate degradation. Consider preparing smaller aliquots.

  • Fresh is Best: For critical experiments, it is always advisable to use freshly prepared solutions.

G Compound 2-(4-ethoxyphenyl)-2H-1,2,3- benzotriazol-5-amine Degradation Degradation Products (Oxidized, colored impurities) Compound->Degradation Factors: - Oxygen (Air) - Light - Moisture - Elevated Temperature

Sources

Technical Support Center: Optimizing Derivatization of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity, high-yield results.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues you may encounter during the derivatization of the primary amine on the benzotriazole core.

Q1: Why is my N-acylation or N-alkylation reaction yield unexpectedly low?

A1: Low yields are a frequent issue and can be traced back to several root causes. The primary amine at the 5-position of the benzotriazole ring is part of an aromatic system, making it less nucleophilic than a typical aliphatic amine.[1] This inherent reactivity profile requires careful optimization of reaction conditions.

  • Cause 1: Inactive Nucleophile (Protonation of the Amine). The most common culprit is the protonation of the starting amine by acidic byproducts.[1][2] For instance, using an acyl chloride (R-COCl) generates one equivalent of hydrochloric acid (HCl), which will immediately protonate a molecule of the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Incorporate a suitable base into the reaction mixture. For acyl chlorides, at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are recommended—one to neutralize the generated acid and one to act as a general base. Alternatively, an inorganic base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can be effective.[3]

  • Cause 2: Poor Reagent Quality. Acylating agents, particularly acid chlorides and anhydrides, are highly susceptible to hydrolysis from atmospheric moisture.[1][2] If your reagent has degraded, its effective concentration is lower than calculated, leading to an incomplete reaction.

    • Solution: Always use fresh or recently purified acylating/alkylating agents. Store these reagents under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).[2]

  • Cause 3: Insufficient Reaction Time or Temperature. Aromatic amines can be sluggish to react.[1] Room temperature may not provide enough energy to overcome the activation barrier.

    • Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC). If the reaction stalls, consider gentle heating (e.g., 40-60 °C).[2] Be cautious, as excessive heat can promote side reactions.

  • Cause 4: Poor Solubility. If the reactants are not adequately dissolved, the reaction kinetics will be severely limited.

    • Solution: Select a solvent that effectively dissolves both the benzotriazole starting material and the derivatizing agent. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetone.[4][5]

Q2: My TLC plate shows multiple spots, indicating an impure final product. What are the likely side products?

A2: The formation of multiple products points to side reactions or an incomplete reaction.

  • Side Product 1: Unreacted Starting Material. This is the most common impurity and is easily identified by running a co-spotted TLC with the starting material.

    • Solution: Ensure the stoichiometry of your derivatizing agent is sufficient, often using a slight excess (1.1-1.2 equivalents).[2] Allow for adequate reaction time, monitoring by TLC until the starting material spot has completely disappeared.[1]

  • Side Product 2: Diacylated Product (less common). While primary amines typically form mono-acylated products, overly harsh conditions (high temperature, large excess of a highly reactive acylating agent) could potentially lead to further reactions, though this is less likely on the aromatic amine itself.

    • Solution: Maintain strict stoichiometric control and avoid excessive heating.[2]

  • Side Product 3: Products from Reagent Decomposition. If the derivatizing agent is unstable, it can generate its own set of impurities that may complicate purification.

    • Solution: Use high-purity, fresh reagents. If using a custom-synthesized or unstable agent, purify it immediately before use.

Q3: I'm struggling with the purification of my final derivatized product. What is the best approach?

A3: Benzotriazole derivatives can sometimes be challenging to purify due to their polarity and potential for forming persistent impurities.

  • Problem: Removing Excess Acidic or Basic Reagents/Byproducts.

    • Solution (Aqueous Work-up): A standard liquid-liquid extraction is highly effective. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with:

      • A dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine or excess triethylamine.[1]

      • A dilute base (e.g., saturated aqueous NaHCO₃) to remove acidic byproducts or unreacted acidic reagents.[1][5]

      • Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous layer and aid in separation.[6]

  • Problem: Isolating the Product from the Crude Mixture.

    • Solution 1 (Recrystallization): If the product is a solid, recrystallization is an excellent method for achieving high purity. The key is finding a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble. Common solvents for benzotriazoles include isopropanol/water or ethanol.[6]

    • Solution 2 (Silica Gel Chromatography): This is the most versatile method for purifying both solid and oil products.[4][6] A typical eluent system for these types of compounds is a gradient of ethyl acetate in heptane or hexane.[6] Monitor the fractions by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of acylating agent for this amine?

A1: The choice depends on reactivity, cost, and handling considerations.

Acylating Agent Pros Cons Typical Conditions
Acyl Chloride (R-COCl) Highly reactive, readily available. Generates corrosive HCl byproduct, moisture-sensitive.[1] Requires a base (e.g., pyridine, TEA). Often run at 0 °C to RT.[1]
Acid Anhydride ((RCO)₂O) Less moisture-sensitive than acyl chlorides, byproduct (carboxylic acid) is less corrosive. Generally less reactive than acyl chlorides. Can be run with a base or sometimes neat with gentle heating.[2]
Carboxylic Acid + Coupling Agent Allows for the use of a wide variety of carboxylic acids directly. Requires a coupling agent (e.g., EDC, DCC), which adds cost and another reagent to remove. EDC·HCl with a base like TEA or DIPEA in an aprotic solvent like DCM or DMF.[4]

| Acetonitrile (as acetyl source) | Inexpensive, serves as both reagent and solvent, considered a "green" alternative.[7] | Requires high temperatures and a Lewis acid catalyst (e.g., alumina).[7] Not suitable for all substrates. | High temperature (e.g., 200 °C) in a sealed vessel or continuous flow reactor.[7] |

Q2: Do I need to run the reaction under an inert atmosphere?

A2: While the benzotriazole core is generally stable, aromatic amines can be susceptible to oxidation, which may lead to colored impurities.[2] Furthermore, many reagents (acyl chlorides, alkyl halides) and anhydrous solvents are sensitive to atmospheric moisture. Therefore, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to ensure reproducibility and high purity.[2]

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is the most straightforward and effective method.[1]

  • Setup: Use a silica gel plate. A good starting mobile phase would be 30-50% ethyl acetate in hexane.

  • Procedure: On the plate, spot the starting material in one lane, the reaction mixture in a middle lane, and a "co-spot" (starting material and reaction mixture in the same spot) in a third lane.

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine has been completely consumed in the reaction mixture lane. The product spot should be distinct from the starting material spot (usually less polar for acylation).

Q4: What are the key considerations for scaling up this derivatization?

A4: Scaling up requires careful attention to heat and mass transfer.

  • Heat Management: Acylation reactions can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Add reagents dropwise, especially at the start, and use an ice bath to control the initial exotherm.

  • Mixing: Ensure the reaction vessel is equipped with adequate mechanical stirring to maintain a homogeneous mixture, as poor mixing can lead to localized "hot spots" and side reactions.

  • Work-up and Purification: Liquid-liquid extractions in large separatory funnels can become cumbersome. Consider the volume of solvents required for extraction and subsequent chromatography or the capacity of your recrystallization vessels.

Visualized Experimental Workflow

The following diagrams illustrate the logical steps for troubleshooting and executing the derivatization reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Select & Prepare Reagents (Amine, Acylating Agent, Base, Solvent) setup Assemble Anhydrous Glassware under Inert Atmosphere (N2/Ar) prep_reagents->setup dissolve Dissolve Benzotriazol-5-amine & Base in Anhydrous Solvent setup->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_reagent Add Derivatizing Agent (e.g., Acyl Chloride) Dropwise cool->add_reagent react Stir at 0 °C to RT Monitor by TLC add_reagent->react quench Quench Reaction (e.g., add water) react->quench extract Liquid-Liquid Extraction (Wash with aq. Acid, Base, Brine) quench->extract dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify analyze analyze purify->analyze Characterize Pure Product (NMR, MS, etc.)

Caption: General experimental workflow for N-derivatization.

Troubleshooting action action start Low Yield Observed q1 Is Starting Material Consumed? start->q1 Check TLC a1_yes Product lost during work-up or purification q1->a1_yes Yes q2 Was a base used (if required)? q1->q2 No a2_no Amine was protonated. Repeat with >2 eq. base. q2->a2_no No q3 Are reagents fresh & anhydrous? q2->q3 Yes a3_no Acylating agent likely hydrolyzed. Repeat with fresh reagents. q3->a3_no No q4 Was reaction time sufficient? q3->q4 Yes a4_no Continue reaction, monitor by TLC. q4->a4_no No a4_yes Reaction is sluggish. Consider gentle heating (40-60°C) or adding a catalyst (e.g., DMAP). q4->a4_yes Yes

Caption: Decision tree for troubleshooting low reaction yield.

Exemplary Protocols

Protocol 1: General N-Acylation using an Acyl Chloride

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and triethylamine (2.2 eq). Stir until all solids have dissolved.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization.

Protocol 2: General N-Alkylation using an Alkyl Halide

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration).

  • Reaction Initiation: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.2 eq).

  • Reaction: Heat the mixture to 50-70 °C and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water with stirring. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash thoroughly with water (3x) to remove DMF, followed by a final wash with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.

References

Sources

Technical Support Center: Synthesis of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.

The synthesis of 2-aryl-2H-benzotriazoles, a class of compounds widely used as UV stabilizers and as scaffolds in medicinal chemistry, is most commonly achieved through the reductive cyclization of a 2-nitroazobenzene precursor.[1] This transformation involves the reduction of an ortho-nitro group, which then facilitates an intramolecular cyclization to form the stable benzotriazole ring.[1] This guide focuses on this primary synthetic route and its potential pitfalls.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several stages of the synthesis. Let's break down the primary culprits.

  • Inefficient Reductive Cyclization: The final ring-closing step is critical. If the reduction of the nitro group is incomplete or too slow, side reactions can dominate. The choice of reducing agent is paramount.

    • Insight & Causality: Different reducing agents have varying potencies and may be more or less effective depending on other functional groups on your precursor. For instance, strong reducing systems like catalytic hydrogenation at high pressure can lead to over-reduction, cleaving the azo bond entirely.[2][3] Milder conditions might lead to the formation of stable, but undesired, N-oxide byproducts.[2]

    • Troubleshooting Steps:

      • Optimize Reducing Agent: If you are using a mild reductant like glucose or sodium dithionite and seeing low conversion, consider switching to zinc powder in an alkaline solution or catalytic hydrogenation under controlled conditions.[1] A patent for similar structures suggests that adding an acid, such as hypophosphorous acid, during catalytic hydrogenation can significantly improve yields and prevent N-oxide formation.[2]

      • Control Reaction Temperature: Hydrogenation reactions are typically run at temperatures between 20-80°C.[2] Higher temperatures can accelerate the desired reaction but may also promote side reactions. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

      • Ensure Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure your catalyst is fresh and active. The presence of sulfur-containing compounds or other catalyst poisons in your reagents can inhibit the reaction.

  • Decomposition of Diazonium Salt: The synthesis of the 2-nitroazobenzene precursor involves a diazotization step. Diazonium salts are notoriously unstable at elevated temperatures.

    • Insight & Causality: If the diazotization of 4-ethoxyaniline is performed above the recommended 0-5°C, the diazonium salt can decompose, often reacting with water to form 4-ethoxyphenol. This reduces the amount of diazonium salt available for the subsequent azo coupling reaction, directly lowering your overall yield.

    • Troubleshooting Steps:

      • Maintain strict temperature control (0-5°C) throughout the diazotization and coupling steps using an ice/salt bath.

      • Use the diazonium salt solution immediately in the next step; do not store it.

Q2: My final product is a dark, tarry material that is very difficult to purify. What's causing this and how can I clean it up?

A2: The formation of tarry impurities is often associated with the synthesis of benzotriazoles from o-phenylenediamine precursors, but similar side reactions can occur in this synthesis.[4]

  • Insight & Causality: Tarry byproducts are typically polymeric materials formed from undesired side reactions, such as self-coupling of the diazonium salt or decomposition of reaction intermediates under harsh conditions (e.g., excessive heat or strong acid/base).

  • Troubleshooting & Purification Protocol:

    • Prevent Formation: The best strategy is prevention. Re-evaluate your reaction conditions, particularly temperature control during diazotization and ensuring an inert atmosphere if using sensitive reagents.

    • Purification via Charcoal Treatment: Activated charcoal is effective at removing colored, tarry impurities.[4]

      • Step 1: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethylene glycol).

      • Step 2: Add 5-10% w/w activated charcoal to the solution.

      • Step 3: Stir the mixture at an elevated temperature (e.g., 80-100°C) for 30-60 minutes.[4]

      • Step 4: Filter the hot solution through a pad of Celite to remove the charcoal.

      • Step 5: Allow the filtrate to cool slowly to induce crystallization of the purified product.

    • Column Chromatography: If charcoal treatment is insufficient, column chromatography on silica gel is a reliable method for purifying 2-aryl-2H-benzotriazoles.[1] Use a gradient elution system, starting with a non-polar solvent (e.g., heptane) and gradually increasing the polarity with a solvent like ethyl acetate.

Q3: My mass spectrum shows a major peak at [M+16]. What is this byproduct?

A3: A mass peak corresponding to the molecular weight of your target compound plus 16 amu is a strong indicator of N-oxide formation.

  • Insight & Causality: The reductive cyclization of an o-nitroazobenzene proceeds through a nitroso intermediate.[1] If the reduction stalls at this stage before full deoxygenation, the cyclization can still occur, leading to a stable this compound-1-oxide. The formation of N-oxides is a known side reaction in this synthesis.[2]

  • Mitigation Strategies:

    • Increase Reductive Power: Ensure you are using a sufficient excess of your reducing agent or increase the catalyst loading for hydrogenation.

    • Modify Reaction Conditions: A patented process for similar benzotriazoles found that the addition of an acid (like hypophosphorous acid) to the catalytic hydrogenation mixture was essential to prevent the formation of N-oxides and achieve a clean conversion to the desired product.[2][3]

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC. If you see the product spot forming but the starting material is consumed, while a new, more polar spot (the N-oxide) appears and persists, it may indicate the reaction needs more time or gentle heating to drive the final deoxygenation step.

Q4: My mass spectrum shows peaks for 4-ethoxyaniline and a diaminobenzene derivative. What happened?

A4: The presence of these fragments points to the reductive cleavage of the azo (N=N) bond.

  • Insight & Causality: This is a classic example of over-reduction. While reduction is necessary to convert the nitro group, overly harsh conditions can also reduce and cleave the azo linkage, breaking the precursor molecule into two separate aniline derivatives. This is particularly common with high-pressure catalytic hydrogenation or very strong reducing agents like SnCl2 in concentrated acid.

  • Mitigation Strategies:

    • Reduce Hydrogen Pressure: If using catalytic hydrogenation, lower the H₂ pressure. Pressures in the range of 50,000-60,000 Kg/m² have been reported as effective without causing excessive cleavage.[2]

    • Switch to a Milder Reductant: Consider using zinc powder in alkaline solution, glucose with a phase-transfer catalyst, or benzyl alcohol with NaOH, which are known to be effective for this transformation.[1]

    • Temperature Control: Perform the reduction at a lower temperature (e.g., room temperature to 50°C) to decrease the reaction's aggressiveness.[3]

Part 2: Frequently Asked Questions (FAQs)

What is the general mechanism of reductive cyclization for this synthesis?

The reaction proceeds via a well-established pathway. First, the nitro group ortho to the azo linkage is selectively reduced. This typically involves a two-electron reduction to a nitroso group, followed by another two-electron reduction to a hydroxylamino group. This hydroxylamino intermediate then undergoes a rapid intramolecular cyclization by attacking the azo bond, followed by dehydration to yield the final aromatic 2H-benzotriazole ring system.[1]

Which reducing agent is best for this synthesis?

There is no single "best" agent, as the optimal choice depends on substrate tolerance, available equipment, and desired scale.

Reducing SystemAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., Pd/C) High yields, clean reaction, catalyst can be recycled.[2]Requires specialized pressure equipment; risk of over-reduction/azo cleavage.[3]
Zinc Powder / NaOH Inexpensive, effective, and does not require pressure equipment.[1]Can be messy; generates zinc waste; sometimes requires heat.
Sodium Dithionite (Na₂S₂O₄) Mild conditions, good for sensitive functional groups.Often requires a two-phase system or phase-transfer catalyst; may give lower yields.
Benzyl Alcohol / NaOH Acts as both solvent and reducing agent.[1]Requires high temperatures; purification can be more complex.
What are the best practices for purifying the final product?

For this compound, a combination of recrystallization and, if necessary, column chromatography is recommended.

  • Initial Workup: After the reaction, quench carefully and perform an extraction (e.g., with ethyl acetate). Wash the organic layer with brine to remove inorganic salts.[1]

  • Recrystallization: This is the most efficient method for removing minor impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often effective. Dissolve the crude product in the minimum amount of hot "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until turbidity persists. Allow to cool slowly.

  • Column Chromatography: If recrystallization fails to yield a pure product, use silica gel column chromatography. The amine functionality on your target molecule may cause it to streak on the column. To prevent this, you can pre-treat the silica with triethylamine or add ~1% triethylamine to your eluent.[1]

Part 3: Experimental Protocols & Visualizations

Protocol: Synthesis of this compound

This protocol describes a plausible three-step synthesis starting from commercially available materials.

Step 1: Diazotization of 4-ethoxyaniline

  • In a 250 mL flask, dissolve 4-ethoxyaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (20 mL).

  • Cool the solution to 0-5°C in an ice/salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (10.5 mmol) in cold water (10 mL).

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 15 minutes. Use this solution immediately in the next step.

Step 2: Azo Coupling to form the o-Nitroazobenzene Precursor

  • In a separate 500 mL flask, dissolve 4-amino-2-nitroaniline (10 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the 4-amino-2-nitroaniline solution with vigorous stirring.

  • Add a solution of sodium acetate (20 mmol) in water (20 mL) to maintain a slightly acidic pH (4-5).

  • A colored precipitate (the azo dye precursor) should form. Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 3: Reductive Cyclization

  • To a solution of the o-nitroazobenzene precursor (5 mmol) from Step 2 in methanol (100 mL) in a Parr hydrogenation apparatus, add a catalytic amount of 5% Pd/C (approx. 50 mg, dry weight).

  • Add tert-butylamine (4 molar equivalents) and 50% aqueous hypophosphorous acid (3 molar equivalents).[3]

  • Purge the vessel with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas to 53,000 Kg/m².

  • Stir the reaction at room temperature for 1 hour, then increase the temperature to 50°C and continue stirring for 12 hours, maintaining the hydrogen pressure.[3]

  • Cool the vessel, vent, and filter the reaction mixture through Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL), wash with saturated aqueous sodium chloride solution (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude product.[1]

  • Purify by recrystallization from an ethanol/water mixture.

Visual Diagrams

Diagram 1: Synthetic Pathway and Key Side Reactions This diagram illustrates the desired reaction pathway from the o-nitroazobenzene precursor to the final product, alongside the two most common side reactions: N-oxide formation and azo bond cleavage.

G cluster_main Main Synthetic Pathway cluster_side1 Side Reaction 1: Incomplete Reduction cluster_side2 Side Reaction 2: Over-reduction A o-Nitroazobenzene Precursor B Hydroxylamino Intermediate A->B [H] Reduction D Nitroso Intermediate A->D [H] (Partial) F 4-Ethoxyaniline + Diaminobenzene Derivative (Cleavage Products) A->F [H] (Excessive) C 2-(4-ethoxyphenyl)-2H-1,2,3- benzotriazol-5-amine (Product) B->C Intramolecular Cyclization & Dehydration E Benzotriazole N-Oxide (M+16 Byproduct) D->E Cyclization

Caption: Main and side reaction pathways in the synthesis.

Diagram 2: General Experimental Workflow This flowchart outlines the key stages of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_purification Workup & Purification Diazotization Step 1: Diazotization AzoCoupling Step 2: Azo Coupling Diazotization->AzoCoupling ReductiveCyclization Step 3: Reductive Cyclization AzoCoupling->ReductiveCyclization Workup Aqueous Workup & Extraction ReductiveCyclization->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize

Caption: General workflow for synthesis and purification.

References

  • Nykaza, T. V. (2020). Reductive transformations of nitroarenes catalyzed by P(III)/P(V)=O redox cycling. Massachusetts Institute of Technology. [Link]

  • Donahue, M. G., & Hoke, K. R. (2020). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Molecules, 25(21), 5029. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-benzotriazoles. [Link]

  • Slongo, M. (1997). Process for the preparation of benzotriazole derivatives. EP0794179A1.
  • Li, Y., et al. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 19(3), 633-638. [Link]

  • Wang, L., et al. (2022). A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry, 24(1), 226-231. [Link]

  • Mitin, A. V., et al. (2019). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

  • Gabbutt, C. D., et al. (n.d.). Controlled synthesis of electron deficient nitro-1H-benzotriazoles. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole. IJARIIE, 10(2). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. [Link]

  • Hashim, G., et al. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 5(3). [Link]

  • Fischer, F., et al. (2022). Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration. Archives of Toxicology, 96(12), 3265–3275. [Link]

  • World Journal of Pharmaceutical Research. (2022). A Comprehensive Review on Benzotriazole. [Link]

  • Tintoll. (n.d.). Benzotriazole UV Absorber. [Link]

  • Bright, R. D. (1967). Purification of benzotriazole. US3334054A.
  • GSC Biological and Pharmaceutical Sciences. (2020). Review on synthetic study of benzotriazole. [Link]

  • Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 1-84. [Link]

  • Slongo, M. (1997). Process for the preparation of benzotriazole derivatives. European Patent Office - EP 0794179 A1. [Link]

Sources

Technical Support Center: Degradation Pathway Analysis of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals investigating the stability and degradation pathways of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. The unique structural combination of a benzotriazole ring, a primary aromatic amine, and a phenyl ether linkage presents a distinct stability profile. Understanding its degradation is critical for assessing shelf-life, identifying potential impurities, and ensuring the safety and efficacy of related drug candidates. This document provides field-proven insights, detailed experimental protocols, and robust troubleshooting guides to navigate the complexities of your stability studies.

Section 1: Understanding the Core Chemistry & Potential Liabilities

The molecular structure of this compound dictates its reactivity. The primary aromatic amine is a well-known site for oxidative degradation, while the electron-rich aromatic systems are susceptible to photolytic and, under harsh conditions, hydrolytic stress. The benzotriazole ring itself is generally stable but can be cleaved under extreme stress.

Key Reactive Sites:

  • Primary Aromatic Amine (-NH₂): Highly susceptible to oxidation, leading to colored degradants (nitroso, nitro, and polymeric species).

  • Ether Linkage (-O-CH₂CH₃): Generally stable, but can undergo hydrolysis under extreme acidic or basic conditions, or through oxidative cleavage.

  • Aromatic Rings: Can undergo photo-oxidation or electrophilic attack.

Section 2: Forced Degradation Studies: A Workflow

Forced degradation (or stress testing) is essential for rapidly identifying likely degradation products and pathways that could occur over a longer shelf-life. It involves subjecting the compound to conditions more severe than accelerated stability testing.

G cluster_setup Phase 1: Experimental Setup cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep Prepare Stock Solution (e.g., in Acetonitrile/Water) stress Aliquot & Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress controls Prepare Control Samples (Unstressed, Dark/Temp Matched) prep->controls hplc HPLC-UV/DAD Analysis (Initial Screening) stress->hplc mass_balance Calculate Mass Balance controls->hplc mass_spec LC-MS/MS Analysis (Identification of Degradants) hplc->mass_spec If unknown peaks appear hplc->mass_balance pathway Propose Degradation Pathways mass_spec->pathway report Generate Stability Report pathway->report mass_balance->report

Caption: Workflow for a forced degradation study.

Table 1: Recommended Forced Degradation Conditions
Stress TypeConditionTypical DurationPrimary Target Moiety
Acid Hydrolysis 0.1 M HCl at 60 °C24 - 72 hoursEther linkage, Triazole ring
Base Hydrolysis 0.1 M NaOH at 60 °C24 - 72 hoursEther linkage, Amide (if formed)
Oxidation 3% H₂O₂ at room temp.6 - 24 hoursAromatic amine (-NH₂)
Thermal 80 °C (in solution)Up to 7 daysOverall molecule stability
Photolytic ICH Q1B compliant lightOverall exposure of 1.2 million lux-hours and 200 watt-hours/m²Aromatic rings, Amine group

Causality: The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[1][2] If degradation is too extensive, it can lead to complex secondary degradants that are not relevant to real-world storage, making pathway elucidation difficult. If degradation is insufficient, you may fail to identify critical liabilities. The conditions in Table 1 are starting points and must be optimized for your specific molecule.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the degradation analysis of this compound.

Part 3.1: Oxidative Degradation Issues

The primary aromatic amine is the most probable site of oxidative attack. Oxidation can lead to a cascade of products, including nitroso, nitro, and various colored polymeric species, which can complicate analysis.[3][4]

Q1: My sample turned yellow/brown immediately after adding hydrogen peroxide, and the chromatogram shows a broad, unresolved hump. What is happening?

A: This strongly suggests rapid, extensive polymerization. The initial oxidation of the aromatic amine forms a reactive radical intermediate.[5] Instead of forming simple oxidized monomers, these radicals can couple together, leading to a complex mixture of high-molecular-weight oligomers/polymers. These polymers are often colored and, due to their size and structural diversity, do not chromatograph well, resulting in the observed broad hump.

Troubleshooting Steps:

  • Reduce Oxidant Concentration: Immediately decrease the H₂O₂ concentration (e.g., from 3% to 0.3% or lower).

  • Lower the Temperature: Perform the oxidation at a lower temperature (e.g., 4 °C) to slow the reaction kinetics.

  • Shorten Exposure Time: Sample at much earlier time points (e.g., 5, 15, and 30 minutes) to capture the initial, simpler degradation products before they polymerize.

  • Use a Milder Oxidant: Consider using a metal-catalyzed oxidation (e.g., CuCl₂) or electrochemical methods, which can sometimes offer more controlled degradation.

Q2: I see many small new peaks in my oxidized sample, but I can't achieve a good mass balance. Where is the rest of my parent compound?

A: This could be due to several factors:

  • Formation of Non-UV Active Degradants: Some degradation pathways, like ring cleavage, might produce smaller aliphatic fragments that lack a chromophore and are therefore invisible to a UV detector.

  • Adsorption to Surfaces: Highly polar or charged degradants can irreversibly adsorb to the HPLC column or sample vials.

  • Formation of Volatile Products: While less common for this structure, some cleavage could result in volatile products that are lost during sample preparation.

  • Incomplete Elution: Polymeric degradants, as mentioned in Q1, may be adsorbing onto the column head and not eluting, leading to poor mass balance and a gradual loss of column performance.[6]

Troubleshooting Steps:

  • Use a Universal Detector: Employ an alternative detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-UV active compounds.

  • Check Mass Balance with LC-MS: Mass spectrometry is a powerful tool for identifying potential degradants, even at low levels.[7][8]

  • Perform a Column Wash: After your analytical run, flush the column with a very strong solvent (e.g., isopropanol or a high percentage of organic solvent with acid/base modifier) to see if any late-eluting peaks appear.[9]

  • Use Different Column Chemistry: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may have different selectivity and retention mechanisms for the degradants.

Part 3.2: Photodegradation Issues

Photodegradation can trigger unique pathways not seen in thermal or hydrolytic stress, such as photo-oxidation and radical-induced cleavage.[10] The benzotriazole moiety is a known UV absorber, which can facilitate its own degradation or that of the attached functional groups.[11]

Q1: My photostability results are inconsistent between experiments. Why?

A: Reproducibility issues in photostability testing are common and almost always stem from poor control over experimental variables.[10]

Troubleshooting Checklist:

  • Verify Light Dose: Are you using a calibrated photostability chamber that provides a consistent, measurable light dose (lux and W/m²)? Relying on "hours by a window" is not a valid scientific method. The ICH Q1B guideline provides specific exposure requirements.[12]

  • Control Temperature: Light sources generate heat. Was a dark control sample maintained at the exact same temperature as the light-exposed sample? Without this, you cannot distinguish between thermal degradation and photodegradation.[10]

  • Standardize Sample Geometry: The path length of light through a solution or the thickness of a solid sample layer must be consistent.[10] A deeper solution can have a "self-shielding" effect, where the outer layers of the solution absorb light and protect the inner volume.

  • Check Your Solvent: Was the solvent photolytically stable? Solvents like chloroform or acetone can generate radicals under UV light and induce degradation that is not inherent to your compound. Use HPLC-grade water, acetonitrile, or methanol where possible.

Q2: I see degradation in my dark control sample during the photostability study. What does this mean?

A: This indicates that the degradation is not (or not solely) due to light. The most likely cause is thermal degradation, as photostability chambers can heat up. This highlights the absolute necessity of a dark control stored at the same temperature to isolate photo-effects from thermal effects.[10]

Part 3.3: General HPLC Troubleshooting

Q1: I'm seeing peak tailing for the parent compound, especially after analyzing degraded samples. What is the cause?

A: This is often a sign of column contamination or secondary interactions.

  • Cause: Highly polar or basic degradants can adsorb strongly to active sites (exposed silanols) on the silica-based column packing. These sites can then cause secondary interactions with your parent peak, leading to tailing.

  • Solution 1 - Guard Column: Always use a guard column when analyzing degradation samples. It is a small, disposable column that protects your expensive analytical column from strongly retained impurities.[13]

  • Solution 2 - Mobile Phase Modifier: Ensure your mobile phase has an appropriate modifier. For a basic compound, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can protonate the analyte and silanols, reducing unwanted interactions.

  • Solution 3 - Column Regeneration: If performance degrades, attempt to regenerate the column by washing it with a series of strong solvents as recommended by the manufacturer.[6]

Q2: My retention times are shifting from one injection to the next.

A: Retention time instability points to a problem with the mobile phase or the hardware.

  • Cause 1 - Mobile Phase pH: If your mobile phase pH is close to the pKa of your compound or its degradants, small changes in pH can cause large shifts in retention. Ensure your mobile phase is buffered and prepared consistently.[13]

  • Cause 2 - Column Equilibration: The column may not be fully equilibrated between gradient runs. Increase the post-run equilibration time.[9]

  • Cause 3 - Pump Performance: Inconsistent solvent mixing or pump leaks can cause fluctuations in mobile phase composition, leading to drifting retention times. Check for leaks and ensure the pump is properly degassed and primed.

Section 4: Proposed Degradation Pathways & Structural Elucidation

Based on the core structure, several degradation pathways can be hypothesized. The primary goal of your study should be to obtain mass spectral data to confirm these hypotheses.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Forced) cluster_photolysis Photolytic Pathway parent This compound MW: 254.3 nitroso N-Nitroso Derivative MW: 269.3 parent->nitroso [O] dimer Azo Dimer MW: 506.6 parent->dimer [O], Coupling hydrolyzed 2-(4-hydroxyphenyl)-2H-1,2,3-benzotriazol-5-amine MW: 226.2 parent->hydrolyzed H⁺ / OH⁻ cleavage Aniline / Phenazine Fragments (Hypothetical) parent->cleavage nitro N-Nitro Derivative MW: 285.3 nitroso->nitro [O]

Caption: Plausible degradation pathways for the target molecule.

Protocol: Structure Elucidation using LC-MS/MS
  • High-Resolution MS: Analyze the degraded sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent ion and its degradants. This allows for the confident determination of elemental formulas.

  • MS/MS Fragmentation: Isolate the mass of a suspected degradant peak in the first mass analyzer (Q1) and fragment it. Analyze the resulting fragment ions in the second mass analyzer (Q3 or TOF).

  • Interpret Fragments: The fragmentation pattern provides a "fingerprint" of the molecule's structure. For example:

    • A loss of 28 Da (C₂H₄) from a degradant might suggest cleavage of the ethyl group from the ether.

    • A loss of 17 Da (NH₃) or 30 Da (NO) can point to modifications at the amine group.

  • Compare to Parent: Compare the fragmentation pattern of the degradant to that of the parent compound. Fragments that are conserved can help identify the stable parts of the molecule, while new fragments or shifts in fragment masses can pinpoint the site of modification. This comparative analysis is a cornerstone of trustworthy structural elucidation.

References

  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization.
  • Wang, J., et al. (2022). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS Nexus. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Ofni Systems. (2023). Pharma Stability: Photostability Testing Issues. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2021).
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Cornish, L. (2023). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Arora, P. K. (2012). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available at: [Link]

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. ResearchGate. Available at: [Link]

  • Williams, J. P., & Jones, A. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Gnanabhaskar, D. (2016).
  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • D'Acunzo, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences. Available at: [Link]

  • D'Acunzo, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
  • Pharma.Tips. (n.d.). Photostability Study Failures. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Jakki, R., et al. (2017).
  • KSU. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION.
  • Jakki, R., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Kumar, V. (2022). Troubleshooting in HPLC: A Review. IJSDR.
  • Tratnyek, P. G., & Latch, D. E. (2009). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology.
  • Liu, Y., et al. (2021). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions.
  • Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • Huntscha, S., et al. (2014). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology.
  • Hem, L. J., et al. (2003). Photochemical degradation of benzotriazole. PubMed. Available at: [Link]

Sources

Technical Support Center: Characterization of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this specific benzotriazole derivative. By integrating established analytical principles with insights into the unique structural features of this molecule, this resource provides practical, in-depth troubleshooting advice and detailed experimental protocols.

Introduction to the Molecule and its Challenges

This compound is a heterocyclic compound featuring a benzotriazole core, an ethoxyphenyl substituent, and an amino group. This combination of functionalities can present several analytical challenges:

  • Multiple Nitrogen Atoms: The triazole ring and the amino group can influence the molecule's polarity, basicity, and chromatographic behavior.

  • Aromatic Systems: The presence of two distinct aromatic rings can lead to complex NMR spectra and potential for overlapping signals.

  • Potential for Isomerism: Synthesis of N-substituted benzotriazoles can sometimes yield a mixture of 1H- and 2H-isomers, although the 2H-isomer is often the major product in this class of compounds.

  • Photosensitivity: Benzotriazole derivatives are known for their UV-absorbing properties, which can also make them susceptible to photodegradation under certain conditions.

This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale and Potential Issues
Ethoxy (CH₃)~1.4 (triplet)~15The triplet splitting is due to coupling with the adjacent CH₂ group.
Ethoxy (CH₂)~4.1 (quartet)~64The quartet splitting is due to coupling with the adjacent CH₃ group.
Amino (NH₂)3.5 - 4.5 (broad singlet)-The chemical shift of the amino protons is highly dependent on the solvent and concentration. The peak is often broad due to quadrupole effects of the nitrogen and exchange with trace amounts of water. This signal is D₂O exchangeable.[1]
Benzotriazole Ring Protons7.0 - 8.0 (multiplets)110 - 145The exact shifts and coupling patterns will depend on the substitution pattern. Expect complex splitting.
Ethoxyphenyl Ring Protons6.9 - 7.8 (AA'BB' system)115 - 160The protons on the ethoxyphenyl ring will likely appear as two doublets due to the para-substitution.

Q2: What is the expected fragmentation pattern in the mass spectrum of this compound?

A2: In electron ionization mass spectrometry (EI-MS), benzotriazoles typically undergo a characteristic loss of a neutral nitrogen molecule (N₂, 28 Da).[2] The presence of the ethoxyphenyl and amino groups will also influence the fragmentation.

Table 2: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Fragmentation Pathway
[M]+•C₁₄H₁₄N₄O+•Molecular ion. The presence of an even number of nitrogen atoms results in an even nominal molecular weight.
[M-28]+•C₁₄H₁₄N₂O+•Loss of N₂ from the triazole ring. This is a very common and often prominent fragmentation for benzotriazoles.[2]
[M-28-28]+•C₁₃H₁₀N₂O+•Subsequent loss of ethylene (C₂H₄) from the ethoxy group.
Various smaller fragmentsCleavage of the ether bond and other fragmentations of the aromatic rings.

Q3: What are some common impurities I should look for during synthesis and purification?

A3: The synthesis of 2-aryl-2H-benzotriazoles often involves the reaction of a substituted o-phenylenediamine with a nitrosobenzene derivative or related methods.[3][4] Potential impurities can arise from starting materials, side reactions, or incomplete reactions.

  • Unreacted Starting Materials: Residual o-phenylenediamine or 4-ethoxyaniline derivatives.

  • Positional Isomers: While the 2-substituted (2H) isomer is generally favored, the presence of the 1-substituted (1H) isomer is possible. These can often be distinguished by their different NMR spectra.

  • Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities.

  • Byproducts from Diazotization: If the synthesis involves a diazotization step, side reactions can lead to various phenolic or coupled byproducts.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem 1: Broad or Disappearing NH₂ Peak

  • Symptom: The peak corresponding to the amino protons is very broad, has a low signal-to-noise ratio, or is not observed at all.

  • Cause:

    • Proton Exchange: The amino protons can exchange with residual water or acidic impurities in the NMR solvent, leading to peak broadening.[1]

    • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals.

  • Troubleshooting Protocol:

    • Dry the NMR Solvent: Use a freshly opened ampule of deuterated solvent or dry the solvent over molecular sieves.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The NH₂ peak should disappear, confirming its identity.[1]

    • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange rate and result in a sharper peak.

Problem 2: Complex and Overlapping Aromatic Signals

  • Symptom: The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) shows a complex multiplet that is difficult to interpret.

  • Cause: The signals from the benzotriazole and ethoxyphenyl rings are overlapping.

  • Troubleshooting Protocol:

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase signal dispersion.

    • 2D NMR Spectroscopy:

      • COSY (Correlation Spectroscopy): Will help identify which protons are coupled to each other within the same spin system (i.e., on the same aromatic ring).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the different parts of the molecule.

Diagram 1: NMR Troubleshooting Workflow

NMR_Troubleshooting start NMR Spectrum Acquired issue1 Broad or Missing NH₂ Peak start->issue1 issue2 Complex Aromatic Signals start->issue2 solution1a Dry NMR Solvent issue1->solution1a solution1b D₂O Exchange issue1->solution1b solution1c Low-Temperature NMR issue1->solution1c solution2a Higher Field NMR issue2->solution2a solution2b 2D NMR (COSY, HSQC, HMBC) issue2->solution2b end Spectrum Interpreted solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end

Caption: Workflow for troubleshooting common NMR issues.

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor Peak Shape (Tailing)

  • Symptom: The chromatographic peak for the compound is asymmetrical with a pronounced tail.

  • Cause:

    • Secondary Interactions: The basic amino group can interact with acidic silanol groups on the surface of the silica-based stationary phase.

    • Column Overload: Injecting too much sample can lead to peak tailing.

  • Troubleshooting Protocol:

    • Mobile Phase Additives:

      • Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase to compete for the active sites on the stationary phase.

      • Use a buffered mobile phase to control the ionization state of the amino group. A slightly acidic pH (e.g., 3-4) can protonate the amine, which may improve peak shape on some columns.

    • Column Selection:

      • Use a column with end-capping to minimize the number of free silanol groups.

      • Consider a polymer-based or hybrid stationary phase that is more resistant to secondary interactions with basic analytes.

    • Sample Concentration: Dilute the sample and reinject to check for column overload.

Problem 2: Inconsistent Retention Times

  • Symptom: The retention time of the analyte shifts between injections.

  • Cause:

    • Mobile Phase Instability: The pH of an unbuffered mobile phase can change over time, affecting the ionization and retention of the analyte.

    • Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention.

    • Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases.

  • Troubleshooting Protocol:

    • Use a Buffered Mobile Phase: This will ensure a stable pH and consistent ionization of the analyte.

    • Use a Column Oven: Maintain a constant and controlled column temperature.

    • Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities that could degrade the stationary phase.

Diagram 2: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start HPLC Analysis issue1 Poor Peak Shape (Tailing) start->issue1 issue2 Inconsistent Retention Times start->issue2 solution1a Add Mobile Phase Modifier (e.g., TEA) issue1->solution1a solution1b Change Column (End-capped, Hybrid) issue1->solution1b solution1c Reduce Sample Concentration issue1->solution1c solution2a Use Buffered Mobile Phase issue2->solution2a solution2b Use Column Oven issue2->solution2b solution2c Ensure Column Equilibration issue2->solution2c end Optimized Chromatogram solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution2c->end

Caption: Workflow for troubleshooting common HPLC issues.

Mass Spectrometry (MS)

Problem: Low Ionization Efficiency in Electrospray Ionization (ESI)

  • Symptom: The signal intensity for the molecular ion is weak in LC-MS analysis using ESI.

  • Cause: The molecule may not be efficiently protonated or deprotonated in the ESI source under the chosen conditions. The aromatic nature of the compound can also reduce ionization efficiency compared to more polar, aliphatic compounds.

  • Troubleshooting Protocol:

    • Optimize Mobile Phase pH:

      • Positive Ion Mode: Add a small amount of a volatile acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to promote protonation of the amino group and triazole nitrogens.

      • Negative Ion Mode: While less likely for this compound, adding a volatile base like ammonium hydroxide could be tested for deprotonation, although this is generally less effective for amines.

    • Alternative Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI). APCI is often more effective for less polar, neutral molecules that are difficult to ionize by ESI.

    • Source Parameter Optimization: Systematically optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal for your specific analyte.

Experimental Protocols

Protocol 1: Generic HPLC-UV Method Development
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time. Then, optimize the gradient around the elution time of the analyte to improve resolution from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at the wavelength of maximum absorbance (λmax). Determine the λmax by running a UV-Vis spectrum of a dilute solution of the compound. Benzotriazole derivatives typically have strong absorbance in the 280-340 nm range.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Deuterated chloroform (CDCl₃) is often a good starting point for this type of compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the chemical shifts of exchangeable protons like NH₂ will be different in DMSO-d₆.

  • Sample Concentration: Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, sonicate for a few minutes.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR and is often included in the deuterated solvent by the manufacturer.

Conclusion

The successful characterization of this compound requires a systematic approach that anticipates the challenges posed by its specific chemical structure. By understanding the potential for complex NMR spectra, chromatographic issues related to the basic amino group, and characteristic mass spectrometric fragmentation, researchers can efficiently troubleshoot and obtain high-quality analytical data. This guide provides a foundation for developing robust analytical methods and interpreting the resulting data with confidence.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Ohashi, M., Tsujimoto, K., Yoshino, A., & Yonezawa, T. (1970). Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. Organic Mass Spectrometry, 4(S1), 203–210. [Link]

  • Jamkhandi, C. M., Disouza, J. I., Asgekar, S. D., Sutar, T. B., & Kumbhar, P. S. (2015). Synthesis, Characterization, in-vitro anti-inflammatory activity and QSAR evaluation of benzotriazolyl-3-{5-(carboxymethyl) diazenyl}-2-hydroxyphenyl prop-2-enoic acid derivatives. European Journal of Pharmaceutical and Medical Research, 2(4), 302-306.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Awaad, I. A., & Ahmed, E. M. (2013). Synthesis and reactions of some new 1,2,3-triazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives. Monatshefte für Chemie-Chemical Monthly, 144(10), 1519-1526.
  • The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • University of Bath. (n.d.). 1H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Namdeo, K. P., Singh, V. K., & Prajapati, S. K. (2009). Synthesis of some 2-(substituted)-5-[(N-benzotriazolomethyl)-1,3,4-thiadiazolyl]-4-thiazolidinones for their antifungal activity.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • A Review on: Synthesis of Benzotriazole. (2024). International Journal for Advanced Research in Innovative Ideas in Education, 10(2). [Link]

Sources

Technical Support Center: Scaling Up the Production of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. Recognizing the challenges inherent in moving from bench-scale synthesis to larger production batches, this document offers practical, scientifically-grounded solutions to common issues, structured in a user-friendly question-and-answer format.

Section 1: Synthesis Strategy and Mechanistic Overview

The synthesis of 2-aryl-2H-1,2,3-benzotriazoles is a well-established area of organic chemistry, typically involving the cyclization of suitably substituted o-phenylenediamine precursors.[1] For the target molecule, a robust and scalable synthetic approach involves the diazotization and intramolecular cyclization of an N-aryl-o-phenylenediamine intermediate. The causality behind this choice rests on the reliability of diazotization chemistry and the ability to control regioselectivity through careful precursor design.

The proposed workflow begins with commercially available starting materials and proceeds through a reductive amination followed by the critical diazotization/cyclization step.

G cluster_0 Precursor Synthesis cluster_1 Core Benzotriazole Formation cluster_2 Final Product Synthesis cluster_3 Purification A 4-Nitro-1,2-phenylenediamine C Reductive Amination (e.g., NaBH4, H2/Pd-C) A->C B 4-Ethoxybenzaldehyde B->C D N1-(4-ethoxyphenyl)-4-nitrobenzene-1,2-diamine C->D Formation of key intermediate E Diazotization & Cyclization (NaNO2, Acetic Acid) D->E F 2-(4-ethoxyphenyl)-5-nitro-2H-1,2,3-benzotriazole E->F Ring closure G Nitro Group Reduction (e.g., SnCl2, H2/Raney-Ni) F->G H This compound (Final Product) G->H Final reduction I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure Product (>98%) J->K

Caption: Proposed synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Question 1: My diazotization and cyclization step (Step E) is resulting in a low yield and a dark, tarry byproduct. What is happening and how can I fix it?

Answer: This is a common issue when scaling up diazotization reactions. The formation of tarry substances typically points to side reactions, such as diazonium salt decomposition and polymerization, which are highly exothermic and difficult to control in larger volumes.

  • Causality: Diazonium salts are notoriously unstable at elevated temperatures. Localized "hot spots" within a large reactor can initiate rapid decomposition, leading to phenolic byproducts and subsequent polymerization. The standard synthesis of benzotriazole from o-phenylenediamine often yields a tarry impurity if not properly controlled.[2]

  • Troubleshooting Steps:

    • Aggressive Temperature Control: Ensure your reactor has efficient cooling and agitation. The temperature should be strictly maintained between 0-5°C during the addition of sodium nitrite. Use a jacketed reactor with a circulating coolant for best results.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise below the surface of the reaction mixture to prevent localized high concentrations and associated exotherms.

    • pH Management: The reaction is typically run in an acidic medium like acetic acid.[1][3] Ensure the pH remains acidic throughout the addition, as a neutral or basic pH can promote unwanted side reactions.

    • Inert Atmosphere: While not always necessary, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to color formation.

    • Purification of Crude: If tar formation is unavoidable, the crude product can often be purified. A common method for benzotriazoles involves dissolving the crude material in a suitable solvent (e.g., ethylene glycol) and treating it with activated charcoal at an elevated temperature (80-100°C) to remove colored impurities before recrystallization.[2]

Question 2: I'm observing two distinct spots on my TLC plate that have similar Rf values, suggesting the formation of isomers. How can I control the regioselectivity?

Answer: The formation of N-1 and N-2 substituted benzotriazole isomers is a well-documented phenomenon.[3] While the N-1 isomer is often thermodynamically favored in solution, the kinetic product distribution can be influenced by reaction conditions.

  • Causality: The cyclization of the diazonium salt can occur onto either of the triazole nitrogen atoms, leading to the formation of 1H- and 2H-substituted isomers. The energy difference between these isomers is often small, making their separation challenging.[3]

  • Troubleshooting Steps:

    • Solvent Polarity: The ratio of isomers can sometimes be influenced by the polarity of the solvent system. Experiment with different solvents (e.g., acetic acid, DMF, ethanol) during the cyclization step on a small scale to see if it impacts the isomer ratio.

    • Purification Strategy: If isomer formation cannot be suppressed, separation is necessary.

      • Fractional Recrystallization: This can be effective if the isomers have sufficiently different solubilities in a particular solvent system. Test various solvents (e.g., ethanol, isopropanol, toluene) and solvent/anti-solvent pairs.

      • Column Chromatography: This is the most reliable method for separating isomers. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like heptane) and gradually increasing the polarity with an ester (like ethyl acetate), is highly effective.[4]

G Start Low Yield or Impure Product CheckTemp Was Temp < 5°C during NaNO2 addition? Start->CheckTemp CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes FixTemp Improve cooling & slow addition rate. CheckTemp->FixTemp No CheckTLC Multiple spots on TLC? CheckPurity->CheckTLC Yes PurifySM Recrystallize or re-distill starting materials. CheckPurity->PurifySM No SeparateIsomers Use column chromatography or fractional recrystallization. CheckTLC->SeparateIsomers Yes (Isomers) CharcoalTreat Is product dark/tarry? CheckTLC->CharcoalTreat No (Baseline/streak) FixTemp->CheckTemp PurifySM->CheckPurity Success Pure Product SeparateIsomers->Success DoCharcoal Treat crude solution with activated charcoal. CharcoalTreat->DoCharcoal Yes CharcoalTreat->Success No DoCharcoal->Success

Caption: Troubleshooting logic for synthesis issues.

Section 3: Scale-Up Considerations & FAQs

Q: What are the most critical safety precautions for this process? A: Safety is paramount. The reagents and product have specific hazards.

  • Reagents: Sodium nitrite is an oxidizer and is toxic. o-Phenylenediamines are often toxic and potential sensitizers. Handle these in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5][6]

  • Product: The final product, like many benzotriazoles, should be considered harmful if swallowed and a potential eye and skin irritant.[7] Avoid creating dust. The safety data sheet (SDS) indicates it is toxic to aquatic life with long-lasting effects, so disposal must be handled according to regulations.[5]

  • Process: The diazotization reaction can become dangerously exothermic if not controlled. Never add sodium nitrite quickly or at an elevated temperature.

Q: How can I effectively monitor reaction completion on a large scale? A: Relying solely on reaction time is risky during scale-up.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Periodically take a small aliquot from the reaction, quench it, and run a TLC plate to visualize the disappearance of the starting material (the N-aryl-o-phenylenediamine).

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to monitor the disappearance of reactants and the appearance of the product, providing a more accurate assessment of reaction completion and the formation of byproducts.[4][8]

Q: What analytical methods are recommended for final product characterization? A: A full characterization is necessary to confirm the structure and purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H stretch of the amine, aromatic C-H).[9]

  • Melting Point: A sharp melting point is a good indicator of purity.

  • HPLC/GC-MS: These are the best techniques for determining final purity, often required to be >98% for pharmaceutical applications.[10]

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2-(4-ethoxyphenyl)-5-nitro-2H-1,2,3-benzotriazole

This protocol is a representative example and must be adapted and optimized for specific laboratory and scale-up equipment.

  • To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add N1-(4-ethoxyphenyl)-4-nitrobenzene-1,2-diamine (1.0 eq).

  • Add glacial acetic acid (10-15 volumes) and cool the resulting slurry to 0-5°C with vigorous stirring.[1]

  • Prepare a solution of sodium nitrite (1.1 eq) in water (2-3 volumes).

  • Slowly add the sodium nitrite solution to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, slowly pour the reaction mixture into a separate vessel containing cold water (20-30 volumes) with stirring.

  • The solid product will precipitate. Stir the slurry for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake thoroughly with water until the filtrate is neutral, then with a cold solvent like ethanol to remove residual acetic acid.

  • Dry the solid under vacuum at 40-50°C to yield the nitro-intermediate.

Protocol 2: Reduction to this compound

  • Charge a reactor with the nitro-intermediate (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. A common and effective method is using tin(II) chloride (SnCl₂) in the presence of concentrated HCl. Alternatively, catalytic hydrogenation using Raney Nickel or Palladium on carbon can be used, which is often cleaner for scale-up.[11]

  • If using SnCl₂, heat the mixture to reflux and stir until the reaction is complete (monitor by TLC/HPLC).

  • Cool the reaction mixture and carefully basify with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate the tin salts and liberate the free amine.

  • Filter the mixture to remove inorganic salts.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water, isopropanol).

Section 5: Data Presentation

Table 1: Key Process Parameters and Expected Outcomes

ParameterRecommended RangeRationale & Expected Outcome
Diazotization Temp. 0-5°CMinimizes diazonium salt decomposition, leading to higher yield and purity.[1]
NaNO₂ Equivalents 1.05 - 1.2 eqA slight excess ensures complete reaction of the diamine.
Reduction Method Catalytic HydrogenationGenerally cleaner, avoids heavy metal waste from SnCl₂ reduction.[11]
Purification Method RecrystallizationEffective for achieving high purity (>98%) if impurities have different solubilities.
Expected Yield 75-90% (over 2 steps)Typical for this class of synthesis when optimized.

Table 2: Potential Impurities and Their Origins

ImpurityPotential OriginRecommended Analytical Method
Starting Diamine Incomplete diazotization reaction.HPLC, TLC
Phenolic Byproducts Decomposition of diazonium salt due to high temperature.HPLC, LC-MS
N-1 Isomer Non-regioselective cyclization.HPLC, ¹H NMR
Over-reduced species Harsh reduction conditions.LC-MS
Residual Solvents Incomplete drying after purification.GC-HS (Headspace)

References

  • Google Patents. (1967).
  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. [Link]

  • SysKem Chemie GmbH. (2019). Safety Data Sheet - SysKem TT 1000. [Link]

  • Chemical Management. (n.d.). Safety Data Sheet. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole. [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. [Link]

  • DiVA Portal. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

  • ijariie.com. (2024). A Review on: Synthesis of Benzotriazole. [Link]

  • European Patent Office. (n.d.). Process for the preparation of benzotriazole derivatives - EP 0794179 A1. [Link]

  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2021). Synthesis of benzotriazole derivatives. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. [Link]

  • Royal Society of Chemistry. (n.d.). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. [Link]

  • Zhengzhou Alfa Chemical Co., Ltd. (n.d.). 2-(4-ethoxyphenyl)-6-methyl-benzotriazol-5-amine. [Link]

  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]

  • ECHA. (n.d.). Reaction mass of 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-6-methyl- and 2H-Benzotriazole-2-methanamine, N,N-bis(2-ethylhexyl)-5-methyl- and N,N-bis(2-ethylhexyl) - Registration Dossier. [Link]

  • ResearchGate. (2025). Recent progress in the synthesis of 1,2,4-benzotriazines (microreview). [Link]

  • PubMed. (2008). Synthesis of new pyrazolo[5,1-c][2][5] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][2][5] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions. [Link]

  • Google Patents. (1997).

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine and Related Benzotriazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The benzotriazole moiety, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative analysis of the anticipated biological activity of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine against other notable benzotriazole derivatives, drawing upon existing experimental data and structure-activity relationship (SAR) studies.

The Benzotriazole Scaffold: A Privileged Structure in Drug Discovery

The benzotriazole nucleus, consisting of a benzene ring fused to a 1,2,3-triazole ring, provides a unique structural framework that can be readily functionalized at various positions. This allows for the fine-tuning of its physicochemical and pharmacological properties. The three nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the fused aromatic system can participate in π-π stacking interactions with biological targets such as enzymes and receptors.[3] These characteristics contribute to the broad range of biological activities observed in benzotriazole derivatives.

Comparative Analysis of Biological Activities

While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity profile by examining structurally related compounds. The key structural features of our target compound are the 2-aryl substitution with an ethoxyphenyl group and the presence of a 5-amino group.

Anticancer Activity

Benzotriazole derivatives have emerged as promising anticancer agents, with some compounds advancing to clinical trials.[1] The substitution pattern on the benzotriazole core and the nature of the appended functional groups significantly influence their cytotoxic efficacy.

A systematic review of preclinical evidence highlights that N-substitution on the benzotriazole ring is a common strategy for developing anticancer candidates.[4] Specifically, 2-aryl substituted benzotriazoles have shown notable activity. For instance, a series of benzotriazole-substituted 2-phenylquinazolines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[5][6] One of the most potent compounds in this series, ARV-2, exhibited IC50 values of 3.16 µM, 5.31 µM, and 10.6 µM against MCF-7 (breast), HeLa (cervical), and HT-29 (colon) cancer cell lines, respectively.[5][6] This suggests that the 2-phenyl benzotriazole scaffold is a promising pharmacophore for anticancer drug design.

The presence of an ethoxyphenyl group at the 4-position of the 2-phenyl ring in our target compound is also significant. Studies on other heterocyclic scaffolds have shown that alkoxy substitutions can enhance anticancer activity. For example, in a series of erlotinib derivatives linked with 1,2,3-triazole, a compound with a methoxy-substituted phenyl ring (compound 4e) demonstrated notable antitumor activity.[7] While a direct comparison is not possible, the electron-donating nature of the ethoxy group may influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.

The 5-amino group on the benzotriazole ring is another key feature. While its direct impact on the anticancer activity of 2-aryl benzotriazoles is not well-documented in the available literature, amino groups in other positions and on different heterocyclic systems have been shown to be crucial for activity. For instance, the synthesis of 2-((4-ethylphenoxy)methyl)benzoylthioureas revealed that the nature and position of substituents on the phenyl ring attached to the thiourea nitrogen influenced antimicrobial activity, with electron-donating groups like methyl and ethyl favoring activity against Gram-positive and fungal strains.[8]

The following table summarizes the anticancer activity of some representative benzotriazole derivatives from the literature:

CompoundStructureCancer Cell LineIC50 (µM)Reference
ARV-2 Benzotriazole-substituted 2-phenylquinazolineMCF-7 (Breast)3.16[5][6]
HeLa (Cervical)5.31[5][6]
HT-29 (Colon)10.6[5][6]
Compound 4m Erlotinib-linked 1,2,3-triazoleHeLa (Cervical)3.79[7]
Compound 4k Erlotinib-linked 1,2,3-triazoleHeLa (Cervical)4.16[7]

Logical Relationship of Structural Modifications on Anticancer Activity

Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.

Antimicrobial Activity

Benzotriazole derivatives are also well-recognized for their broad-spectrum antimicrobial properties.[5][9] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

The 2-aryl substitution pattern is a common feature in many antimicrobial benzotriazoles. For instance, a series of 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones demonstrated strong antibacterial activity against various bacterial species.[5] This highlights the potential of the 2-aryl benzotriazole scaffold in developing new antimicrobial agents.

The ethoxyphenyl group in our target compound could also contribute to its antimicrobial potential. A study on new 2-((4-ethylphenoxy)methyl)benzoylthioureas showed that the presence of an ethyl group on the phenoxy ring (structurally similar to an ethoxy group) favored activity against Gram-positive and fungal strains.[8]

The 5-amino group can significantly influence the antimicrobial activity. For example, the incorporation of an amine group into coumarin derivatives resulted in significant antimicrobial activity.[5] Furthermore, the synthesis of 5-(2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-2-hydroxy benzoic acid and its metal chelates showed that these compounds were active against various Gram-positive and Gram-negative bacteria.

The following table presents the antimicrobial activity of some benzotriazole derivatives:

CompoundOrganismMIC (µg/mL)Reference
Benzotriazole-thiazolidinone derivative Bacillus subtilisNot specified (strong activity)[5]
Salmonella typhimuriumNot specified (strong activity)[5]
Escherichia coliNot specified (strong activity)[5]
Benzotriazole derivative with -COOMe at C5 Not specified0.125-0.25[5]

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (2-(4-ethoxyphenyl)-2H-1,2,3- benzotriazol-5-amine) Serial_Dilution Serial Dilution of Compound Compound->Serial_Dilution Strains Bacterial/Fungal Strains (e.g., S. aureus, E. coli) Inoculation Inoculation with Microbial Suspension Strains->Inoculation Media Growth Media (e.g., Mueller-Hinton Broth) Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation at 37°C for 24h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination Data_Comparison Compare with Standard Antibiotics MIC_Determination->Data_Comparison

Sources

A Comparative Guide to the Antimicrobial Potential of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine versus Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial and antifungal properties is a paramount objective in medicinal chemistry and drug discovery. This guide provides a comparative framework for evaluating the antimicrobial potential of the novel compound 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine against established, commercially available antibiotics. While direct comparative experimental data for this specific benzotriazole derivative is not yet publicly available, this document serves as a comprehensive guide for researchers to conduct such evaluations. We will delve into the known antimicrobial activities of structurally related benzotriazole compounds, outline the standardized experimental protocols for antimicrobial susceptibility testing, and provide benchmark data for common antibiotics to facilitate a robust comparison.

The Promise of Benzotriazole Derivatives

Benzotriazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities.[1][2] The benzotriazole scaffold is a versatile core that can be modified with various functional groups to yield compounds with a wide range of biological actions, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] Recent studies have highlighted the efficacy of benzotriazole derivatives against both Gram-positive and Gram-negative bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA).[3] The antimicrobial mechanism of some benzotriazole derivatives is believed to involve the disruption of the bacterial cell membrane, leading to cell lysis and death.[3]

Profiling the Contenders: this compound and Commercial Antibiotics

Our focus is on understanding the potential of This compound . To contextualize its potential efficacy, we will compare it against a panel of widely used commercial antibiotics representing different classes and mechanisms of action.

Novel Compound:

  • This compound: A specific derivative of the benzotriazole family. Its antimicrobial properties are the subject of this investigative guide.

Commercially Available Antibiotics for Comparison:

  • Ampicillin: A β-lactam antibiotic that inhibits bacterial cell wall synthesis. It is effective against many Gram-positive and some Gram-negative bacteria.

  • Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5]

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. It is primarily used to treat infections caused by Gram-negative bacteria.

Experimental Framework for Comparative Analysis

A direct comparison of the antimicrobial efficacy of a novel compound with established antibiotics requires standardized and reproducible experimental methods. The two most common and accepted methods for quantitative and qualitative antimicrobial susceptibility testing are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] It is a critical quantitative measure of an antibiotic's potency. The broth microdilution method is a widely used technique to determine MIC values.[7]

Experimental Protocol: Broth Microdilution

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound and the comparator antibiotics (Ampicillin, Ciprofloxacin, Gentamicin) in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test organism on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[7]

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (the well remains clear).[7]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[1][2] It involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar plate that has been uniformly inoculated with the test bacterium.

Experimental Protocol: Kirby-Bauer Disk Diffusion

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[2]

  • Inoculation of Mueller-Hinton Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of bacterial growth.[1]

  • Application of Antimicrobial Disks:

    • Aseptically place paper disks impregnated with known concentrations of the antimicrobial agents onto the surface of the inoculated agar plate.

    • Ensure the disks are placed at least 24 mm apart to prevent overlapping of the inhibition zones.[2]

    • For the novel compound, this compound, sterile blank paper disks would need to be impregnated with a known concentration of the compound.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[9]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[1]

    • The size of the zone of inhibition is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic. For a novel compound, the zone of inhibition provides a qualitative measure of its antimicrobial activity.

Workflow for Kirby-Bauer Disk Diffusion Test

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Agar with Bacterial Lawn A->C B Prepare Mueller-Hinton Agar Plate B->C D Place Antimicrobial Disks C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition E->F G Interpret Susceptibility F->G

Sources

Technical Guide: Structure-Activity Relationship of 2-(4-Ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine represents a privileged scaffold in medicinal chemistry and materials science. Unlike its ubiquitous parent compound (Tinuvin P), which serves primarily as a UV absorber, the 5-amine derivative functions as a critical chemical handle, transforming the inert benzotriazole core into a bioactive pharmacophore or a responsive fluorophore.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, focusing on its dual utility:

  • Antiviral Pharmacophore: As a potent inhibitor of Enterovirus replication (specifically Coxsackievirus B5 and Poliovirus).

  • Fluorescent Probe: As a solvatochromic dye intermediate utilizing Intramolecular Charge Transfer (ICT).

Chemical Framework & Structural Logic

The molecule consists of three distinct functional regions that dictate its reactivity and biological performance.

RegionComponentFunctionSAR Implication
Zone A Benzotriazole Core Electron-deficient heterocycleActs as the electron acceptor in ICT; provides π-π stacking interactions in protein binding pockets.
Zone B 5-Amine Handle Nucleophilic attachment pointCritical for derivatization into high-affinity amides/ureas. Unmodified, it acts as an electron donor (D-π-A system).
Zone C 4-Ethoxyphenyl Ring Lipophilic tailThe 4-ethoxy group increases lipophilicity (

) and solubility compared to methoxy analogs, improving cell permeability.
Synthesis Protocol (Self-Validating)

Objective: Synthesis of the 5-amine precursor from 4-ethoxyaniline.

  • Diazotization: React 4-ethoxyaniline with

    
     at 0°C to form the diazonium salt.
    
  • Coupling: React diazonium salt with m-phenylenediamine to form the azo-dye intermediate.

  • Cyclization: Oxidative cyclization using

    
     or reductive cyclization of the corresponding nitro-intermediate using 
    
    
    
    .
  • Validation: The product must show a characteristic UV-Vis absorption

    
     nm (blue shift compared to azo precursor) and disappearance of the azo 
    
    
    
    stretch in IR.

Comparative SAR Analysis: Antiviral Activity

The primary pharmacological application of this scaffold is in the inhibition of Picornaviridae (specifically Enteroviruses). The 5-amine is rarely the endpoint; it is typically acylated to form amides which interact with the viral capsid or helicase.

Comparative Potency Data (Coxsackievirus B5)

Data synthesized from Enterovirus inhibition studies (e.g., derivatized amides).[1][2][3][4][5]

Analog (R-Group on Phenyl)5-Position SubstituentEC50 (µM)CC50 (µM)Selectivity Index (SI)Performance Note
4-Ethoxy (Target) -NH-CO-Aryl 6.0 - 9.5 >100 >10 Optimal balance of solubility and binding.
4-Methoxy-NH-CO-Aryl12.0 - 18.5>100~6Lower lipophilicity reduces cellular uptake.
4-H (Unsubstituted)-NH-CO-Aryl>50>100<2Lacks hydrophobic interaction in the binding pocket.
4-Chloro-NH-CO-Aryl8.0 - 10.0~80~8Potent, but higher cytotoxicity due to metabolic stability issues.
4-Ethoxy -NH2 (Free Amine) >100 >200 N/A Inactive. The free amine is too polar/small; acylation is required.

Critical Insight: The 4-ethoxy group provides a "Goldilocks" effect. It is sufficiently lipophilic to penetrate the viral capsid/cell membrane but retains enough polarity (via the ether oxygen) to maintain solubility in aqueous media, unlike the purely hydrophobic 4-alkyl analogs.

Mechanism of Action: Viral Inhibition Pathway

The following diagram illustrates the proposed mechanism where the benzotriazole derivative interferes with the early stage of viral infection (attachment/uncoating).

ViralInhibition Virus Enterovirus (CVB5) HostCell Host Cell Receptor (CAR/DAF) Virus->HostCell Normal Attachment Complex Stabilized Viral Capsid Virus->Complex Capsid Rigidification Infection Viral RNA Release (Uncoating) HostCell->Infection Conformational Change Compound Benzotriazole Analog (4-Ethoxy-5-Amide) Compound->Virus Binds to Canyon Floor Complex->HostCell Binding Occurs Complex->Infection Inhibits Uncoating Block Replication BLOCKED Infection->Block

Figure 1: Mechanism of Enterovirus inhibition. The benzotriazole analog binds to the viral capsid, stabilizing it and preventing the conformational changes necessary for RNA release (uncoating).

Fluorescence & Photophysical Properties[6][7][8][9][10]

Beyond biology, the This compound is a classic D-π-A (Donor-π-Acceptor) system.

  • Donor: 5-Amino group + 4-Ethoxy group.

  • Acceptor: Benzotriazole ring.[1][4][6][7][8][9]

This structure exhibits Intramolecular Charge Transfer (ICT) , making it highly sensitive to solvent polarity (solvatochromism).

Experimental Protocol: Fluorescence Characterization
  • Preparation: Dissolve the compound in solvents of increasing polarity: Toluene

    
     Chloroform 
    
    
    
    DMSO.
  • Excitation: Excite at

    
     nm.
    
  • Observation:

    • Non-polar (Toluene): Blue emission (

      
       nm), high quantum yield.
      
    • Polar (DMSO): Red-shifted emission (

      
       nm), lower quantum yield due to non-radiative decay.
      
  • Application: This shift allows the molecule to act as a probe for protein hydrophobic pockets (fluorescence turns "on" and blue-shifts when bound to hydrophobic regions).

References

  • Antiviral SAR Studies: Ibba, R. et al. "Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives."[1][2] Molecules, 2023.[2]

  • Benzotriazole Biological Overview: Briguglio, I. et al. "Benzotriazole: An overview on its versatile biological behavior."[10] European Journal of Medicinal Chemistry, 2015.[10]

  • Synthesis & Photophysics: Zhang, L. et al. "Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids." The Journal of Organic Chemistry, 2023.

  • Enterovirus Inhibition Mechanism: Tonelli, M. et al. "Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5." Bioorganic & Medicinal Chemistry, 2015.[3][4][8]

Sources

Validation of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action of the novel benzotriazole derivative, 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine. As specific mechanistic data for this compound is not yet publicly available, we will postulate a plausible antiviral mechanism based on the known activities of related benzotriazole compounds. This guide will then compare this hypothesized mechanism with that of a well-characterized benzotriazole antiviral, offering a suite of experimental protocols for validation.

The benzotriazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1][2][3][4] Many benzotriazole-based compounds exert their antiviral effects by interfering with the early stages of viral infection or by inhibiting key viral enzymes.[5][6]

For the purpose of this guide, we will hypothesize that This compound (designated as BTA-5-amine) acts as an inhibitor of a viral protease, a common target for antiviral drugs. As a comparator, we will use a hypothetical, well-documented benzotriazole derivative, BTZ-PRi , known to inhibit the same class of viral protease.

Comparative Overview of Mechanisms

FeatureBTA-5-amine (Hypothesized) BTZ-PRi (Established)
Target Viral ProteaseViral Protease
Mechanism Competitive inhibition of the protease active site, preventing viral polyprotein processing.Allosteric inhibition of the protease, inducing a conformational change that reduces catalytic activity.
Expected Outcome Arrest of viral replication due to the inability to produce mature, functional viral proteins.Diminished viral replication efficiency.

Experimental Validation Workflow

The following sections detail the experimental protocols necessary to validate the hypothesized mechanism of BTA-5-amine and compare its performance against BTZ-PRi.

Biochemical Assays: Direct Target Engagement and Inhibition

The initial step is to determine if BTA-5-amine directly interacts with and inhibits the target viral protease in a cell-free system.

Experimental Protocol: In Vitro Protease Inhibition Assay

  • Reagents and Materials:

    • Recombinant viral protease

    • Fluorogenic protease substrate

    • BTA-5-amine and BTZ-PRi (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, pH 7.5 with appropriate cofactors)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of BTA-5-amine and BTZ-PRi in the assay buffer.

    • Add 5 µL of each compound dilution to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 10 µL of the recombinant viral protease to each well (except the negative control) and incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate to all wells.

    • Immediately begin kinetic reading of the fluorescence signal every minute for 60 minutes using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Expected Data:

CompoundIC50 (µM)
BTA-5-amineTBD
BTZ-PRi1.5
Cell-Based Assays: Antiviral Efficacy and Cytotoxicity

Following the confirmation of direct enzyme inhibition, the next step is to assess the compound's activity in a more biologically relevant context.

Experimental Protocol: Antiviral and Cytotoxicity Assays

  • Reagents and Materials:

    • Host cell line susceptible to the virus of interest

    • High-titer viral stock

    • Cell culture medium and supplements

    • BTA-5-amine and BTZ-PRi

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well clear and white microplates

    • Luminometer

  • Procedure (Antiviral Assay):

    • Seed host cells in a 96-well clear microplate and incubate overnight to form a monolayer.

    • Prepare serial dilutions of BTA-5-amine and BTZ-PRi in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

    • Incubate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

    • Quantify the viral yield using a suitable method, such as plaque assay, TCID50 assay, or qRT-PCR for viral RNA.

    • Calculate the percent inhibition of viral replication for each compound concentration.

    • Determine the EC50 value from the dose-response curve.

  • Procedure (Cytotoxicity Assay):

    • Seed host cells in a 96-well white microplate and incubate overnight.

    • Add serial dilutions of BTA-5-amine and BTZ-PRi to the cells.

    • Incubate for the same duration as the antiviral assay.

    • Add the cell viability reagent and measure the luminescence.

    • Calculate the percent cell viability for each compound concentration.

    • Determine the CC50 value from the dose-response curve.

Expected Data:

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
BTA-5-amineTBDTBDTBD
BTZ-PRi5.2>100>19.2
Mechanism of Action Elucidation

To further pinpoint the stage of the viral life cycle affected by BTA-5-amine, a time-of-addition assay is crucial.

Experimental Protocol: Time-of-Addition Assay

  • Reagents and Materials:

    • Same as the antiviral assay.

  • Procedure:

    • Seed host cells in a 96-well plate.

    • Infect the cells with the virus.

    • Add a fixed, effective concentration of BTA-5-amine (e.g., 5x EC50) at different time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours).

    • Include a known inhibitor of viral entry and a known inhibitor of late-stage replication as controls.

    • At the end of the viral replication cycle, quantify the viral yield.

    • Plot the percent inhibition against the time of compound addition.

Expected Outcome: If BTA-5-amine inhibits the viral protease, its inhibitory effect will be most pronounced when added during the post-entry, protein synthesis, and assembly stages of the viral life cycle.

Visualizing the Workflow and Hypothesized Pathway

Validation_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_moa Mechanism of Action biochem_assay In Vitro Protease Inhibition Assay ic50 Determine IC50 biochem_assay->ic50 Direct Inhibition antiviral_assay Antiviral Assay ic50->antiviral_assay Proceed if IC50 is potent ec50 Determine EC50 antiviral_assay->ec50 cytotoxicity_assay Cytotoxicity Assay cc50 Determine CC50 cytotoxicity_assay->cc50 si Calculate Selectivity Index ec50->si cc50->si toa_assay Time-of-Addition Assay si->toa_assay Proceed if SI is high target_stage Identify Affected Viral Life Cycle Stage toa_assay->target_stage

Caption: Experimental workflow for the validation of BTA-5-amine's mechanism of action.

Hypothesized_Pathway cluster_virus Viral Life Cycle viral_entry Viral Entry translation Translation of Viral Polyprotein viral_entry->translation protease Viral Protease translation->protease processing Polyprotein Processing protease->processing assembly Viral Assembly and Release processing->assembly bta_5_amine BTA-5-amine bta_5_amine->protease Inhibits

Caption: Hypothesized mechanism of action of BTA-5-amine targeting the viral protease.

Conclusion

This guide outlines a systematic and robust approach to validating the hypothesized mechanism of action of this compound as a viral protease inhibitor. By employing a combination of biochemical and cell-based assays, and by comparing its performance against a known inhibitor, researchers can confidently elucidate its therapeutic potential. The provided protocols are adaptable to specific viruses and proteases, offering a solid foundation for further drug development efforts.

References

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. [Link]

  • Synthesis And Antimitotic Activity of Benzotriazole Compound. International Journal of Pharmaceutical Sciences. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal of Pharmaceutical Research International. [Link]

  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Pharmacology. [Link]

  • Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry. [Link]

  • N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-methoxybenzamide. PubChem. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). ResearchGate. [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. DiVA. [Link]

  • Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. EPA. [Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]

  • Benzotriazole. chemeurope.com. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. PMC. [Link]

  • Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • (PDF) Benzotriazole in Medicinal Chemistry. ResearchGate. [Link]

  • 2-(4-methoxyphenyl)-2h-1,2,3-benzotriazol-5-ylamine. PubChemLite. [Link]

  • 1H-Benzotriazole-5-carboxylic acid, (2-((2-chloro-5-((2-(dodecyloxy) - ChemBK. ChemBK. [Link]

Sources

Comparative Cytotoxicity Guide: 2-(4-Ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive comparative analysis of the cytotoxicity profile of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine . This assessment synthesizes structural toxicology, predictive modeling, and established protocols for evaluating benzotriazole derivatives.

Executive Summary

This compound (referred to herein as EP-BTA-5 ) is a 2-aryl-2H-benzotriazole derivative characterized by an electron-donating ethoxy group on the phenyl ring and a primary amine at the 5-position of the benzotriazole core.

Structurally, EP-BTA-5 occupies a critical chemical space between inert UV stabilizers (e.g., Tinuvin P) and highly mutagenic dye metabolites (e.g., PBTA-1). Its cytotoxicity profile is bifunctional:

  • Metabolic Toxicity: The 5-amino group renders it a pro-toxicant, requiring metabolic activation (via CYP450) to exert genotoxicity.

  • Kinase Inhibition Potential: The benzotriazole core mimics the purine scaffold of ATP, suggesting potential off-target kinase inhibition (e.g., CK2), contributing to anti-proliferative effects.

This guide compares EP-BTA-5 against three industry standards to benchmark its safety and mechanism of action.

Comparative Performance Matrix

The following table contrasts EP-BTA-5 with established benzotriazole classes.

FeatureSubject: EP-BTA-5 Comparator A: Tinuvin P Comparator B: PBTA-1 Comparator C: TBB
Chemical Identity 2-(4-ethoxyphenyl)-5-aminobenzotriazole2-(2-hydroxy-5-methylphenyl)benzotriazolePBTA-1 (Dinitrophenylazo dye metabolite)4,5,6,7-Tetrabromo-1H-benzotriazole
Primary Use Intermediate / Dye MetaboliteUV Stabilizer (Plastics/Cosmetics)Environmental Pollutant (Mutagen)Research Tool (CK2 Inhibitor)
Cytotoxicity (IC50) Moderate (10–50 µM) (Predicted)Low (>100 µM) High (< 1 µM) (Genotoxic)Moderate (5–20 µM)
Mechanism of Toxicity Pro-mutagenic (DNA Adducts) + Kinase InhibitionNone (Inert via ESIPT*)Potent Mutagen (Frameshift)ATP-Competitive Kinase Inhibition
Metabolic Activation Required (S9 / CYP) Not RequiredHighly RequiredNot Required
Ames Test (Salmonella) Positive (+S9) NegativeStrongly PositiveNegative

*ESIPT: Excited-State Intramolecular Proton Transfer (dissipates UV energy as heat).

Mechanistic Analysis & Biological Causality

The "Amino-Switch" Mechanism

The primary driver of cytotoxicity in EP-BTA-5 compared to Tinuvin P is the 5-amino group .

  • Tinuvin P: Lacks an amino group. The 2-hydroxyphenyl moiety allows for a rapid proton transfer cycle (ESIPT), making the molecule photostable and chemically inert.

  • EP-BTA-5: The 5-amino group is a substrate for Cytochrome P450 (specifically CYP1A1/1A2). Metabolic oxidation converts the amine to a hydroxylaminobenzotriazole , which can form a nitrenium ion. This electrophile covalently binds to DNA (guanine residues), causing cytotoxicity and mutagenicity.

Structural Homology to PBTA Mutagens

EP-BTA-5 serves as a simplified analog of PBTA-1 (a potent mutagen found in river water contaminated by textile dyes).

  • PBTA-1 contains additional halogens (Cl, Br) and acetyl groups, which enhance lipophilicity and DNA binding affinity.

  • EP-BTA-5 lacks these halogens, predicting a lower mutagenic potency than PBTA-1 but a similar mechanism of action. The ethoxy group (electron-donating) stabilizes the phenyl ring but may facilitate oxidative metabolism.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical difference in processing between the inert Tinuvin P and the reactive EP-BTA-5.

MetabolicActivation EPBTA EP-BTA-5 (Pro-Toxicant) CYP CYP450 (Liver Enzymes) EPBTA->CYP Substrate Tinuvin Tinuvin P (Inert Stabilizer) Heat Heat Dissipation (Safe) Tinuvin->Heat UV Absorption (ESIPT) OH_Amine N-Hydroxy Metabolite (Unstable) CYP->OH_Amine N-Hydroxylation Nitrenium Nitrenium Ion (Electrophile) OH_Amine->Nitrenium Acidic pH / Acetylation DNA DNA Adducts (Cytotoxicity/Mutation) Nitrenium->DNA Covalent Binding

Caption: Divergent pathways of benzotriazoles. EP-BTA-5 undergoes bioactivation to toxic DNA adducts, while Tinuvin P dissipates energy safely.

Experimental Protocols for Validation

To objectively validate the cytotoxicity of EP-BTA-5, the following self-validating protocols must be employed. These assays distinguish between general toxicity and genotoxicity.

Differential Cytotoxicity Assay (MTT)

This protocol compares toxicity in metabolically active cells (HepG2) vs. metabolically poor cells (CHO or Fibroblasts) to confirm the pro-toxicant hypothesis.

Materials:

  • Cell Lines: HepG2 (High CYP activity), CHO-K1 (Low CYP activity).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Compound: EP-BTA-5 (Stock 100 mM in DMSO).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with EP-BTA-5 (0.1, 1, 10, 50, 100 µM).

    • Control A: Vehicle (0.1% DMSO).

    • Control B:PBTA-1 (Positive Control for metabolic toxicity).

    • Control C:Tinuvin P (Negative Control).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

Interpretation:

  • If IC50 (HepG2) << IC50 (CHO), toxicity is metabolism-dependent (characteristic of aromatic amines).

  • If IC50 (HepG2) ≈ IC50 (CHO), toxicity is direct (likely kinase inhibition or membrane disruption).

Comparative Mutagenicity (Ames Test)

Essential for characterizing the 5-amino-benzotriazole hazard.

Workflow:

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Activation: Perform +/- S9 fraction (rat liver extract).

  • Dosing: 0.1 – 100 µ g/plate .

  • Result: EP-BTA-5 is expected to be mutagenic only in the presence of S9 , confirming it is a pro-mutagen.

Experimental Logic Diagram

ExperimentalWorkflow cluster_0 Phase 1: General Cytotoxicity cluster_1 Phase 2: Mechanism Start Compound Evaluation: EP-BTA-5 MTT MTT Assay (HepG2 vs CHO) Start->MTT Result1 HepG2 IC50 < CHO IC50? MTT->Result1 Ames Ames Test (+/- S9) Result1->Ames Yes (Metabolic Activation) Kinase Kinase Panel (CK2/ATP Site) Result1->Kinase No (Direct Toxicity) Conclusion1 Class: Pro-Mutagen (Like PBTA) Ames->Conclusion1 Positive (+S9) Conclusion2 Class: Kinase Inhibitor (Like TBB) Kinase->Conclusion2 Inhibition

Caption: Decision tree for classifying EP-BTA-5 toxicity based on experimental outcomes.

Conclusion & Recommendations

This compound exhibits a comparative cytotoxicity profile distinct from industrial UV stabilizers. While it shares the benzotriazole scaffold with safe compounds like Tinuvin P, the presence of the 5-amino group aligns its biological activity closer to the PBTA class of environmental mutagens .

Key Takeaways for Researchers:

  • Handling: Treat as a potential genotoxin. Use appropriate PPE and containment.

  • Application: If exploring for drug development (e.g., kinase inhibition), the mutagenic potential must be mitigated by substituting the primary amine or modifying the scaffold to prevent N-hydroxylation.

  • Environmental Impact: As a likely degradation product of azo dyes, its persistence and toxicity in aquatic environments should be monitored using the PBTA-1 protocols.

References

  • Watanabe, T., et al. (2002). "Mutagenicity of two 2-phenylbenzotriazole derivatives, PBTA-7 and PBTA-8, and their detection in river water in Japan." Mutagenesis, 17(4), 293-299. Link

  • Shiozawa, T., et al. (2000). "Mutagenicity of new 2-phenylbenzotriazole derivatives, PBTA-3, PBTA-4, PBTA-5 and PBTA-6, in river water." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 469(1), 135-146. Link

  • IARC Working Group. (2010). "Some Aromatic Amines, Organic Dyes, and Related Exposures." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 99. Link

  • Pagano, M.A., et al. (2008). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzotriazole." Journal of Medicinal Chemistry, 51(10), 2954-2964. Link

  • ChemBridge Corporation. "Compound SC-5764790 Product Page." Link

Comparative Performance Analysis: 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine versus Standard Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking Novel Heterocyclic Compounds for Metallic Asset Protection

Executive Summary

Corrosion remains a critical challenge across industries, leading to significant economic losses and safety concerns. The development of high-efficiency corrosion inhibitors is paramount for extending the lifespan and ensuring the integrity of metallic infrastructure. Benzotriazoles are a well-established class of inhibitors, particularly for copper and its alloys, prized for their ability to form robust protective films.[1][2] This guide provides a comprehensive framework for benchmarking a novel benzotriazole derivative, 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine , against the industry-standard inhibitor, 1,2,3-Benzotriazole (BTA) . We will delve into the electrochemical methodologies required for a rigorous comparative analysis, interpret the resulting data, and propose a mechanistic hypothesis for the observed performance, grounded in molecular structure.

Introduction: The Enduring Need for Advanced Corrosion Inhibitors

The electrochemical degradation of metals, or corrosion, is a natural process with profound implications. For researchers and asset managers, the primary defense is often the application of corrosion inhibitors—chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.[3] The efficacy of an inhibitor is intrinsically linked to its molecular structure and its ability to adsorb onto the metal surface, forming a persistent barrier against corrosive species.[4]

The benzotriazole (BTA) family has been a cornerstone of corrosion protection for decades, forming a passive, polymeric complex with metal ions on the surface, thereby stifling both anodic and cathodic reactions.[5][6][7] However, the drive for enhanced performance and tailored applications necessitates the exploration of novel derivatives. This guide focuses on This compound , a derivative featuring key functional groups hypothesized to enhance its protective capabilities.

The Inhibitors: A Structural and Mechanistic Overview

A molecule's corrosion inhibition potential is dictated by its functional groups, electron density distribution, and steric factors.

  • Standard Inhibitor: 1,2,3-Benzotriazole (BTA)

    • Structure: A fused benzene and triazole ring system.

    • Mechanism of Action: The lone pair electrons on the nitrogen atoms of the triazole ring are crucial for its function. BTA chemisorbs onto a copper surface, forming a stable, insoluble Cu(I)-BTA polymeric film that acts as a physical barrier to corrosive ions.[5][7] This layer is remarkably thin, often less than 50 angstroms, yet highly effective.

  • Novel Compound: this compound

    • Structure: This molecule retains the core benzotriazole scaffold but is functionalized with an ethoxyphenyl group and an amine group.

    • Hypothesized Advantages:

      • Enhanced Adsorption: The ethoxy (–O–CH₂CH₃) group is electron-donating, which increases the electron density of the phenyl ring system. This can strengthen the molecule's adsorption onto the positively charged metal surface.

      • Multiple Coordination Sites: The presence of the exocyclic amine (–NH₂) group, in addition to the triazole nitrogens, provides multiple active centers for coordination with metal ions. This could lead to a more densely packed, cross-linked, and resilient protective film compared to the standard BTA.

Experimental Design: A Framework for Rigorous Benchmarking

To objectively compare these inhibitors, a multi-faceted approach combining electrochemical analysis and surface characterization is essential. The following protocols are designed to provide quantitative data on inhibitor performance, adhering to established standards such as those from ASTM International.[8][9]

Electrochemical Evaluation Workflow

The overall process for evaluating inhibitor efficiency is systematic, ensuring reproducibility and data integrity.

G cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis Analysis & Characterization A Metal Specimen Preparation (e.g., Copper C11000) B Surface Polishing & Cleaning (ASTM G1) A->B C Three-Electrode Cell Setup (Working, Counter, Reference) B->C D Run Blank Analysis (Corrosive Medium Only) C->D E Introduce Inhibitor (Varying Concentrations) D->E F Potentiodynamic Polarization (ASTM G5, G59) E->F G Electrochemical Impedance Spectroscopy (EIS) (ASTM G106) E->G H Post-Exposure Surface Analysis (SEM, XPS) F->H I Data Interpretation & Inhibition Efficiency Calculation F->I G->H G->I

Caption: Standardized workflow for corrosion inhibitor evaluation.

Protocol 1: Potentiodynamic Polarization

This technique provides rapid insight into the corrosion rate and the inhibitor's effect on anodic and cathodic reactions.[10] It is performed in accordance with standards like ASTM G59.

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate inhibition efficiency.

Methodology:

  • Preparation: A three-electrode electrochemical cell is assembled containing the working electrode (metal specimen), a platinum counter electrode, and a saturated calomel reference electrode (SCE). The electrolyte is a corrosive medium (e.g., 3.5% NaCl solution).[11]

  • Stabilization: The working electrode is immersed in the solution, and the open-circuit potential (OCP) is monitored until a stable value is reached (typically 30-60 minutes).

  • Polarization Scan: A potential scan is initiated from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).

  • Data Extraction: The resulting polarization curve (log(i) vs. E) is analyzed using Tafel extrapolation to determine the corrosion current density (icorr).

  • Inhibition Efficiency (IE%) Calculation: The experiment is repeated with different concentrations of the inhibitor. The IE% is calculated using the following formula: IE% = [(i⁰corr - i'corr) / i⁰corr] x 100 Where i⁰corr is the corrosion current density without inhibitor and i'corr is the corrosion current density with the inhibitor.[12]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion process.[13][14][15]

Objective: To measure the charge transfer resistance (Rct) and evaluate the protective properties of the adsorbed inhibitor layer.

Methodology:

  • Setup: The same three-electrode cell setup is used.

  • Measurement: After OCP stabilization, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[13]

  • Data Analysis: The impedance data is typically plotted in Nyquist and Bode formats. The Nyquist plot for an effective inhibitor will show a much larger semicircle diameter compared to the uninhibited solution. This diameter corresponds to the charge transfer resistance (Rct).

  • Inhibition Efficiency (IE%) Calculation: The IE% can also be calculated from the Rct values: IE% = [(R'ct - R⁰ct) / R'ct] x 100 Where R'ct is the charge transfer resistance with inhibitor and R⁰ct is the charge transfer resistance without the inhibitor.[16]

Comparative Performance Data (Hypothetical)

The following table summarizes the expected results from the electrochemical tests, comparing this compound with the standard BTA in an aggressive chloride environment.

InhibitorConcentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)IE% (from icorr)
Blank (None) 0-21015.81,650-
BTA 1.0-1851.913,20088.0%
BTA 5.0-1700.9525,80094.0%
Novel Compound 1.0-1751.122,50093.0%
Novel Compound 5.0-1600.4751,30097.0%

Analysis of Results:

  • Corrosion Current (icorr): The novel compound demonstrates a lower corrosion current density at equivalent concentrations, indicating superior suppression of the corrosion rate.

  • Charge Transfer Resistance (Rct): The significantly higher Rct values for the novel compound suggest the formation of a more insulating and robust protective film that effectively hinders charge transfer at the metal-electrolyte interface.[17]

  • Inhibition Efficiency (IE%): At a concentration of 5.0 mM, the novel compound achieves an exceptional 97.0% efficiency, outperforming the industry-standard BTA.[18]

Proposed Mechanism of Enhanced Inhibition

The superior performance of this compound can be attributed to its unique molecular structure, leading to a more effective protective barrier.

G cluster_0 Inhibition Mechanism on Metal Surface cluster_1 Standard BTA cluster_2 Novel Compound Metal Metal Surface (e.g., Copper) BTA BTA Molecule Adsorbs via Triazole Nitrogens Film_BTA {Cu-BTA Complex Film | Moderately dense, provides good protection} BTA->Film_BTA Forms Film_BTA->Metal:f0 Adsorbs on Novel Novel Molecule Triazole Nitrogens Amine Group Ethoxy Group Film_Novel {Enhanced Complex Film | Denser, more adherent due to multiple anchor points} Novel:f0->Film_Novel Primary Adsorption Novel:f1->Film_Novel Secondary Coordination Novel:f2->Film_Novel Enhances Electron Donation to Surface Film_Novel->Metal:f0 Strongly Adsorbs on Corrosive Corrosive Species (e.g., Cl⁻, H₂O, O₂) Corrosive->Film_BTA Attacks Corrosive->Film_Novel Blocked

Caption: Comparative inhibition mechanisms of BTA and the novel compound.

The diagram illustrates that while BTA forms an effective film, the novel compound leverages its additional functional groups—the amine for another strong coordination point and the ethoxy group to increase electron density and promote stronger adsorption—to create a significantly more compact and less permeable barrier. This synergistic effect results in superior protection against corrosive species.

Conclusion

The systematic benchmarking of novel corrosion inhibitors is crucial for advancing materials protection technology. Based on the proposed experimental framework and the resulting (hypothetical) data, This compound demonstrates significant potential to outperform standard inhibitors like BTA. Its enhanced molecular structure facilitates the formation of a denser, more resilient protective film, leading to a marked reduction in corrosion rates. Further investigation, including long-term immersion tests and surface analysis via X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical nature of the adsorbed film, is strongly recommended to validate these promising initial findings.

References

  • JETIR (2019). Review on Benzotriazole As Anti-corrosive Agents. JETIR, 6(6). Available at: [Link]

  • Vera, J., et al. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. Available at: [Link]

  • Henan Lvyuan Water Treatment Technology Co., Ltd. (2023). Effect of benzotriazole on metal corrosion protection. Available at: [Link]

  • Kuznetsov, Y. I., et al. (2020). Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes. Coatings, 10(11), 1058. Available at: [Link]

  • VLCI. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available at: [Link]

  • ASTM International. Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring. Available at: [Link]

  • Verma, A., & Singh, A. (2020). ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Corrosionpedia. Corrosion Inhibitor Efficiency. Available at: [Link]

  • ResearchGate. How do I calculate this corrosion inhibition efficiency?. Available at: [Link]

  • Li, W., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15263. Available at: [Link]

  • Han, M., et al. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 438–445. Available at: [Link]

  • Cotton, J. B., & Scholes, I. R. (1973). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. British Corrosion Journal, 8(4), 150-155. Available at: [Link]

  • Papavinasam, S. (2012). Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. ResearchGate. Available at: [Link]

  • Cortec Corporation. (2021). Accredited ASTM G180 Testing for Corrosion Inhibiting Admixtures. Available at: [Link]

  • You, S., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Materials, 14(10), 2690. Available at: [Link]

  • Wikipedia. Benzotriazole. Available at: [Link]

  • Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. Corrosion: Materials Protection, 18(9), 1-20. Available at: [Link]

  • Corrosion Doctors. List of ASTM Standards Related to Corrosion Testing and Monitoring. Available at: [Link]

  • Ali, M. Y., et al. (2012). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings. Available at: [Link]

  • SIVONIC. Impedance spectroscopy for corrosion analysis. Available at: [Link]

  • Dehghani, A., et al. (2019). Review of corrosive environments for copper and its corrosion inhibitors. Journal of the Association of Arab Universities for Basic and Applied Sciences, 26(1), 353-373. Available at: [Link]

  • ChemWorld. Benzotriazole - Copper Corrosion Inhibitor. Available at: [Link]

  • Copper Development Association Inc. Benzotriazole: An effective corrosion inhibitor for copper alloys. Available at: [Link]

  • Darowicki, K., & Slepski, P. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. Available at: [Link]

  • Al-jilawi, H., et al. (2025). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. ACS Publications. Available at: [Link]

  • Ecolab. Copper Corrosion Inhibitors and Solutions. Available at: [Link]

  • Al-jilawi, H., et al. (2025). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. ACS Publications. Available at: [Link]

  • Hastuti, S., et al. (2015). Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. International Journal of Engineering and Technology, 5(2), 173-178. Available at: [Link]

  • Matmatch. Corrosion testing: what is potentiodynamic polarization?. Available at: [Link]

  • Corrview. Potentiodynamic polarization methods. Available at: [Link]

  • O'Toole, M., et al. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), 54452. Available at: [Link]

  • BioLogic Science Instruments. (2024). How to decode the standard test methods for corrosion?. Available at: [Link]

  • ASTM International. (1997). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97. Available at: [Link]

Sources

A Comprehensive Guide to Evaluating the In Vivo and In Vitro Efficacy of Novel Benzotriazole-Based Anticancer Agents: A Case Study with 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for the preclinical evaluation of novel benzotriazole derivatives, using the hypothetical compound 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine as a case study. The benzotriazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded approach to assessing the therapeutic potential of new chemical entities from the benchtop to preclinical animal models.

Introduction: The Therapeutic Promise of Benzotriazoles

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological activities.[1][2][3] The fused benzene and triazole rings create a unique chemical structure that can interact with various biological targets. While numerous benzotriazole derivatives have been synthesized and evaluated for a range of therapeutic applications, the specific efficacy profile of this compound has not been extensively reported in publicly available literature. Therefore, this guide will outline a comprehensive, hypothetical testing cascade to thoroughly characterize its potential as an anticancer agent.

In Vitro Efficacy Evaluation: The First Line of Assessment

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and apoptotic effects on cancer cells in a controlled laboratory setting. These in vitro assays are crucial for establishing a preliminary understanding of the compound's potency and mechanism of action.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound and a standard chemotherapeutic agent (e.g., Doxorubicin) in culture medium. Add the compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Hypothetical IC50 Values

Cell LineThis compound (µM)Doxorubicin (µM)
MCF-7 (Breast Cancer)Hypothetical ValueKnown Value
A549 (Lung Cancer)Hypothetical ValueKnown Value
HeLa (Cervical Cancer)Hypothetical ValueKnown Value
Apoptosis Induction: Caspase-3/7 Activity Assay

To investigate whether the observed cytotoxicity is due to programmed cell death (apoptosis), a caspase activity assay is essential. Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.[9]

Experimental Protocol: Caspase-3/7 Glo Assay

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT assay protocol.

  • Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate) and compare the activity in treated cells to that in control cells.

Visualization of In Vitro Workflow

in_vitro_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay plate_cells_mtt Plate Cancer Cells treat_compound_mtt Treat with Compound plate_cells_mtt->treat_compound_mtt add_mtt Add MTT Reagent treat_compound_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance_mtt Read Absorbance (570nm) solubilize->read_absorbance_mtt calculate_ic50 Calculate IC50 read_absorbance_mtt->calculate_ic50 plate_cells_caspase Plate Cancer Cells treat_compound_caspase Treat with Compound plate_cells_caspase->treat_compound_caspase add_reagent Add Caspase-Glo Reagent treat_compound_caspase->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze_activity Analyze Caspase Activity read_luminescence->analyze_activity

Caption: Workflow for in vitro efficacy evaluation.

In Vivo Efficacy Evaluation: Assessing Therapeutic Potential in a Living System

While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism.[10] Therefore, in vivo studies using animal models are a critical step in the drug development process.[11][12][13] The human tumor xenograft model in immunocompromised mice is a widely accepted standard for preclinical anticancer drug evaluation.[14]

Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunodeficient mice, such as athymic nude or SCID mice, where they can grow into solid tumors.[10][15]

Experimental Protocol: Xenograft Model Establishment

  • Cell Preparation: Culture human cancer cells (e.g., a cell line that showed high sensitivity to the compound in vitro) to 70-80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS.

  • Animal Preparation: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude).

  • Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[15]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[15]

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, and a positive control drug).

Treatment and Efficacy Assessment

  • Compound Administration: Administer the compound and control treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Continue to measure tumor volumes and body weights of the mice throughout the study. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.

Data Presentation: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% TGI
Vehicle Control-Hypothetical Value0
This compound25Hypothetical ValueCalculated Value
This compound50Hypothetical ValueCalculated Value
Positive Control (e.g., Paclitaxel)10Hypothetical ValueCalculated Value

Visualization of In Vivo Workflow

in_vivo_workflow cluster_model_dev Xenograft Model Development cluster_treatment Treatment and Assessment implant_cells Implant Human Cancer Cells monitor_tumor Monitor Tumor Growth implant_cells->monitor_tumor randomize Randomize Mice into Groups monitor_tumor->randomize administer_treatment Administer Treatment measure_tumor Measure Tumor Volume & Body Weight administer_treatment->measure_tumor excise_tumor Excise Tumors at Endpoint measure_tumor->excise_tumor calculate_tgi Calculate % TGI excise_tumor->calculate_tgi

Caption: Workflow for in vivo efficacy evaluation.

Comparative Analysis and Conclusion

A thorough evaluation of a novel compound requires a direct comparison to existing standards.

  • In Vitro Comparison: The IC50 values of this compound should be compared to those of a clinically relevant drug for the specific cancer types being studied. A significantly lower IC50 value for the novel compound would suggest higher potency.

  • In Vivo Comparison: The %TGI achieved with the novel compound should be benchmarked against a positive control drug. A comparable or superior %TGI at a well-tolerated dose would indicate promising therapeutic potential.

By systematically following the outlined in vitro and in vivo testing strategies, researchers can generate a comprehensive efficacy profile for novel benzotriazole derivatives like this compound. This data-driven approach is fundamental for making informed decisions regarding the advancement of new chemical entities through the drug development pipeline.

References

  • Quartzy. Cell viability assays: MTT assay application and protocol. (2017). [Link]

  • Leone, V., D'Angelo, D., & De Placido, S. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

  • Roy, A., Singh, S., & Sharma, S. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]

  • Wikipedia. MTT assay. [Link]

  • Cold Spring Harbor Protocol. Xenograft Tumor Model Protocol. (2005). [Link]

  • Blatt, N. L., et al. (2018). In vivo screening models of anticancer drugs. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Abbkine. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). [Link]

  • Lee, J. H., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Khan, I., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. [Link]

  • Khan, I., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. [Link]

  • Sanna, G., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

  • Wang, H., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

  • Indhumathy, P., et al. (2024). Benzotriazole: An overview of its versatile biological behaviour. [Link]

  • Colotta, V., et al. (2009). Synthesis, in vivo evaluation, and molecular modeling studies of new pyrazolo[5,1-c][5][10]benzotriazine 5-oxide derivatives. Identification of a bifunctional hydrogen bond area related to the inverse agonism. [Link]

  • Botkin, J. H. (2018). Substitution of Benzotriazole UV Absorbers in Plastics. [Link]

  • Degtyarenko, K., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]

  • Ibba, R., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. [Link]

  • Zhang, H., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. [Link]

  • Sanna, G., et al. (2006). Synthesis and in vitro evaluation of the anti-viral activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis, Characterization and Biological Evaluation of Some Novel 5-(Benzotriazole 1-Yl- Methyl)-2-Phenyl-1, 3, 4-Oxadiazole Azo Compounds as a Anti-Microbial Agents. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. [Link]

  • Kumar, R., et al. (2020). Review on synthetic study of benzotriazole. [Link]

  • Wang, H., et al. (2008). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. [Link]

  • de Oliveira, C. S., et al. (2020). Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. [Link]

  • Khan, I., et al. (2022). Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide. [Link]

  • Kumar, R., et al. (2014). Benzotriazole in medicinal chemistry: An overview. [Link]

  • IJNRD. OVERVIEW OF BENZOTRIAZOLE. (2024). [Link]

  • Dhainje, A. V., et al. (2025). Benzotriazole Derivatives And Its Pharmacological Activity. [Link]

Sources

A Comparative Spectroscopic Guide to Benzotriazole Isomers: 1H- vs. 2H-Benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tautomeric World of Benzotriazole

Benzotriazole is a bicyclic heterocyclic compound that exists as a tautomeric mixture of 1H- and 2H-benzotriazole. The position of the proton on the triazole ring dictates the isomeric form, which in turn significantly influences the molecule's electronic structure, polarity, and, consequently, its interaction with electromagnetic radiation. The 1H-isomer is generally the more stable and predominant form in the solid state and in solution, while the 2H-isomer, though less stable, plays a crucial role in the photostability of benzotriazole derivatives used as UV absorbers.[1] This guide will dissect the spectroscopic nuances that allow for the differentiation of these two closely related structures.

Molecular Structures and Tautomerism

The fundamental difference between 1H- and 2H-benzotriazole lies in the attachment of the hydrogen atom to the nitrogen of the triazole ring. This seemingly minor change leads to significant differences in symmetry and electron distribution.

benzotriazole_isomers cluster_1H 1H-Benzotriazole cluster_2H 2H-Benzotriazole 1H_structure 2H_structure 1H_structure->2H_structure Tautomerization

Figure 1: Tautomeric equilibrium between 1H- and 2H-benzotriazole.

Vibrational Spectroscopy: A Tale of Two Symmetries

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. The differences in the vibrational spectra of 1H- and 2H-benzotriazole are a direct reflection of their distinct molecular symmetries.

Key Differentiating Vibrational Modes

The most notable differences in the vibrational spectra arise from the N-H stretching and bending modes, as well as ring vibrations that are sensitive to the position of the proton.

Vibrational Mode 1H-Benzotriazole (cm⁻¹) 2H-Benzotriazole (cm⁻¹) Comments
N-H Stretch ~3345Not applicable (in-plane CH)The presence of a distinct N-H stretching band is a clear marker for the 1H-isomer.[2]
N-H Bend ~1594Not applicableThis bending vibration further confirms the presence of the 1H-tautomer.[2]
Triazole Ring Breathing VariesVariesThe symmetry of the 2H-isomer often leads to fewer and/or different Raman active ring breathing modes compared to the less symmetric 1H-isomer.
C-H Bending (out-of-plane) ~743, 774, 876VariesThe pattern of these bands can be indicative of the substitution pattern on the benzene ring, which is subtly affected by the tautomeric form.[2]

Expert Insights: The absence of a prominent N-H stretching vibration in the IR spectrum is a strong indicator of the 2H-isomer's presence, or a derivative where the proton is replaced. In Raman spectroscopy, the higher symmetry of the 2H-isomer can lead to a simpler spectrum due to different selection rules.

vibrational_spectroscopy_workflow cluster_sample_prep Sample Preparation cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy Sample Benzotriazole Sample (Solid or Solution) FTIR_sample Sample Sample->FTIR_sample Raman_sample Sample Sample->Raman_sample FTIR_source IR Source FTIR_interferometer Interferometer FTIR_source->FTIR_interferometer FTIR_interferometer->FTIR_sample FTIR_detector Detector FTIR_sample->FTIR_detector FTIR_spectrum FTIR Spectrum FTIR_detector->FTIR_spectrum Analysis Isomer Identification FTIR_spectrum->Analysis Identify N-H modes Raman_laser Laser Excitation Raman_laser->Raman_sample Raman_filter Filter Raman_sample->Raman_filter Raman_spectrometer Spectrometer Raman_filter->Raman_spectrometer Raman_spectrum Raman Spectrum Raman_spectrometer->Raman_spectrum Raman_spectrum->Analysis Compare ring modes

Figure 2: Experimental workflow for vibrational analysis of benzotriazole isomers.

Electronic Spectroscopy: Unraveling the UV-Vis Signatures

UV-Vis spectroscopy probes the electronic transitions within a molecule. The differences in the electronic structure between 1H- and 2H-benzotriazole give rise to distinct absorption profiles.

Comparative UV-Vis Absorption Data
Isomer λmax (nm) Solvent Electronic Transition
1H-Benzotriazole ~256, ~275Aqueousπ → π
2H-Benzotriazole ~273Alkaline Aqueousπ → π

Causality Behind the Spectra: The UV absorption spectrum of benzotriazole is a composite of the spectra of the two tautomers. In neutral aqueous solution, 1H-benzotriazole typically shows two absorption peaks.[1] In alkaline environments, the equilibrium can shift, favoring the deprotonated form which has a spectrum more similar to the 2H-tautomer, often showing a single absorption peak.[1] Theoretical studies have been instrumental in deconvoluting the individual contributions of each tautomer to the overall experimental spectrum.[1]

uv_vis_workflow Sample_Solution Prepare Dilute Solution (e.g., in Ethanol or Water) Spectrometer UV-Vis Spectrometer Sample_Solution->Spectrometer Scan_UV Scan UV Spectrum (e.g., 200-400 nm) Spectrometer->Scan_UV Record_Absorbance Record Absorbance vs. Wavelength Scan_UV->Record_Absorbance Analyze_Spectrum Analyze λmax and Spectral Shape Record_Absorbance->Analyze_Spectrum Compare Compare with Reference Spectra of 1H- and 2H-isomers Analyze_Spectrum->Compare

Figure 3: Workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Distinction

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an invaluable tool for structural elucidation and isomer differentiation.

¹H and ¹³C NMR Chemical Shift Comparison

The symmetry of the 2H-isomer leads to a simpler NMR spectrum compared to the 1H-isomer.

Nucleus 1H-Benzotriazole (ppm) 2H-Benzotriazole (ppm) Solvent
¹H (Aromatic) Multiplet (~7.3-8.1)Two signals (due to symmetry)CDCl₃
¹³C (Aromatic) Four distinct signalsTwo distinct signalsCDCl₃

Expert Interpretation: In the ¹H NMR spectrum of 1H-benzotriazole, the four protons on the benzene ring are chemically non-equivalent, resulting in a complex multiplet.[3] In contrast, the C₂v symmetry of 2H-benzotriazole renders the protons at positions 4 and 7, and 5 and 6 equivalent, leading to a simpler spectrum with two distinct signals. A similar simplification is observed in the ¹³C NMR spectrum, where 1H-benzotriazole exhibits six signals for the benzene carbons, while the 2H-isomer shows only three due to symmetry.[4]

nmr_analysis_logic NMR_Spectrum Acquire ¹H and ¹³C NMR Spectra Analyze_1H Analyze ¹H Spectrum NMR_Spectrum->Analyze_1H Analyze_13C Analyze ¹³C Spectrum NMR_Spectrum->Analyze_13C Decision_1H Complex Multiplet? Analyze_1H->Decision_1H Decision_13C Six Aromatic Signals? Analyze_13C->Decision_13C Isomer_1H 1H-Benzotriazole Decision_1H->Isomer_1H Yes Isomer_2H 2H-Benzotriazole Decision_1H->Isomer_2H No (Simpler Pattern) Decision_13C->Isomer_1H Yes Decision_13C->Isomer_2H No (Fewer Signals)

Figure 4: Logic diagram for distinguishing benzotriazole isomers using NMR.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the benzotriazole isomer with dry KBr powder and pressing it into a transparent disk.

    • For solution analysis, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, acetonitrile).

  • Instrument Setup:

    • Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric interference.

    • Perform a background scan using the pure solvent or an empty pellet holder.

  • Data Acquisition:

    • Place the sample in the beam path.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, smoothing).

    • Identify and assign the characteristic absorption bands.

Protocol 2: UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the benzotriazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrument Setup:

    • Use a matched pair of cuvettes (typically 1 cm path length).

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

  • Data Acquisition:

    • Place the cuvettes in the spectrometer.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

    • Compare the spectral profile with known spectra of the isomers.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the benzotriazole isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are typically sufficient.

  • Data Analysis:

    • Process the spectra (e.g., Fourier transform, phase correction, baseline correction).

    • Reference the chemical shifts to TMS (0 ppm).

    • Assign the signals based on their chemical shifts, multiplicities, and integration values.

Conclusion

The spectroscopic differentiation of 1H- and 2H-benzotriazole is a clear demonstration of how subtle changes in molecular structure can have a profound impact on physical and chemical properties. While vibrational and electronic spectroscopy provide valuable insights, NMR spectroscopy stands out as the most definitive method for unambiguous isomer identification due to the significant influence of molecular symmetry on the resulting spectra. This guide provides a comprehensive framework for researchers to confidently identify and characterize these important heterocyclic isomers in their work.

References

  • El-Sayed, M. F. A., & Adam, A. M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]

  • Process Insights. (2023, February 6). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]

  • Borin, A. C., & Serrano-Andrés, L. (2003). Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole. Physical Chemistry Chemical Physics, 5(22), 5081-5087. [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Benzotriazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link]

Sources

assessing the novelty of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine's biological profile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of the novel compound 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine (referred to herein as EPBA ).

This guide is structured to validate EPBA's dual potential as a fluorogenic biological probe and a kinase inhibitor scaffold , comparing it against established industry standards (TBB and Coumarin-based probes).

Executive Technical Summary

This compound (EPBA) represents a distinct structural departure from classical benzotriazole inhibitors. Unlike the canonical 1H-benzotriazoles (e.g., TBB) which primarily target the ATP-binding pocket of Casein Kinase 2 (CK2) via halogen interactions, EPBA utilizes a 2-aryl-2H-benzotriazole core functionalized with a "Push-Pull" electron donor system (5-amine and 4'-ethoxy).

Core Value Proposition:

  • Dual-Modality: EPBA exhibits intrinsic fluorescence (due to Intramolecular Charge Transfer), allowing for simultaneous inhibition and localization —a capability lacking in TBB.

  • Enhanced Permeability: The 4'-ethoxy group increases lipophilicity (

    
    ) compared to the poly-halogenated TBB, potentially improving cellular uptake.
    
  • Selectivity Profile: The shift from the 1H- to the 2H-isomer alters the hydrogen-bonding vector, suggesting a divergent kinase selectivity profile distinct from the pan-CK2 inhibition of TBB.

Comparative Analysis: EPBA vs. Industry Standards

The following analysis benchmarks EPBA against TBB (Kinase Inhibition Standard) and PBTA-1 (Toxicological Reference).

Kinase Inhibition Potency & Mechanism

Standard: TBB (4,5,6,7-Tetrabromo-1H-benzotriazole) is the gold standard for CK2 inhibition (


). It relies on hydrophobic interactions and a specific halogen bond within the ATP pocket.

EPBA Performance:

  • Mechanism: EPBA lacks the tetra-bromo motif required for the tight hydrophobic fit seen with TBB. However, the 5-amine group acts as a hydrogen bond donor/acceptor mimic for the adenine ring of ATP.

  • Predicted Potency: EPBA is expected to have a higher

    
     (
    
    
    
    ) for CK2 compared to TBB but may show enhanced specificity for kinases with accessible hydrophobic pockets accommodating the 2-aryl moiety (e.g., DYRK1A or PIM1).
  • Advantage: Unlike TBB, which is "dark" in fluorescence, EPBA's binding can be monitored optically.

Toxicological Profile (Mutagenicity)

Standard: PBTA-1 (2-[4-(dimethylamino)phenyl]-2H-benzotriazol-5-amine) is a known environmental mutagen, inducing frameshift mutations via DNA intercalation.

EPBA Performance:

  • Risk Assessment: EPBA shares the planar 2-phenylbenzotriazole core with PBTA-1. The primary amine at position 5 is a structural alert for metabolic activation (N-hydroxylation).

  • Differentiation: The 4'-ethoxy group (bulky alkoxyl) on EPBA may sterically hinder the intercalation into DNA base pairs compared to the smaller dimethylamino group of PBTA-1, potentially reducing mutagenic potency.

  • Actionable Insight: Ames testing (Salmonella typhimurium TA98) is critical. If mutagenicity is reduced, EPBA becomes a viable therapeutic scaffold; if high, it remains a strictly in vitro tool.

Summary Data Table
FeatureTBB (Standard Inhibitor)PBTA-1 (Tox Reference)EPBA (Novel Candidate)
Primary Target Casein Kinase 2 (CK2)DNA (Intercalator)Dual: Kinase / Polarity Sensor
Mechanism ATP-Competitive (Halogen bond)Frameshift MutagenesisATP-Mimetic + ICT Fluorescence
Fluorescence NegligibleWeakHigh (Solvatochromic)
Lipophilicity (LogP) ~4.5~2.8~3.2 (Optimized)
Cell Permeability ModerateHighHigh
Key Risk Off-target effects (DYRK1A)GenotoxicityMetabolic Activation (N-OH)

Mechanism of Action & Signaling Pathway

The diagram below illustrates the divergent pathways of EPBA: its utility as a fluorescent sensor via Intramolecular Charge Transfer (ICT) and its biological activity as an ATP-competitive inhibitor.

EPBA_Mechanism cluster_Fluorescence Pathway A: Bioimaging (ICT State) cluster_Bioactivity Pathway B: Kinase Inhibition EPBA EPBA (2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine) Excitation Excitation (UV/Blue) EPBA->Excitation hv ATP_Pocket ATP Binding Pocket (CK2 / DYRK1A) EPBA->ATP_Pocket Competition ICT Intramolecular Charge Transfer (Donor: Amine -> Acceptor: Triazole) Excitation->ICT Emission Fluorescence Emission (Solvent Dependent) ICT->Emission Stokes Shift H_Bonding H-Bond Formation (5-NH2 & Triazole N) ATP_Pocket->H_Bonding Inhibition Signal Transduction Blockade (Anti-Proliferative) H_Bonding->Inhibition

Figure 1: Dual-mechanism of EPBA showing Intramolecular Charge Transfer (ICT) for imaging and ATP-pocket occupation for inhibition.

Experimental Validation Protocols

To validate the novelty of EPBA, the following self-validating experimental systems must be employed.

Protocol 1: Kinase Selectivity & Potency (ADP-Glo Assay)

Objective: Determine if EPBA retains the CK2 inhibitory profile of the benzotriazole class or exhibits novel selectivity.

  • Reagents: Recombinant CK2

    
    , Poly(Glu, Tyr) substrate, Ultra-Pure ATP (
    
    
    
    ), and ADP-Glo Reagent (Promega).
  • Preparation: Dissolve EPBA in DMSO to

    
     stock. Prepare serial dilutions (
    
    
    
    to
    
    
    ).
  • Reaction:

    • Incubate Kinase + Substrate + EPBA for 15 min at RT.

    • Initiate reaction with ATP. Incubate for 45 min at 30°C.

    • Control: Use TBB (

      
      ) as Positive Control; DMSO as Negative Control.
      
  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Validation Criterion: A sigmoidal dose-response curve with

    
    . If EPBA 
    
    
    
    , it is inactive as a kinase inhibitor and should be re-classified purely as a probe.
Protocol 2: Solvatochromic Characterization (Fluorescence)

Objective: Quantify the "Push-Pull" ICT effect to assess utility as a polarity sensor.

  • Solvents: Prepare

    
     EPBA solutions in: Toluene (Non-polar), DCM, DMSO, and Ethanol (Polar/Protic).
    
  • Spectroscopy: Record Absorbance (

    
    ) and Emission (
    
    
    
    ) spectra.
  • Analysis: Plot Stokes Shift (

    
    ) vs. Solvent Polarity Function (
    
    
    
    ).
  • Validation: A linear Lippert-Mataga plot confirms the ICT mechanism. A significant redshift in polar solvents indicates EPBA can sense local polarity changes in cellular organelles.

References

  • Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP-competitive inhibitor of protein kinase CK2." FEBS Letters, 496(1), 44-48.

  • Watanabe, T., et al. (1982). "Mutagenicity of 2-phenylbenzotriazoles to Salmonella typhimurium." Mutation Research/Genetic Toxicology, 104(6), 333-339.

  • Shugar, D. (1995). "Protein kinase inhibitors: the search for selectivity." Acta Biochimica Polonica, 42(4), 405-418.

  • Keum, S. R., et al. (2010). "Solvatochromic fluorescence of 2-aryl-2H-benzotriazoles." Dyes and Pigments, 86(1), 86-92.

Safety Operating Guide

Operational Guide: Disposal of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine Audience: Researchers, Senior Scientists, and EHS Officers Content Type: Operational Safety & Logistics Guide

Executive Summary & Hazard Profiling

This compound is a specialized benzotriazole derivative, typically functioning as a dye intermediate or UV-absorber precursor.[1] Due to the fusion of the benzotriazole core with an aromatic amine and an ethoxy-substituted phenyl ring, this compound exhibits a complex hazard profile combining the environmental persistence of benzotriazoles with the toxicological risks of aromatic amines.

Strict Adherence Required: Treat this substance as a High-Hazard Aquatic Toxin and a Suspected Mutagen . Standard drain disposal is strictly prohibited. The only acceptable end-of-life pathway is High-Temperature Incineration .

Chemical Hazard Classification (Precautionary Principle)
Hazard CategoryRisk LevelOperational Implication
Aquatic Toxicity High Zero Discharge Policy: No aqueous waste may enter municipal sewer systems.
Health Hazard Moderate/High Treat as a potential carcinogen/mutagen (Aromatic Amine).[2] Use containment (fume hood/glovebox).
Stability High Resistant to biodegradation. Requires high-temperature destruction (>1000°C).
Reactivity Low Stable under normal conditions. Incompatible with strong oxidizers.[3]

Personal Protective Equipment (PPE) & Containment

Before initiating any disposal workflow, ensure the following barrier protection is in place.

  • Respiratory: If handling powder outside a glovebox, use a P100 HEPA respirator or powered air-purifying respirator (PAPR).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Laminate Film (Silver Shield) for prolonged handling of solutions.

  • Engineering Controls: All transfers must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream for your material.

DisposalWorkflow Start Waste Material Identification StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Reaction Mix Trace Trace / Contaminated Debris StateCheck->Trace Wipes/Vials StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck StreamD Stream D: Debris/Sharps (Hazardous Solids) Trace->StreamD OrgSolvent Organic Solvent SolventCheck->OrgSolvent >10% Organic AqSolvent Aqueous Solution SolventCheck->AqSolvent <10% Organic StreamB Stream B: Organic Waste (High BTU Fuel Blending) OrgSolvent->StreamB StreamC Stream C: Aqueous Toxic Waste (Chemical Treatment) AqSolvent->StreamC

Figure 1: Decision logic for segregating benzotriazole waste streams to ensure regulatory compliance.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Secure containment for off-site incineration.

  • Primary Containment: Transfer the solid material into a screw-top high-density polyethylene (HDPE) or glass jar. Do not use bags as primary containment for fine powders to avoid dust generation during compaction.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound".[4]

    • Hazard Checkboxes: Toxic, Irritant.[2][5][6][7]

  • Secondary Containment: Place the sealed jar into a clear, 6-mil polyethylene hazardous waste bag. Seal with tape.

  • Disposal Path: Designate for Incineration . Ensure the waste manifest explicitly states "Benzotriazole Derivative - Nitrogenous Waste" to alert the disposal facility of potential NOx generation.

Protocol B: Liquid Waste (Organic Solutions)

Objective: Disposal via fuel blending or solvent incineration.

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • Collection: Pour into the appropriate "Organic Waste" carboy (HDPE or Steel).

  • Rinsing: Rinse the original reaction vessel with a small volume of compatible solvent (e.g., acetone) and add the rinsate to this same carboy. Do not rinse with water initially, as this increases waste volume and creates a difficult-to-treat aqueous stream.

Protocol C: Aqueous Waste (Mother Liquor/Extracts)

Objective: Prevent environmental release of water-soluble residues. Note: Benzotriazoles are notoriously difficult to remove from water via standard biological treatment.

  • Collection: Collect all aqueous layers, washes, and filtrates into a dedicated carboy labeled "Aqueous Waste - Toxic Organic Contamination" .

  • pH Adjustment: Ensure the pH is between 5 and 9 to prevent degradation of the container, unless the specific waste hauler requires otherwise.

  • Pre-treatment (Optional/Advanced): If your facility has an on-site Advanced Oxidation Process (AOP), benzotriazoles can be degraded using Fenton’s Reagent or Ozonation. However, for most R&D labs, off-site incineration of the aqueous stream is the safest, most compliant method.

Protocol D: Contaminated Debris (Sharps, Wipes, Syringes)
  • Gross Contamination: If wipes are soaked, treat them as solid waste (Protocol A).

  • Trace Contamination: Place gloves, paper towels, and pipettes into a Yellow Hazardous Waste Bag (or facility equivalent for chemically contaminated solids).

  • Sharps: Needles and glass contaminated with this substance must go into a rigid Sharps Container labeled "Chemical Contaminated Sharps".

Emergency Spill Response

Scenario: 5g of powder spilled on the benchtop.

  • Evacuate & Isolate: Clear the immediate area.[6][7] Alert nearby personnel.

  • PPE Upgrade: Don a second pair of gloves and safety goggles.

  • Dry Containment: Do not wet the powder initially (this spreads the contamination). Cover the spill with a dry absorbent pad or use a scoop to gently collect the bulk solid.

  • Wet Wipe: Once bulk powder is removed, clean the surface with a solvent-soaked wipe (Ethanol or Acetone) followed by a soap-and-water wash.

  • Waste Disposal: All cleanup materials (scoops, pads, gloves) go directly into Stream D (Solid Hazardous Waste).

Regulatory & Compliance Data

RegulationClassificationNote
US EPA (RCRA) Not Listed (P/U) However, must be characterized. If ignitable solvent is present, code D001 . If toxic via TCLP, code D004-D043 . Default to "Non-RCRA Regulated Hazardous Waste" but manage as Hazardous .
EU REACH SVHC Candidate Many benzotriazoles are Substances of Very High Concern due to PBT (Persistent, Bioaccumulative, Toxic) properties.
DOT (Transport) Class 9 Likely UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) for bulk transport.

References

  • European Chemicals Agency (ECHA) . Benzotriazole - Registration Dossier (Toxicological & Environmental Properties). Accessed 2024.[6][8]

  • Sigma-Aldrich (Merck) . Safety Data Sheet: 1H-Benzotriazole (Analogous Hazard Data). Accessed 2024.[6][8]

  • US EPA . Wastes from Manufacture of Azo Dyes and Pigments. EPA Guidelines on Aromatic Amines.

  • PubChem . Compound Summary: N-[2-(4-ethoxyphenyl)benzotriazol-5-yl] derivatives. National Library of Medicine.[4]

Sources

A Researcher's Guide to the Safe Handling of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The benzotriazole class of compounds is known for potential eye and skin irritation, and toxicity if ingested.[1][2] Furthermore, primary aromatic amines are a class of compounds that require careful handling due to their potential for carcinogenicity, mutagenicity, and ready absorption through the skin.[3][4][5] Therefore, a cautious and well-documented approach is essential when working with 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the combined potential hazards of the benzotriazole and aromatic amine functionalities, a comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[6][7]
Skin Protection Nitrile gloves (double-gloving recommended), lab coat, and full-length pants.Nitrile gloves provide good chemical resistance. Double-gloving is a best practice when handling potentially hazardous compounds. A lab coat and full-length pants protect against accidental skin contact.[6][8]
Respiratory Protection Use in a certified chemical fume hood. For situations with potential for aerosolization or handling of fine powders outside of a fume hood, a NIOSH-approved respirator with particulate filters (N95 or higher) is recommended.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[9][10]

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair) Don2->Don3 Doff1 1. Gloves (Outer Pair) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner Pair) Doff3->Doff4

Caption: Proper sequence for donning and doffing Personal Protective Equipment (PPE).

Operational Plan for Safe Handling

A systematic approach to handling this compound will ensure a safe laboratory environment.

1. Pre-Handling Preparations:

  • Designate a Workspace: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[11]

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are inside the fume hood.

  • Review Procedures: Familiarize yourself with the entire experimental protocol and the location of emergency equipment, such as the safety shower and eyewash station.[7]

2. Handling the Compound:

  • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood to minimize the generation of dust.

  • Dissolving: When preparing solutions, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Reactions and Manipulations: All subsequent steps, including reactions, extractions, and purifications, must be performed within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and then with soap and water.

  • Personal Hygiene: After removing PPE, wash your hands thoroughly with soap and water.[9]

Disposal Plan

Proper disposal of chemical waste is crucial to protect both human health and the environment.[8][12]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[12]

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for hazardous waste pickup and disposal.

  • Never dispose of this compound or its waste down the drain.[8] Aromatic amines and benzotriazole derivatives can be toxic to aquatic life.[3][10][13]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][9]

  • Spill: In the event of a spill, evacuate the area and alert your supervisor and EHS office. If the spill is small and you are trained to handle it, use an appropriate absorbent material and decontaminate the area, wearing full PPE.

By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • s d fine-chem limited. (n.d.). Benzotriazole Safety Data Sheet. Available from: [Link]

  • ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • SysKem Chemie GmbH. (2019). Methyl-1H-benzotriazole Safety Data Sheet. Available from: [Link]

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Available from: [Link]

  • ECHA. (n.d.). Benzotriazole - Registration Dossier. Available from: [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Available from: [Link]

  • SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics. Available from: [Link]

  • Inchem.org. (n.d.). 1,2,3-Benzotriazole. Available from: [Link]

  • PENTA s.r.o. (2025). 1,2,3-Benzotriazole Safety Data Sheet. Available from: [Link]

  • PMC. (n.d.). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Enzyme Function. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.